molecular formula C9H10N2O B062965 1-(Benzo[d]oxazol-2-yl)ethanamine CAS No. 177407-15-7

1-(Benzo[d]oxazol-2-yl)ethanamine

Cat. No.: B062965
CAS No.: 177407-15-7
M. Wt: 162.19 g/mol
InChI Key: RAMYOLVPQWSXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]oxazol-2-yl)ethanamine (CAS 177407-15-7) is a high-purity chemical compound with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol. This specialty chemical serves as an important raw material and intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds . Research Applications and Value: The benzoxazole core of this molecule is of significant biological interest. Research indicates that structurally related benzoxazole derivatives are synthesized and screened for various activities, including computational studies and in-vitro antimicrobial properties . These derivatives are investigated through molecular docking, MD simulations, and DFT calculations to understand their ligand-receptor interactions and binding energies, validating their potential as a framework for developing new therapeutic agents . Handling and Storage: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. For product integrity, it should be stored sealed in a cool, dry, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYOLVPQWSXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597764
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177407-15-7
Record name α-Methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177407-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzoxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of 1-(Benzo[d]oxazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer a deeper understanding of the underlying chemical principles and practical experimental methodologies.

Introduction: The Significance of Basicity in Drug Design

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a compound like this compound, the ability to accept a proton at physiological pH influences its solubility, membrane permeability, and potential for ionic interactions with biological targets. An understanding of its basic character is therefore paramount for its effective application in drug discovery. This guide will explore the structural features governing its basicity, predict its pKa with reference to analogous structures, and provide detailed protocols for its empirical determination.

Molecular Structure and its Influence on Basicity

This compound possesses a unique structural architecture, featuring a primary aliphatic amine appended to a benzoxazole core. The overall basicity of the molecule is a composite of the electronic effects exerted by these two key components.

  • The Aliphatic Amine: The primary amino group (-NH2) on the ethyl side chain is the principal site of protonation. The lone pair of electrons on the nitrogen atom is readily available to accept a proton.

  • The Benzoxazole Core: The benzoxazole ring system, being electron-deficient, exerts an electron-withdrawing effect on the side chain. This inductive effect is expected to decrease the electron density on the aliphatic nitrogen, thereby reducing its basicity compared to a simple alkylamine. The nitrogen atom within the oxazole ring is generally considered to be weakly basic due to the delocalization of its lone pair of electrons within the aromatic system.

Diagram of this compound Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its study. A common and effective method involves a two-step process starting from the readily available 2-aminophenol.

Workflow for the Synthesis of this compound:

SynthesisWorkflow A 2-Aminophenol + Lactic Acid B 2-(1-hydroxyethyl)benzoxazole A->B Condensation D 2-Acetylbenzoxazole B->D e.g., PCC C Oxidation F This compound D->F e.g., NH3, NaBH3CN E Reductive Amination Protonation cluster_0 Unprotonated Form cluster_1 Protonated Form A This compound B 1-(Benzo[d]oxazol-2-yl)ethanaminium A->B + H+ B->A - H+ PotentiometricWorkflow A Prepare solution of This compound C Titrate with standardized HCl A->C B Calibrate pH meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa from half-equivalence point F->G

An In-depth Technical Guide to 1-(Benzo[d]oxazol-2-yl)ethanamine (CAS 177407-15-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(Benzo[d]oxazol-2-yl)ethanamine. While specific literature on this exact molecule is emerging, this document synthesizes established principles of benzoxazole chemistry, plausible synthetic routes, predicted biological activities based on structural analogy, and robust analytical methodologies for its characterization. The content herein is designed to empower researchers in their exploration of this promising chemical entity.

Molecular Overview and Significance

This compound belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a fused benzene and oxazole ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an ethanamine substituent at the 2-position of the benzoxazole core in this compound introduces a chiral center and a primary amine group, features that can significantly influence its biological interactions and potential as a drug candidate or a key building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 177407-15-7[1][2][3]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
SMILES CC(N)C1=NC2=CC=CC=C2O1[2]
InChI Key RAMYOLVPQWSXTB-UHFFFAOYSA-N[2]
Storage Conditions 2-8°C, inert atmosphere[2]

Proposed Synthesis and Mechanism

A specific, peer-reviewed synthesis for this compound is not yet widely published. However, based on established methods for the synthesis of 2-substituted benzoxazoles, a highly plausible and efficient two-step synthetic route is proposed. This involves the condensation of 2-aminophenol with a readily available, N-protected amino acid, followed by deprotection.

The rationale for using an N-protected amino acid, such as N-Boc-alanine, is to prevent the free amine from participating in unwanted side reactions during the cyclization step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions required for benzoxazole formation and its straightforward removal under acidic conditions.[4]

Synthetic Workflow

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Deprotection A 2-Aminophenol C Condensing Agent (e.g., EDC, DCC) DMAP (catalyst) DCM, rt A->C B N-Boc-Alanine B->C D N-Boc-1-(benzo[d]oxazol-2-yl)ethanamine C->D Formation of amide bond followed by intramolecular cyclization and dehydration E N-Boc-1-(benzo[d]oxazol-2-yl)ethanamine F Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) E->F G This compound F->G Removal of Boc protecting group

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(benzo[d]oxazol-2-yl)ethyl)carbamate (N-Boc protected intermediate)

  • To a solution of N-Boc-alanine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the mixture for 10 minutes, then add 2-aminophenol (1.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Causality: The use of a carbodiimide coupling agent like EDC facilitates the formation of an amide bond between the carboxylic acid of N-Boc-alanine and the amino group of 2-aminophenol. DMAP acts as a nucleophilic catalyst. The subsequent intramolecular cyclization is driven by the proximity of the phenolic hydroxyl group, which attacks the newly formed amide carbonyl, followed by dehydration to form the stable benzoxazole ring.

Step 2: Synthesis of this compound

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in a minimal amount of DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.[5][6][7]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a saturated solution of NaHCO₃ or NaOH to a pH of ~9-10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Self-Validation: The success of the deprotection can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product. The final product can be further characterized by NMR and mass spectrometry to confirm the removal of the Boc group.

Potential Biological Activities and Screening Protocols

While specific biological data for this compound is not yet available, the broader class of 2-aminobenzoxazoles has shown significant promise as antimicrobial and cytotoxic agents.[8][9] The primary amine in the target molecule provides a key site for interaction with biological targets.

Anticipated Biological Pathways

G cluster_0 Antimicrobial Activity cluster_1 Cytotoxic Activity A This compound B Bacterial Cell Wall Synthesis Inhibition A->B C DNA Gyrase Inhibition A->C D Disruption of Cell Membrane Integrity A->D E This compound F Induction of Apoptosis E->F G Cell Cycle Arrest E->G H Inhibition of Topoisomerase E->H

Caption: Potential biological action pathways for this compound.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cell lines (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables outline the expected spectral data based on the compound's structure and data from analogous benzoxazole derivatives.[12][13]

Table 2: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.6 - 7.8m2H, Aromatic protons (H-4, H-7)
~ 7.2 - 7.4m2H, Aromatic protons (H-5, H-6)
~ 4.2 - 4.5q1H, Methine proton (-CH-)
~ 1.5 - 1.7d3H, Methyl protons (-CH₃)
~ 1.5 - 2.5br s2H, Amine protons (-NH₂)

Table 3: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C-2 (Benzoxazole)
~ 150 - 152C-7a (Benzoxazole)
~ 140 - 142C-3a (Benzoxazole)
~ 124 - 126Aromatic CH
~ 118 - 120Aromatic CH
~ 110 - 112Aromatic CH
~ 45 - 50Methine carbon (-CH-)
~ 20 - 25Methyl carbon (-CH₃)

Table 4: Expected Mass Spectrometry and IR Data

TechniqueExpected Data
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 163.08
IR Spectroscopy (cm⁻¹) ~ 3300-3400 (N-H stretch), ~ 3000-3100 (Aromatic C-H stretch), ~ 1620-1640 (C=N stretch), ~ 1550-1580 (C=C stretch), ~ 1240-1260 (C-O stretch)

Conclusion

This compound represents a promising yet underexplored molecule within the pharmacologically significant benzoxazole family. This guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is efficient and relies on well-established chemical transformations. The anticipated biological activities, based on structural similarity to other 2-aminobenzoxazoles, warrant further investigation into its potential as an antimicrobial or cytotoxic agent. The detailed analytical and biological protocols provided herein are intended to serve as a valuable resource for researchers embarking on the study of this intriguing compound and its derivatives.

References

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(Benzo[d]oxazol-2-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities to its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on the benzoxazole core.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a benzoxazole heterocyclic system linked at the 2-position to an aminoethyl group. The presence of a stereocenter at the α-carbon of the ethylamine side chain results in two enantiomers, (R)- and (S)-1-(Benzo[d]oxazol-2-yl)ethanamine. The specific stereochemistry can significantly influence the biological activity and pharmacokinetic profile of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 177407-15-7[3]
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
SMILES CC(N)C1=NC2=CC=CC=C2O1[3]
LogP (Predicted) 1.5 - 2.0
pKa (Predicted) ~8.5 (Amine)

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available.[2][4] The most common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a suitable precursor would be N-protected alanine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves the coupling of 2-aminophenol with a protected α-amino acid, such as N-Boc-L-alanine, followed by cyclization and deprotection. This strategy allows for the preparation of the chiral amine.

Synthesis_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product Reactant1 2-Aminophenol Coupling Coupling Agent (e.g., HATU, EDCI) Reactant1->Coupling Reactant2 N-Boc-L-alanine Reactant2->Coupling Intermediate N-Boc-2-(1-aminoethyl)benzoxazole Coupling->Intermediate Amide Bond Formation Cyclization Cyclization (e.g., PPA, heat) Deprotection Deprotection (e.g., TFA, HCl) Cyclization->Deprotection Product (S)-1-(Benzo[d]oxazol-2-yl)ethanamine Deprotection->Product Intermediate->Cyclization Intramolecular Cyclization

Caption: Proposed synthetic workflow for (S)-1-(Benzo[d]oxazol-2-yl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methods for benzoxazole synthesis.[5] Researchers should optimize conditions for their specific needs.

Step 1: Amide Coupling

  • To a solution of N-Boc-L-alanine (1.0 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-aminophenol (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude amide intermediate by column chromatography.

Step 2: Cyclization

  • Dissolve the purified amide intermediate in a dehydrating agent such as polyphosphoric acid (PPA) or use a high-boiling solvent like toluene with a Dean-Stark trap.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Monitor the formation of the benzoxazole ring by TLC or LC-MS.

  • After completion, neutralize the reaction mixture and extract the N-Boc protected benzoxazole derivative.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the N-Boc protected this compound in a suitable solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the removal of the Boc protecting group by TLC.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the crude product as its salt.

  • The free amine can be obtained by neutralization with a base and subsequent extraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Four protons on the benzene ring of the benzoxazole core are expected to appear as a complex multiplet in the range of δ 7.2-7.8 ppm.

  • Methine Proton (-CH-): The proton on the α-carbon of the ethylamine side chain is expected to be a quartet (due to coupling with the methyl protons) in the region of δ 4.0-4.5 ppm.

  • Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically between δ 1.5-3.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet (due to coupling with the methine proton) in the upfield region, around δ 1.4-1.6 ppm.

¹³C NMR:

  • Benzoxazole Carbons: The carbon atoms of the benzoxazole ring are expected to resonate in the aromatic region (δ 110-165 ppm). The C2 carbon, attached to the ethylamine group, will be significantly deshielded.

  • Methine Carbon (-CH-): The α-carbon of the ethylamine side chain is expected to appear around δ 50-55 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretching: A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C=N Stretching: A strong absorption around 1630-1650 cm⁻¹ for the C=N bond within the oxazole ring.

  • C=C Stretching: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region corresponding to the aryl-ether C-O bond.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 163.08. Fragmentation patterns would likely involve the loss of the aminoethyl side chain.

Biological Activity and Potential Applications

Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities. The structural features of this compound, particularly the presence of the benzoxazole core and a chiral amine side chain, suggest its potential as a scaffold for the development of novel therapeutic agents.

Biological_Potential cluster_activities Potential Biological Activities This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Targeting bacterial enzymes Anticancer Anticancer This compound->Anticancer Kinase inhibition Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Enzyme modulation Antiviral Antiviral This compound->Antiviral Replication inhibition

Sources

An In-depth Technical Guide to 1-(Benzo[d]oxazol-2-yl)ethanamine and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] This guide focuses on a specific derivative, 1-(Benzo[d]oxazol-2-yl)ethanamine, and its analogs. While direct literature on this exact molecule is sparse, this document serves as an in-depth technical exploration, drawing upon the extensive research on related benzoxazole compounds to provide a comprehensive understanding of its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this promising class of compounds.

The Benzoxazole Core: A Gateway to Diverse Pharmacology

The benzoxazole ring system, an isostere of naturally occurring nucleic bases like adenine and guanine, readily interacts with biological macromolecules, underpinning its diverse pharmacological profile. This structural feature has been exploited to develop compounds with a wide array of therapeutic properties, including:

  • Antimicrobial[1]

  • Anti-inflammatory[3][4]

  • Anticancer[5][6]

  • Antiviral

  • Antihistaminic

  • Neuroprotective[7]

The versatility of the benzoxazole core makes it a fertile ground for the synthesis of novel bioactive molecules.

Synthetic Strategies for Benzoxazole Derivatives

Proposed Synthetic Pathway for this compound

A logical approach to the synthesis of this compound would likely involve a multi-step process, starting from the corresponding ketone, 1-(Benzo[d]oxazol-2-yl)ethanone.

Step 1: Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone

This key intermediate can be synthesized through the condensation of o-aminophenol with lactic acid or an equivalent two-carbon acylating agent, followed by oxidation.

Step 2: Reductive Amination

The target primary amine, this compound, can then be obtained from the ketone via reductive amination. This is a standard and widely used method for the formation of amines from carbonyl compounds.

Below is a generalized workflow for this proposed synthesis:

G cluster_synthesis Proposed Synthesis of this compound o_aminophenol o-Aminophenol ketone 1-(Benzo[d]oxazol-2-yl)ethanone o_aminophenol->ketone Condensation & Oxidation lactic_acid Lactic Acid Derivative lactic_acid->ketone product This compound ketone->product Reductive Amination ammonia Ammonia/NH4+ Source ammonia->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product G cluster_pathway Potential Anticancer Mechanism of Action BZE This compound Derivative Kinase Tyrosine Kinase (e.g., VEGFR-2) BZE->Kinase Inhibition Apoptosis Apoptosis BZE->Apoptosis Induces Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Angiogenesis Tumor Angiogenesis PhosphoSubstrate->Angiogenesis Promotes Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes

Sources

The Emergence of 1-(Benzo[d]oxazol-2-yl)ethanamine: A Technical Guide to its Synthesis and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide delves into the synthesis and potential significance of a specific derivative, 1-(Benzo[d]oxazol-2-yl)ethanamine. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically derived from established methodologies for constructing 2-substituted benzoxazoles. This document provides a plausible and detailed synthetic protocol, methods for characterization, and a discussion of its potential applications based on the known pharmacological profiles of related compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[3] This aromatic system is a privileged structure in drug discovery, appearing in a variety of natural products and synthetic molecules with significant therapeutic properties.[2][4] The biological versatility of benzoxazole derivatives is vast, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others.[1][5] Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen, feature the benzoxazole core, underscoring its importance in pharmaceutical development.[2] The functionalization at the 2-position of the benzoxazole ring is a common strategy for modulating the biological activity of these compounds.[6]

Proposed Synthesis of this compound

The most direct and widely adopted method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with a carboxylic acid or its derivative.[7][8][9] This reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring.

For the synthesis of this compound, a logical precursor is the amino acid L-alanine. To prevent unwanted side reactions with the amino group of alanine during the initial condensation, it must be protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The proposed synthesis, therefore, involves the condensation of 2-aminophenol with N-Boc-L-alanine, followed by the deprotection of the resulting N-Boc protected amine. A similar strategy has been successfully employed for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and N-protected amino acids.[10][11]

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Deprotection 2-Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)-N'-Boc-alaninamide (Intermediate) 2-Aminophenol->Intermediate 1. N-Boc-L-alanine N-Boc-L-alanine N-Boc-L-alanine->Intermediate 2. Coupling_Agent Coupling Agent (e.g., HATU, HOBt, EDCI) Coupling_Agent->Intermediate Product_1 tert-butyl (1-(benzo[d]oxazol-2-yl)ethyl)carbamate Intermediate->Product_1 3. Cyclization Heat / Acid Catalyst Cyclization->Product_1 Product_1_deprotection tert-butyl (1-(benzo[d]oxazol-2-yl)ethyl)carbamate Final_Product This compound Product_1_deprotection->Final_Product Acid Strong Acid (e.g., TFA, HCl) Acid->Final_Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(benzo[d]oxazol-2-yl)ethyl)carbamate

  • To a solution of N-Boc-L-alanine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) are added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • 2-Aminophenol (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • After completion of the amide formation (monitored by TLC), the temperature is raised to 120-140 °C and the reaction is stirred for an additional 4-6 hours to effect cyclization.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 2: Synthesis of this compound (Deprotection)

  • The purified tert-butyl (1-(benzo[d]oxazol-2-yl)ethyl)carbamate from Step 1 is dissolved in dichloromethane (DCM).

  • An excess of trifluoroacetic acid (TFA) (5-10 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The completion of the deprotection is monitored by TLC.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to >10 with a sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the benzoxazole ring (multiplets in the range of δ 7.0-7.8 ppm). A quartet for the methine proton (CH) adjacent to the amino group and the benzoxazole ring. A doublet for the methyl group (CH₃). A broad singlet for the amine protons (NH₂), which is D₂O exchangeable.
¹³C NMR Resonances for the aromatic carbons of the benzoxazole ring. A signal for the C2 carbon of the oxazole ring (typically downfield). Signals for the ethylamine side chain carbons.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₉H₁₀N₂O).[12]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-O-C stretching.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Potential Biological and Pharmacological Significance

The benzoxazole scaffold is associated with a wide range of pharmacological activities, and the introduction of an aminoethyl group at the 2-position could impart interesting biological properties to the molecule.

  • Antimicrobial Activity: Many 2-substituted benzoxazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains.[2][6] The amine functionality in this compound could enhance its interaction with microbial targets.

  • Anticancer Activity: Certain benzoxazole derivatives have been investigated as anticancer agents, with some showing inhibitory activity against enzymes like topoisomerase.[5][13]

  • Anti-inflammatory Activity: The benzoxazole nucleus is present in several compounds with anti-inflammatory properties.[14][15]

  • Enzyme Inhibition: 2-Aminobenzoxazoles have been described as potential inhibitors of various enzymes, including proteases and kinases.[16]

G cluster_core This compound cluster_activities Potential Biological Activities Compound This compound Antimicrobial Antimicrobial Compound->Antimicrobial Anticancer Anticancer Compound->Anticancer AntiInflammatory Anti-inflammatory Compound->AntiInflammatory EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition

Caption: Potential pharmacological activities of this compound.

Conclusion and Future Directions

While the specific discovery of this compound is not prominently documented, its synthesis is readily achievable through well-established synthetic routes. This technical guide provides a robust framework for its preparation and characterization. The diverse biological activities associated with the benzoxazole scaffold suggest that this compound is a promising candidate for further investigation in various therapeutic areas. Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and screening for a range of biological activities to fully elucidate its potential as a novel therapeutic agent.

References

  • Review on benzoxazole chemistry and pharmacological potential. (2024). Source Normalized Impact per Paper, 2024. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Journal of the Iranian Chemical Society. Available from: [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022). Bioorganic Chemistry. Available from: [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Polycyclic Aromatic Compounds. Available from: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Available from: [Link]

  • Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. (1998). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (n.d.). Bentham Science. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. Available from: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Available from: [Link]

  • Supporting Information for Self-Assembly of a Spherical Complex from 24 Small Components. (2007). Wiley-VCH. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure. Available from: [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available from: [Link]

  • Synthesis of substituted 2-amino benzoxazole derivatives starting from... (n.d.). ResearchGate. Available from: [Link]

  • Benzoxazole, 2-methyl-. (n.d.). NIST WebBook. Available from: [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available from: [Link]

  • The experimental (a) 13 C and (b) 1 H NMR chemical shift spectra for... (n.d.). ResearchGate. Available from: [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2022). Molecules. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available from: [Link]

  • 2-Mercapto-1,3-benzoxazole. (n.d.). NIST WebBook. Available from: [Link]

  • The condensation of 2-aminophenols with various aldehydes. Reaction... (n.d.). ResearchGate. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Available from: [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available from: [Link]

Sources

The Benzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its planar, aromatic structure and the presence of both hydrogen bond accepting nitrogen and oxygen atoms confer favorable pharmacokinetic properties and the ability to engage in diverse interactions with biological macromolecules.[2] This unique scaffold is not only found in a variety of naturally occurring bioactive compounds but has also proven to be a versatile framework for the synthesis of novel therapeutic agents.[2][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazole derivatives, focusing on their applications in oncology, infectious diseases, and inflammation. We will delve into the synthetic methodologies, mechanisms of action, and key structure-activity relationships, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Benzoxazole Core: Physicochemical Properties and Synthetic Avenues

The benzoxazole nucleus, with the chemical formula C₇H₅NO, is a stable aromatic compound.[1][5] Its planarity facilitates π–π stacking interactions, while the nitrogen and oxygen heteroatoms are key sites for hydrogen bonding, crucial for receptor and enzyme binding.[2] The versatility of the benzoxazole scaffold lies in the ease with which substitutions can be made at various positions, allowing for the fine-tuning of its pharmacological profile.

General Synthetic Strategies

The synthesis of the benzoxazole core and its derivatives is well-established, with several efficient methods available. The most common approach involves the condensation of an o-aminophenol with a variety of substrates.[2]

  • From Carboxylic Acids and Derivatives: The reaction of o-aminophenols with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a classical and widely used method.[1]

  • From Aldehydes: One-pot syntheses involving the condensation of o-aminophenols with aldehydes under various catalytic conditions, including the use of reusable acid catalysts like samarium triflate, offer an eco-friendly alternative.[2]

  • From Orthoesters and Other Reagents: Condensation reactions of o-aminophenols with orthoesters, o-haloamides, and 1,1-dihaloalkenes have also been reported as effective synthetic routes.[6]

  • Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of 2-bromoarylamides in the presence of a base and a copper catalyst.[2]

The choice of synthetic route is often dictated by the desired substitution pattern on the benzoxazole ring system.

Anticancer Activity: A Prominent Therapeutic Application

The development of novel anticancer agents is a major focus of benzoxazole research.[7][8][9] These derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate.[4][7][8]

Mechanisms of Anticancer Action

Benzoxazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key pathways involved in tumor growth, proliferation, and survival.

  • Kinase Inhibition: A significant number of benzoxazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[10] Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are two important receptor tyrosine kinases that are frequently targeted.[11] Inhibition of these kinases disrupts downstream signaling, leading to the suppression of angiogenesis, tumor growth, and metastasis.[10][11]

  • Induction of Apoptosis: Many benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10] This can be achieved through the modulation of apoptosis-related proteins such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[11] Some compounds also lead to an increase in the levels of caspases, which are the executioners of apoptosis.[10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Certain benzoxazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle, such as the G2/M or Pre-G1 phase, thereby preventing their proliferation.[10][11]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazole analogues, similar to the anticancer prodrug Phortress, act as potent agonists of the aryl hydrocarbon receptor (AhR).[12] This leads to the induction of cytochrome P450 CYP1A1 gene expression, which is linked to their anticancer activity.[12]

VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates VEGF VEGF VEGF->VEGFR-2 Binds Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->VEGFR-2 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives.

Representative Anticancer Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11b MCF-7 (Breast)Comparable to Sorafenib[11]
8d HepG2 (Liver)2.43[13]
8d HCT116 (Colorectal)2.79[13]
8d MCF-7 (Breast)3.43[13]
12l HepG2 (Liver)10.50[10]
12l MCF-7 (Breast)15.21[10]
3m & 3n Various cell linesSignificant activity[12]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant microorganisms presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[4] Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[1][14][15]

Spectrum of Antimicrobial Action
  • Antibacterial Activity: Benzoxazole derivatives have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4][16]

  • Antifungal Activity: These compounds also exhibit activity against various fungal species, including Candida albicans and Aspergillus niger.[4][14]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for some benzoxazole derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[16][17] Molecular docking studies have supported this hypothesis, indicating that these compounds can bind to the active site of DNA gyrase.[16][17]

Representative Antimicrobial Benzoxazole Derivatives

The following table highlights the minimum inhibitory concentrations (MIC) of selected benzoxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 10 B. subtilis1.14 x 10⁻³ µM[14]
Compound 24 E. coli1.40 x 10⁻³ µM[14]
Various Derivatives Drug-resistant isolates32 - 256[18]

Anti-inflammatory and Antiviral Properties

Beyond their anticancer and antimicrobial activities, benzoxazole derivatives have also shown potential as anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their use can be associated with gastrointestinal side effects due to the inhibition of cyclooxygenase-1 (COX-1).[19] Research has focused on developing selective COX-2 inhibitors to mitigate these adverse effects.[19] Several 2-substituted benzoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[19] Another anti-inflammatory mechanism involves the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing lipopolysaccharides (LPS) and initiating an inflammatory response.[20]

Compound IDTargetIC₅₀ (µM)Reference
3g IL-6 (via MD2 inhibition)5.09 ± 0.88[20]
3d IL-6 (via MD2 inhibition)5.43 ± 0.51[20]
Antiviral Activity

Benzoxazole derivatives have demonstrated selective inhibitory activity against certain DNA and RNA viruses.

  • Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): A series of 6-benzoyl-benzoxazolin-2-one derivatives have shown potent and selective activity against HCMV and VZV, including strains resistant to ganciclovir.[21]

  • Tobacco Mosaic Virus (TMV): Flavonol derivatives containing a benzoxazole moiety have exhibited excellent antiviral activity against TMV.[22][23] For instance, compound X17 was found to have curative and protective EC₅₀ values of 127.6 and 101.2 µg/mL, respectively, which were superior to the commercial antiviral agent ningnanmycin.[22] The proposed mechanism involves strong binding to the TMV coat protein, which hinders viral assembly and replication.[22]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the biological activities of benzoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzoxazole derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Perspectives

The benzoxazole scaffold continues to be a highly attractive framework in drug discovery.[25] Future research will likely focus on several key areas:

  • Multi-target Drug Design: The development of benzoxazole derivatives that can simultaneously modulate multiple targets is a promising strategy, particularly in complex diseases like cancer.[26]

  • Optimization of Pharmacokinetic Properties: Further structural modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of benzoxazole derivatives will be crucial for their clinical success.

  • Exploration of New Biological Activities: While significant research has focused on anticancer, antimicrobial, and anti-inflammatory activities, the exploration of benzoxazole derivatives for other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds considerable potential.[4]

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials will be the ultimate goal to translate the therapeutic potential of benzoxazole derivatives into tangible benefits for patients.[26]

Conclusion

Benzoxazole and its derivatives represent a versatile and pharmacologically significant class of heterocyclic compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, has established them as a privileged scaffold in medicinal chemistry. The in-depth understanding of their mechanisms of action and structure-activity relationships will continue to fuel the development of novel and effective therapeutic agents for a wide range of human diseases.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences, 6(94). Available at: [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2020). International Journal of Research in Engineering, Science and Management, 3(6), 33-36. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity, 20(6), e202201145. Available at: [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(11), 1543. Available at: [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(1), 74-87. Available at: [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (2023). ResearchGate. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Letters in Drug Design & Discovery, 19(8), 757-768. Available at: [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 545-557. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(6), 46-56. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). Zeitschrift für Naturforschung C, 67(3-4), 169-176. Available at: [Link]

  • Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). Medicinal Chemistry Research, 33(1), 1-13. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Modern Pharmaceutical Research, 5(2), 1-11. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (2010). Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. Available at: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmaceutical Research, 10(12), 1045-1061. Available at: [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. Available at: [Link]

  • Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). Semantic Scholar. Available at: [Link]

  • In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors. (2020). ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. (1999). Antiviral Chemistry & Chemotherapy, 10(2), 81-89. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Journal of Molecular Structure, 1249, 131580. Available at: [Link]

  • Benzoxazole derivative with anticonvulsant activity. (2025). ResearchGate. Available at: [Link]

  • Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). SciSpace. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. (2022). ResearchGate. Available at: [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). Molecules, 27(19), 6614. Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Medicinal Research Reviews. Available at: [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules, 27(16), 5092. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-235. Available at: [Link]

  • A patent review on the current developments of benzoxazoles in drug discovery. (2021). Bohrium. Available at: [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2022). ResearchGate. Available at: [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2632-2638. Available at: [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 94. Available at: [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)ethan-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1,3-Benzoxazol-2-yl)ethan-1-amine, a chiral amine featuring the privileged benzoxazole scaffold. This document is intended for professionals in chemical research and drug development, offering detailed insights into its synthesis, characterization, and potential applications. The methodologies described are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Compound Identity and Significance

The molecule at the core of this guide is 1-(1,3-Benzoxazol-2-yl)ethan-1-amine . Its structure integrates a benzoxazole ring system with a chiral 1-aminoethyl substituent at the 2-position.

Identifier Value
IUPAC Name 1-(1,3-Benzoxazol-2-yl)ethan-1-amine
Alternate Name 1-(Benzo[d]oxazol-2-yl)ethanamine
CAS Number 177407-15-7[1]
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Chiral Center Yes (at the ethylamine α-carbon)

The benzoxazole moiety is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a chiral amine functional group opens avenues for stereospecific interactions with biological targets, making this compound a valuable building block in medicinal chemistry.

Caption: Chemical structure of 1-(1,3-Benzoxazol-2-yl)ethan-1-amine.

Proposed Synthetic Strategy: A Three-Step Approach

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Deprotection Boc-L-Alanine Boc-L-Alanine Intermediate_1 N-(2-hydroxyphenyl)-N'-(tert-butoxycarbonyl)-alaninamide Boc-L-Alanine->Intermediate_1 2-Aminophenol 2-Aminophenol 2-Aminophenol->Intermediate_1 Coupling_Agent EDC/HOBt Coupling_Agent->Intermediate_1 Intermediate_1_ref N-(2-hydroxyphenyl)-N'-(tert-butoxycarbonyl)-alaninamide Intermediate_2 tert-butyl (1-(1,3-benzoxazol-2-yl)ethyl)carbamate Intermediate_1_ref->Intermediate_2 Heat Acid_Catalyst TsOH or PPA Acid_Catalyst->Intermediate_2 Intermediate_2_ref tert-butyl (1-(1,3-benzoxazol-2-yl)ethyl)carbamate Final_Product 1-(1,3-Benzoxazol-2-yl)ethan-1-amine Intermediate_2_ref->Final_Product Deprotection_Agent TFA or HCl Deprotection_Agent->Final_Product

Caption: Proposed three-step synthesis workflow for 1-(1,3-Benzoxazol-2-yl)ethan-1-amine.

Step 1: Amide Coupling of Boc-L-Alanine and 2-Aminophenol

Causality: The synthesis commences with the formation of an amide bond between the carboxylic acid of N-protected L-alanine and the amino group of 2-aminophenol. The use of a tert-butoxycarbonyl (Boc) protecting group on the alanine is critical to prevent self-condensation and to direct the reaction to the desired amide formation. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Protocol:

  • To a solution of Boc-L-Alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂), add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add a solution of 2-aminophenol (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-(2-hydroxyphenyl)-N'-(tert-butoxycarbonyl)-alaninamide, by flash column chromatography.

Step 2: Acid-Catalyzed Cyclodehydration

Causality: The formation of the benzoxazole ring is achieved through an intramolecular cyclodehydration of the amide intermediate. An acid catalyst, such as p-Toluenesulfonic acid (TsOH) or Polyphosphoric acid (PPA), protonates the amide carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration yields the stable, aromatic benzoxazole ring system. This type of cyclization is a well-established method for the synthesis of 2-substituted benzoxazoles.[4]

Protocol:

  • Combine the purified N-(2-hydroxyphenyl)-N'-(tert-butoxycarbonyl)-alaninamide (1.0 eq) with a catalytic amount of TsOH (0.1-0.2 eq) or a larger quantity of PPA in a suitable high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux (typically 110-140 °C) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting tert-butyl (1-(1,3-benzoxazol-2-yl)ethyl)carbamate by flash chromatography.

Step 3: N-Boc Deprotection

Causality: The final step involves the removal of the Boc protecting group to unveil the primary amine. The Boc group is labile under acidic conditions. Strong acids like Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to yield the free amine salt.[5][6][7]

Protocol:

  • Dissolve the purified tert-butyl (1-(1,3-benzoxazol-2-yl)ethyl)carbamate in a minimal amount of DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) or a saturated solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.

  • The resulting product is the corresponding amine salt (trifluoroacetate or hydrochloride). To obtain the free amine, the salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NaOH) to a pH > 10, followed by extraction with an organic solvent like ethyl acetate.

  • Dry the organic extracts, filter, and concentrate to yield the final product, 1-(1,3-Benzoxazol-2-yl)ethan-1-amine .

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Aromatic protons of the benzoxazole ring (multiplets in the δ 7.0-8.0 ppm range). A quartet for the methine proton (CH) adjacent to the amine. A doublet for the methyl group (CH₃). A broad singlet for the amine protons (NH₂), which is D₂O exchangeable.
¹³C NMR Resonances for the aromatic carbons of the benzoxazole ring. A signal for the C2 carbon of the benzoxazole ring (typically δ 160-165 ppm). Signals for the ethylamine side chain carbons.
FT-IR N-H stretching of the primary amine (around 3300-3400 cm⁻¹). C=N stretching of the oxazole ring (around 1650 cm⁻¹). Aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (162.19 g/mol ).
Chiral Purity Assessment

Since the synthesis starts from a chiral precursor (L-Alanine), it is crucial to determine the enantiomeric excess (ee) of the final product. Racemization is possible, particularly during the amide coupling or cyclization steps if conditions are not carefully controlled.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral amines.[8][9]

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of chiral amines. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject a dilute solution of the final product and monitor the elution profile using a UV detector. The two enantiomers should elute at different retention times.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Potential Applications in Drug Development

The structural features of 1-(1,3-Benzoxazol-2-yl)ethan-1-amine make it a compelling starting point for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: Its bifunctional nature (primary amine and benzoxazole ring) allows for diverse chemical modifications, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Kinase Inhibitors: The benzoxazole core is present in several known kinase inhibitors. The chiral amine can be functionalized to target specific residues in the ATP-binding pocket of kinases.

  • Antimicrobial Agents: Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2] Novel derivatives of the title compound could be explored for their potential as antibacterial or antifungal agents.

  • CNS-Active Agents: The lipophilic nature of the benzoxazole ring combined with the polar amine group may allow for blood-brain barrier penetration, making it a candidate for the development of centrally acting agents.

Conclusion

This guide has outlined a plausible and robust synthetic route for the preparation of 1-(1,3-Benzoxazol-2-yl)ethan-1-amine, a compound of significant interest in medicinal chemistry. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable building block for their drug discovery programs. The proposed methodologies are based on well-established and reliable chemical transformations, ensuring a high degree of success for experienced chemists.

References

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19089-19101. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23261-23269. Retrieved from [Link]

  • Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Boc-D-alaninol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • MDPI. (2019). Identification of Novel Benzoxa-[10][11][12]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. Molecules, 24(5), 846. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Reaction.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazol-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

  • D-Scholarship@Pitt. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. Retrieved from [Link]

Sources

1-(Benzo[d]oxazol-2-yl)ethanamine chemical formula C9H10N2O

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzo[d]oxazol-2-yl)ethanamine (C₉H₁₀N₂O) for Advanced Research

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5]

This guide focuses on a specific, yet promising, derivative: This compound (CAS 177407-15-7). While direct, extensive research on this particular molecule is emerging, its structure suggests significant potential. By combining the established pharmacology of the benzoxazole core with an aminoethyl side chain—a common feature in many bioactive molecules for modulating solubility and target interaction—we can delineate a clear path for its investigation and application.

This document serves as a technical resource for researchers and drug development professionals. It moves beyond simple data recitation to explain the causality behind experimental design, providing field-proven insights into the synthesis, characterization, and evaluation of this compound. We will extrapolate from the rich knowledge base of the benzoxazole class to provide robust, actionable protocols and a forward-looking perspective on the therapeutic promise of this compound.

Molecular Profile and Physicochemical Characteristics

This compound is a heterocyclic compound featuring a benzene ring fused to an oxazole ring, with an aminoethane group substituted at the 2-position. Its molecular formula is C₉H₁₀N₂O. It is important to distinguish it from other isomers with the same formula, such as the photographic developing agent Phenidone, which has a completely different pyrazolidinone core structure.[6][7]

The key to its potential lies in this specific arrangement: the benzoxazole moiety provides a rigid, aromatic platform capable of π-stacking and hydrogen bonding, while the chiral center and primary amine on the ethylamine side chain offer crucial points for stereospecific interactions and salt formation, enhancing its drug-like properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
CAS Number 177407-15-7Chemical Supplier Data[8]
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol Calculated
Exact Mass 162.0793 g/mol Calculated
XLogP3 (Predicted) 1.2PubChem (CID 25219168, Fluoro-analog)[9]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Note: Some properties are predicted or inferred from structurally similar compounds due to limited direct experimental data.

Synthesis and Structural Elucidation: A Practical Approach

The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[10] This principle can be directly applied to produce this compound.

Proposed Synthetic Pathway

The most direct and logical synthetic route involves the cyclocondensation of 2-aminophenol with D/L-Alanine. The use of a coupling agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures facilitates the dehydration and subsequent ring closure. This one-pot method is efficient and has been successfully used for synthesizing similar 2-arylbenzoxazoles.[10]

Synthesis_of_1-Benzoxazol-2-yl-ethanamine reactant1 intermediate Amide Intermediate reactant1->intermediate Condensation reactant2 reactant2->intermediate product intermediate->product Cyclization & Dehydration reagents + Polyphosphoric Acid (PPA) + Heat (e.g., 180-200°C) Therapeutic_Potential core This compound antimicrobial Antimicrobial Agent core->antimicrobial Inhibits DNA Gyrase? anticancer Anticancer Agent core->anticancer Targets HER Enzyme? Cytotoxic Effects? neuro Neuroprotective Agent core->neuro β-Amyloid Protection?

Caption: Potential therapeutic applications derived from the benzoxazole scaffold.

Antimicrobial Activity

Benzoxazole derivatives are known to exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [2][5]* Mechanism of Action: Molecular docking studies on similar benzoxazoles suggest that they may act as DNA gyrase inhibitors, a mechanism similar to that of quinolone antibiotics. [2]The specific derivative this compound should be screened against clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Causality: The planar benzoxazole ring can intercalate into bacterial DNA or bind to enzyme active sites, while the amine side chain can form ionic bonds, enhancing binding affinity and disrupting essential cellular processes.

Anticancer Activity

The benzoxazole scaffold is present in compounds that have demonstrated significant cytotoxicity against various cancer cell lines. [1][4]* Mechanism of Action: Studies on related benzo[d]thiazol-2-amine derivatives (a close sulfur analog) have shown potent binding to the Human Epidermal Growth Factor Receptor (HER) enzyme, a key target in cancer therapy. [11]The antiproliferative effects of benzoxazepines, which contain the benzoxazole core, have also been well-documented. [4]* Experimental Rationale: It is highly recommended to evaluate this compound in cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine its IC₅₀ values.

Neuroprotective Effects

Recent research has highlighted the potential of benzoxazole derivatives in the context of neurodegenerative diseases.

  • Supporting Evidence: A 2020 study demonstrated that novel benzoxazole-based derivatives exerted significant neuroprotective effects on β-amyloid-induced toxicity in PC12 cells, a common model for Alzheimer's disease research. [3]* Implication: The structure of this compound makes it a compelling candidate for screening in neuroprotection assays, as the amine functionality is common in CNS-active drugs.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems for the initial screening and evaluation of this compound.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antimicrobial potency.

Workflow Diagram:

MIC_Workflow start Prepare Stock Solution of Compound in DMSO step1 Perform 2-fold Serial Dilutions in 96-well plate with Growth Medium start->step1 step2 Inoculate wells with standardized bacterial/fungal suspension step1->step2 step3 Include Positive (Inoculum only) & Negative (Medium only) Controls step2->step3 step4 Incubate at 37°C for 18-24h step3->step4 step5 Add Resazurin or TTC indicator (Optional, for visual aid) step4->step5 end Determine MIC: Lowest concentration with no visible growth step5->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile DMSO. Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL to well 1.

  • Compound Addition: Add a calculated volume of the stock solution to well 1 to achieve the highest desired starting concentration. Mix well.

  • Titration: Transfer 100 µL from well 1 to well 2. Mix and repeat this two-fold dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the positive control (no compound), and well 12 as the negative control (no inoculum).

  • Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is ~110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading absorbance on a plate reader or using a viability indicator.

Protocol: In Vitro Cytotoxicity via MTT Assay

This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of compound-induced cytotoxicity. [4] Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices for handling novel heterocyclic amines should be strictly followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended to ensure stability. [13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. Its structure is a logical convergence of a pharmacologically privileged benzoxazole core and a side chain known to enhance biological interaction. Based on the extensive body of research on related compounds, there is a strong scientific rationale to investigate its efficacy as an antimicrobial, anticancer, and neuroprotective agent.

The protocols and insights provided in this guide offer a robust framework for initiating this research. Future work should focus not only on broad screening but also on mechanistic studies to elucidate its specific molecular targets. Furthermore, exploring stereospecific synthesis to isolate the R- and S-enantiomers may reveal differences in potency and selectivity, a critical step in advancing this promising compound from a laboratory curiosity to a potential therapeutic lead.

References

  • National Center for Biotechnology Information. Phenidone. PubChem Compound Summary for CID 7090. Available from: [Link]

  • National Institute of Standards and Technology. 3-Pyrazolidinone, 1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. C9H10N2O. Available from: [Link]

  • PubChemLite. Phenidone (C9H10N2O). Available from: [Link]

  • Chemical Suppliers. This compound | CAS 177407-15-7. Available from: [Link]

  • American Elements. Benzoxazoles | Products | Applications. Available from: [Link]

  • Molecules. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. PubMed Central. Available from: [Link]

  • Journal of Molecular Structure. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem Compound Summary for CID 25219168. Available from: [Link]

  • Asian Pacific Journal of Cancer Biology. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • National Center for Biotechnology Information. 2-(1H-Benzo[D]t[6][14][15]riazol-1-YL)ethanamine hydrochloride. PubChem Compound Summary for CID 12605339. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • ResearchGate. (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available from: [Link]

  • Molecules. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Institutes of Health. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical methodologies for determination of benzodiazepines in biological samples. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. Available from: [Link]

  • Journal of Analytical Methods in Chemistry. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Available from: [Link]

  • SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][16]midazo[1,2-d]o[7][14]xazepine and Benzo[f]benzoo[7][16]xazolo[3,2-d]o[7][14]xazepine Derivatives. Available from: [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. Available from: [Link]

  • Folia Microbiologica. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. PubChem Compound Summary for CID 434526. Available from: [Link]

  • Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine. PubChem Compound Summary for CID 15093761. Available from: [Link]

  • Molbank. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Available from: [Link]

  • ChemSrc. 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(Benzo[d]oxazol-2-yl)ethanamine: A Scoping Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1] This technical guide focuses on a specific, yet underexplored, member of this family: 1-(Benzo[d]oxazol-2-yl)ethanamine. By leveraging the well-established biological profile of the benzoxazole core and introducing the unique structural element of a 2-ethanamine substituent, this molecule presents a compelling starting point for novel therapeutic agent development. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of this compound. We will delve into proposed synthesis, outline key potential research areas including oncology, neurodegenerative diseases, and infectious diseases, and provide detailed, actionable experimental protocols to validate these hypotheses.

Introduction: The Benzoxazole Privileged Scaffold and the Promise of this compound

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The rigid, planar benzoxazole ring system serves as an effective pharmacophore, capable of interacting with a variety of biological targets.

While much research has focused on aryl or alkyl substitutions at the 2-position, the introduction of an aminoalkyl group, as seen in this compound, offers a unique opportunity for therapeutic innovation. The primary amine provides a key site for hydrogen bonding and salt formation, potentially enhancing solubility and target engagement. Furthermore, it serves as a versatile synthetic handle for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

This guide proposes a strategic approach to systematically investigate the therapeutic potential of this compound, transforming it from a chemical entity into a promising lead for drug development.

Synthesis and Characterization

A crucial first step in exploring the potential of this compound is to establish a reliable synthetic route. Based on established methods for the synthesis of 2-substituted benzoxazoles, a plausible pathway is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 2-aminophenol.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Deprotection 2-aminophenol 2-aminophenol Intermediate N-Boc-1-(benzo[d]oxazol-2-yl)ethanamine 2-aminophenol->Intermediate Coupling Agent (e.g., HATU, EDCI) N-Boc-Alanine N-Boc-Alanine N-Boc-Alanine->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Conditions (e.g., TFA in DCM)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-1-(benzo[d]oxazol-2-yl)ethanamine

  • To a solution of N-Boc-L-alanine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-aminophenol (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the N-Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with cold diethyl ether to yield the final product as a salt. Neutralization with a suitable base will provide the free amine.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Potential Research Area 1: Oncology

The benzoxazole scaffold is a well-established pharmacophore in the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[2] Many benzoxazole-containing compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3][4]

Rationale: Kinase Inhibition

The ethanamine moiety of our target compound can be envisioned to interact with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors. The benzoxazole core can occupy the adjacent hydrophobic pocket. This hypothesis positions this compound as a potential scaffold for the development of novel kinase inhibitors.

Proposed Experimental Workflow

Oncology_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 Lead Optimization Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Screen Broad Kinase Panel Screen Cell_Viability->Kinase_Screen Cancer_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Cancer_Panel->Cell_Viability Hit_Kinase_Validation Hit Kinase Validation (IC50 determination) Kinase_Screen->Hit_Kinase_Validation Western_Blot Western Blot Analysis (Downstream signaling) Hit_Kinase_Validation->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Western_Blot->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies

Caption: Experimental workflow for investigating the anticancer potential.

Detailed Protocols

3.3.1. Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

3.3.2. Kinase Panel Screening

  • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

  • The service will provide data on the percent inhibition for each kinase.

  • Identify "hit" kinases that show significant inhibition (e.g., >50%).

3.3.3. Western Blot Analysis

  • Treat cancer cells with the compound at concentrations around its IC50 value for various time points.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the identified hit kinase and its downstream signaling proteins (e.g., p-Akt, p-ERK), followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Research Area 2: Neurodegenerative Diseases

Benzoxazole derivatives have shown promise as neuroprotective agents, with some compounds exhibiting efficacy in models of Alzheimer's disease.[5][6][7] The proposed mechanisms often involve the inhibition of enzymes like cholinesterases or the modulation of signaling pathways implicated in neuronal survival.

Rationale: Cholinesterase Inhibition and Neuroprotection

The structural similarity of the benzoxazole core to known cholinesterase inhibitors, coupled with the basic amine of the ethanamine side chain, suggests a potential interaction with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, the antioxidant properties often associated with the benzoxazole ring could contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegeneration.

Proposed Experimental Workflow

Neuro_Workflow cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Cholinesterase_Assay Cholinesterase Inhibition Assay (Ellman's Method) Neuroprotection_Assay Neuroprotection Assay (e.g., SH-SY5Y cells + neurotoxin) Cholinesterase_Assay->Neuroprotection_Assay AChE_BChE AChE and BChE AChE_BChE->Cholinesterase_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay Neuroprotection_Assay->ROS_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Akt/GSK-3β) ROS_Assay->Pathway_Analysis

Caption: Experimental workflow for investigating neuroprotective potential.

Detailed Protocols

4.3.1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (Ellman's reagent) in a suitable buffer.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate and DTNB.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

4.3.2. Neuroprotection Assay

  • Culture neuronal cells (e.g., SH-SY5Y) and differentiate them with retinoic acid.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding a known neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide).

  • After 24 hours, assess cell viability using the MTT assay as described previously.

Potential Research Area 3: Infectious Diseases

The benzoxazole nucleus is present in several compounds with potent antimicrobial and antifungal activities.[8][9][10][11] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Rationale: Antimicrobial and Antifungal Activity

The lipophilic benzoxazole core can facilitate the penetration of microbial cell membranes, while the positively charged ethanamine group (at physiological pH) can interact with negatively charged components of the cell wall or membrane, leading to disruption and cell death.

Proposed Experimental Workflow

Antimicrobial_Workflow MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MBC_MFC_Determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination MIC_Determination->MBC_MFC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) MBC_MFC_Determination->Mechanism_Studies

Caption: Workflow for evaluating antimicrobial and antifungal activity.

Detailed Protocols

5.3.1. Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies and Derivatization

To fully explore the potential of the this compound scaffold, a systematic SAR study is essential. The primary amine of the parent compound is an ideal point for chemical modification.

Proposed Derivatization Strategies
  • N-Acylation: Reaction with various acyl chlorides or carboxylic acids to introduce different amide functionalities.

  • N-Alkylation/Arylation: Reductive amination with aldehydes or ketones, or Buchwald-Hartwig amination with aryl halides to explore the impact of N-substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce sulfonamide groups.

  • Modifications on the Benzoxazole Ring: Synthesis of analogs with substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene ring of the benzoxazole core.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique structural features, combining the privileged benzoxazole core with a versatile ethanamine side chain, suggest potential applications in oncology, neurodegenerative diseases, and infectious diseases. The experimental workflows and protocols detailed in this guide provide a clear and actionable roadmap for researchers to systematically evaluate its biological activities and unlock its full therapeutic potential. Through a focused and logical progression of screening, target identification, and mechanistic studies, coupled with strategic derivatization to explore SAR, this compound can be advanced from a chemical curiosity to a valuable lead compound in the drug discovery pipeline.

References

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (n.d.). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy. [Link]

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(1), 29–33. [Link]

  • (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, 22(8), e202403459. [Link]

  • (n.d.). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. SciSpace. [Link]

  • (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Helvetica Chimica Acta. [Link]

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., Dahaba, M. A., El-Sayed, E. B., Al-Ansary, A. A., Abdel-Aziz, M. M., & Elkadya, H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008–2024. [Link]

  • (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Pharmaceuticals, 16(7), 909. [Link]

  • (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

  • (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archiv der Pharmazie, 351(12), e1800201. [Link]

Sources

The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of drug discovery.[1] Their unique stereochemical and electronic properties allow for precise interactions with biological targets, making them indispensable pharmacophores. Among these, the benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[2][3] This guide, intended for the discerning scientific professional, will provide a comprehensive exploration of the benzoxazole core, from its fundamental physicochemical properties and synthetic strategies to its diverse applications in contemporary drug development.

Core Architecture: Physicochemical and Structural Properties

The benzoxazole scaffold, with the molecular formula C₇H₅NO and a molar mass of approximately 119.12 g/mol , is an aromatic heterocyclic compound.[1][3] Its planar structure is a key attribute, facilitating π–π stacking and other non-covalent interactions with the active sites of biological macromolecules.[3] The presence of both nitrogen and oxygen heteroatoms within the five-membered oxazole ring imparts a unique electronic distribution, creating sites for hydrogen bonding and other polar interactions, which are crucial for molecular recognition by biological targets.[4]

The structural resemblance of the benzoxazole nucleus to naturally occurring purine bases, such as adenine and guanine, is a significant factor in its biological activity, allowing it to interact effectively with biopolymers like enzymes and nucleic acids.[2][5] This inherent bio-isosterism provides a foundational rationale for its widespread investigation in drug discovery.

PropertyValueReference
Molecular FormulaC₇H₅NO[1][3]
Molar Mass119.12 g/mol [1][3]
AppearanceWhite to light yellow solid[6]
Melting Point27-30 °C[1][7]
OdorSimilar to pyridine[1][6][7]

Synthetic Strategies: Constructing the Benzoxazole Core

The synthetic tractability of the benzoxazole scaffold is a major advantage, allowing for the generation of diverse chemical libraries for screening. A variety of methodologies have been developed for the construction of the benzoxazole ring system, with the most common approach involving the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Classical Condensation Reactions

The cornerstone of benzoxazole synthesis is the reaction between an o-aminophenol and a carboxylic acid, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[1] This method, while robust, can require harsh reaction conditions.

Alternatively, acyl chlorides can be reacted with o-aminophenols in the presence of a base.[8] This approach often proceeds under milder conditions and is tolerant of a wider range of functional groups.

Modern Synthetic Methodologies

More contemporary methods aim for greater efficiency and milder reaction conditions. For instance, the use of catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) or silica sulfuric acid allows for the solvent-free synthesis of benzoxazoles from o-aminophenols and orthoesters.[8] Another approach involves the copper-catalyzed one-pot synthesis from bromoanilines and acyl halides.[5]

The general workflow for the synthesis of substituted benzoxazoles is depicted below. The choice of starting materials, particularly the substituted o-aminophenol and the carboxylic acid derivative, allows for extensive diversification of the final product.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A o-Aminophenol Derivative C Condensation Reaction A->C B Carboxylic Acid Derivative (e.g., Acid, Acyl Chloride, Orthoester) B->C D Intermediate Adduct C->D Formation of Amide/Ester E Cyclodehydration D->E Intramolecular Cyclization F Substituted Benzoxazole E->F Formation of Benzoxazole Ring

Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

Pharmacological Landscape: A Scaffold of Diverse Activities

The benzoxazole nucleus is a prolific scaffold, giving rise to derivatives with a vast array of pharmacological activities.[1][9] This versatility has made it a focal point of research in numerous therapeutic areas.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][10] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation and survival.[2]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of anticancer activity for certain benzoxazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] By inhibiting the kinase activity of VEGFR-2, these compounds can disrupt downstream signaling cascades that promote cell survival and proliferation, ultimately leading to apoptosis.[2]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Responses (Proliferation, Survival, Angiogenesis) Signaling->Response Apoptosis Apoptosis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound TypeCell LineIC₅₀ (µM)Reference
2-ArylbenzoxazoleHT-29 (Colon)Varies[11][12]
2-ArylbenzoxazoleMCF-7 (Breast)Varies[11][12]
2-ArylbenzoxazoleA549 (Lung)Varies[11][12]
Phortress Analogue (3m)HepG2 (Liver)Attractive Effect[12]
Phortress Analogue (3n)C6 (Brain)Attractive Effect[12]

Note: Specific IC₅₀ values are highly dependent on the substituents on the benzoxazole core.

Antimicrobial and Antifungal Activity

Benzoxazole scaffolds have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[2][13][14]

Mechanism of Action: DNA Gyrase Inhibition

A proposed mechanism for the antibacterial action of some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][4] By targeting this crucial enzyme, these compounds can effectively halt bacterial growth and proliferation.[2]

Antimicrobial Activity Data:

The following table summarizes the in vitro antimicrobial and antifungal activity of selected benzoxazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).

Compound TypeMicroorganismMIC (µg/mL)Reference
2,5-Disubstituted BenzoxazoleStaphylococcus aureusVaries[13]
2,5-Disubstituted BenzoxazoleEscherichia coliVaries[15]
2,5-Disubstituted BenzoxazolePseudomonas aeruginosa16[16]
2,5-Disubstituted BenzoxazoleCandida albicansVaries[15]
2,5-Disubstituted BenzoxazoleAspergillus nigerVaries[15]

Note: The efficacy is highly dependent on the specific substitution patterns on the benzoxazole ring.

Anti-inflammatory Activity

Numerous benzoxazole derivatives have been reported to possess potent anti-inflammatory properties.[1][5] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanism of Action: COX and MD2 Inhibition

Some benzoxazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] The therapeutic advantage of selective COX-2 inhibition over non-selective NSAIDs is a reduction in gastrointestinal side effects.[17]

More recently, benzoxazole derivatives have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that senses lipopolysaccharide (LPS).[18] By inhibiting the MD2-LPS interaction, these compounds can block a critical inflammatory signaling pathway, leading to a reduction in the production of inflammatory cytokines like IL-6.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.

  • Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), a 0.1 mL of 1% w/v carrageenan suspension is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of benzoxazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

  • Position 2: This is the most commonly functionalized position. The introduction of various aryl or heterocyclic rings at this position has been shown to be critical for anticancer and antimicrobial activities. The electronic properties of the substituents on these rings play a significant role. For instance, electron-withdrawing groups like chloro and nitro at the ortho- and para-positions of a 2-phenyl ring can enhance anti-proliferative activity.[19]

  • Position 5: Substitution at the 5-position can influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.[6]

  • Nitrogen Atom (Position 3): Alkylation or acylation at the nitrogen atom of the oxazole ring can lead to derivatives with distinct biological profiles, including potent analgesic and anti-inflammatory activities.[5]

The SAR of benzoxazole derivatives suggests that a systematic exploration of the substitution patterns at various positions is a viable strategy for the development of potent and selective therapeutic agents.[19][20][21]

Conclusion and Future Perspectives

The benzoxazole scaffold represents a highly versatile and privileged structure in medicinal chemistry.[2][3] Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.[1][22] While several benzoxazole-containing drugs are currently on the market, the full therapeutic potential of this scaffold is yet to be realized.[22][23]

Future research in this area will likely focus on the development of multi-target benzoxazole derivatives, the exploration of novel substitution patterns to enhance potency and reduce off-target effects, and the investigation of their efficacy in preclinical and clinical settings.[24] The continued exploration of the benzoxazole core promises to yield a new generation of therapeutic agents for a multitude of diseases.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). IOP Conference Series: Earth and Environmental Science.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2020).
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.
  • Structure activity relationship of benzoxazole derivatives. (2023).
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (2010). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflamm
  • Synthesis of some benzoxazole deriv
  • Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR.
  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. (2012). PubMed.
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed.
  • Marketed drugs containing benzoxazole. (2023).
  • A patent review on the current developments of benzoxazoles in drug discovery. (2021). Ask this paper | Bohrium.

Sources

Methodological & Application

Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanamine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Moiety in Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] The target molecule, 1-(Benzo[d]oxazol-2-yl)ethanamine, is a chiral primary amine that represents a key building block for the synthesis of more complex pharmaceutical agents. The introduction of a chiral amine at the 2-position of the benzoxazole ring offers a valuable handle for further derivatization and the exploration of stereo-specific interactions with biological macromolecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles and offering step-by-step protocols suitable for researchers in drug discovery and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy involves the initial construction of a key intermediate, 2-acetylbenzoxazole, followed by a reductive amination to introduce the primary amine functionality. This approach allows for a convergent and efficient synthesis, starting from readily available commercial reagents.

G cluster_0 Step 1: Synthesis of 2-Acetylbenzoxazole cluster_1 Step 2: Reductive Amination o_aminophenol o-Aminophenol acetylbenzoxazole 2-Acetylbenzoxazole o_aminophenol->acetylbenzoxazole Condensation pyruvic_acid Pyruvic Acid pyruvic_acid->acetylbenzoxazole start_amine 2-Acetylbenzoxazole target_molecule This compound start_amine->target_molecule Reductive Amination ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->target_molecule reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->target_molecule

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Acetylbenzoxazole

The formation of the benzoxazole ring is a cornerstone of this synthesis. The most direct method for introducing the acetyl group at the 2-position is the condensation of o-aminophenol with pyruvic acid. This reaction proceeds through an initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole core. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation.[1]

Protocol 1: Synthesis of 2-Acetylbenzoxazole

Materials:

  • o-Aminophenol

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with polyphosphoric acid (10 eq by weight relative to o-aminophenol), add o-aminophenol (1.0 eq).

  • Stir the mixture at room temperature until the o-aminophenol is fully dissolved.

  • Slowly add pyruvic acid (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-acetylbenzoxazole.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Polyphosphoric acid (PPA): PPA serves as both a solvent and a catalyst. Its high viscosity ensures a homogenous reaction mixture at elevated temperatures, and its acidic and dehydrating properties facilitate the intramolecular cyclization and subsequent dehydration to form the benzoxazole ring.

  • Crushed ice: The reaction is quenched by pouring it onto crushed ice to rapidly cool the mixture and to hydrolyze any remaining PPA.

  • Neutralization: The acidic mixture is neutralized with sodium bicarbonate to ensure that the product is in its neutral form for efficient extraction into an organic solvent.

Part 2: Reductive Amination of 2-Acetylbenzoxazole

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4][5] In this step, 2-acetylbenzoxazole is converted to the target primary amine, this compound. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source (ammonium acetate), which is then reduced by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones, which minimizes side reactions.[1][3]

Protocol 2: Reductive Amination to Yield this compound

Materials:

  • 2-Acetylbenzoxazole

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-acetylbenzoxazole (1.0 eq) and ammonium acetate (10-15 eq) in 1,2-dichloroethane (DCE) or methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel.

Causality Behind Experimental Choices:

  • Ammonium acetate: This salt serves as a convenient source of ammonia for the in-situ formation of the imine. The acetate counter-ion also helps to maintain a mildly acidic pH, which is optimal for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations because it is less reactive than sodium borohydride and selectively reduces the protonated imine intermediate over the starting ketone. Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reactivity.

  • Inert atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions, especially if the substrates are sensitive to oxidation.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)
2-Acetylbenzoxazole C₉H₇NO₂161.16~7.8-7.3 (m, 4H, Ar-H), ~2.7 (s, 3H, -COCH₃)~195 (C=O), ~162 (C=N), ~150, ~141, ~127, ~125, ~120, ~111 (Ar-C), ~26 (-CH₃)162.0 [M+H]⁺
This compound C₉H₁₀N₂O162.19~7.7-7.3 (m, 4H, Ar-H), ~4.5 (q, 1H, -CH(NH₂)-), ~1.6 (br s, 2H, -NH₂), ~1.5 (d, 3H, -CH₃)~165 (C=N), ~151, ~141, ~125, ~124, ~119, ~110 (Ar-C), ~50 (-CH(NH₂)-), ~22 (-CH₃)163.1 [M+H]⁺

Table 1: Expected Analytical Data for Key Compounds.

Characterization Notes:

  • ¹H NMR: In the final product, the appearance of a quartet for the methine proton and a doublet for the methyl group of the ethylamine side chain are key diagnostic signals. The broad singlet for the amine protons is also expected.

  • ¹³C NMR: The disappearance of the ketone carbonyl signal (~195 ppm) and the appearance of a new signal for the methine carbon (~50 ppm) are indicative of a successful reduction.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion [M+H]⁺.

Visualization of the Reaction Mechanism

G cluster_0 Reductive Amination Mechanism ketone 2-Acetylbenzoxazole hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia NH₃ ammonia->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O protonated_imine Protonated Imine imine->protonated_imine + H⁺ product This compound protonated_imine->product + [H⁻] hydride [H⁻] (from NaBH(OAc)₃) hydride->product

Figure 2: Mechanism of reductive amination.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving the formation of a 2-acetylbenzoxazole intermediate followed by reductive amination, is a robust strategy that can be adapted for the synthesis of a variety of related analogues. For researchers interested in exploring the therapeutic potential of benzoxazole derivatives, this chiral amine serves as a valuable starting point for the development of novel drug candidates. Further investigations could focus on the enantioselective synthesis of this compound to access single enantiomers for stereospecific biological evaluation.

References

  • Mane, V. S. & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles. The Journal of Organic Chemistry, 79(13), 6310-6314.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2011). 2-Aryl benzoxazole/imidazole/thiazole analogs: novel classes of potent and selective inhibitors of human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 21(1), 180-184.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(Benzo[d]oxazol-2-yl)ethanamine, a valuable chiral building block for drug discovery. The benzoxazole motif is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] The described synthesis proceeds via the formation of a 2-acetylbenzoxazole intermediate through the condensation of 2-aminophenol, followed by a highly selective reductive amination. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in modern medicinal chemistry.[3] Its structural planarity and ability to participate in various non-covalent interactions allow it to function as a versatile pharmacophore, binding to a diverse range of biological targets. Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4]

The target molecule, this compound, incorporates a chiral primary amine, a key functional group for introducing molecular diversity and modulating pharmacokinetic properties in drug candidates. This protocol details a robust and accessible synthetic route, designed to provide a high-purity supply of this important intermediate for downstream applications in pharmaceutical research and development.

Overall Synthesis Strategy

The synthesis is executed in two primary stages, designed for efficiency and high yield.

  • Step 1: Phillips Condensation. Formation of the benzoxazole ring and installation of the acetyl group is achieved in a single step by reacting 2-aminophenol with lactic acid. This acid-catalyzed condensation and subsequent cyclization yields the key intermediate, 2-acetylbenzoxazole.

  • Step 2: Reductive Amination. The ketone intermediate is converted to the target primary amine using a reductive amination protocol. This method involves the in-situ formation of an imine with an ammonia source, which is then selectively reduced using sodium triacetoxyborohydride, a mild and highly effective reagent.[5]

Synthesis_Pathway SM1 2-Aminophenol step1 Step 1: Phillips Condensation (Acid Catalyst, Heat) SM1->step1 SM2 Lactic Acid SM2->step1 INT 2-Acetylbenzoxazole (Intermediate) step2 Step 2: Reductive Amination (1. NH4OAc 2. NaBH(OAc)3) INT->step2 FP This compound (Final Product) step1->INT step2->FP

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminophenol≥99%Sigma-AldrichToxic, handle with care.[6][7]
Lactic Acid85% aq. solutionSigma-AldrichCorrosive.
Hydrochloric Acid (HCl)4 M solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFlammable solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Ammonium Acetate (NH₄OAc)≥98%Sigma-AldrichHygroscopic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Acros OrganicsMoisture sensitive.[5]
Dichloromethane (DCM)ACS GradeFisher ScientificVolatile.
Methanol (MeOH)ACS GradeFisher ScientificFlammable solvent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring.
Step 1: Synthesis of 2-Acetylbenzoxazole

Reaction Principle: This reaction is a variant of the Phillips benzoxazole synthesis. 2-Aminophenol and lactic acid are heated, likely forming an intermediate amide. Under acidic conditions and heat, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the amide carbonyl, followed by dehydration to form the stable aromatic benzoxazole ring. The secondary alcohol from the lactic acid moiety is then oxidized in situ or during workup to the ketone.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (10.91 g, 100 mmol) and an 85% aqueous solution of lactic acid (10.6 g, 100 mmol).

  • Slowly add 4 M hydrochloric acid (50 mL). The mixture will become a thick slurry.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The starting 2-aminophenol spot should disappear and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Work-up: Slowly neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford pure 2-acetylbenzoxazole as a solid.

Step 2: Reductive Amination to this compound

Reaction Principle: Reductive amination is a powerful method for C-N bond formation.[8] The ketone (2-acetylbenzoxazole) first reacts with the ammonia source (ammonium acetate) to form an imine intermediate in equilibrium. Sodium triacetoxyborohydride, a mild and selective reducing agent, then reduces the electrophilic iminium ion much faster than it reduces the starting ketone.[8][9] This selectivity prevents the formation of alcohol byproducts and drives the reaction towards the desired amine product.

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-acetylbenzoxazole (8.05 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add ammonium acetate (19.3 g, 250 mmol, 5 equivalents) to the solution. Stir the suspension vigorously for 30 minutes at room temperature.

  • In one portion, add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equivalents). Caution: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Mobile phase: 9:1 DCM:Methanol with 0.5% triethylamine). The ketone spot should be consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 20 minutes until gas evolution stops.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of 0% to 10% methanol in dichloromethane, often with 0.5% triethylamine added to the mobile phase to prevent the amine from streaking on the silica. Combine the pure fractions and evaporate the solvent to yield this compound.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundFormulaMWAppearance¹H NMR (CDCl₃) δ (ppm)Mass Spec (ESI+)
2-Acetylbenzoxazole C₉H₇NO₂161.16Off-white to yellow solid~7.8-7.4 (m, 4H, Ar-H), ~2.8 (s, 3H, -CH₃)m/z 162.1 [M+H]⁺
This compound C₉H₁₀N₂O162.19Pale yellow oil or low-melting solid~7.7-7.3 (m, 4H, Ar-H), ~4.5 (q, 1H, -CH), ~2.0 (br s, 2H, -NH₂), ~1.6 (d, 3H, -CH₃)m/z 163.1 [M+H]⁺

Note: Expected NMR shifts are approximate and should be confirmed by analysis. Coupling constants and specific shifts will vary based on the solvent and instrument.

Experimental Workflow and Logic

The workflow is designed to be linear and efficient, minimizing complex manipulations. Each step logically follows the last, from initial reaction setup to final purification.

Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis s1_setup 1. Charge Reactants (2-Aminophenol, Lactic Acid, HCl) s1_react 2. Reflux (4-6h) s1_setup->s1_react s1_tlc 3. TLC Check s1_react->s1_tlc s1_tlc->s1_react Incomplete s1_workup 4. Neutralize & Extract s1_tlc->s1_workup Complete s1_purify 5. Concentrate & Purify s1_workup->s1_purify s1_char 6. Characterize Intermediate A s1_purify->s1_char s2_setup 7. Dissolve Intermediate A (DCM, NH4OAc) s1_char->s2_setup s2_react 8. Add NaBH(OAc)3 Stir (12-24h) s2_setup->s2_react s2_tlc 9. TLC Check s2_react->s2_tlc s2_tlc->s2_react Incomplete s2_workup 10. Quench & Extract s2_tlc->s2_workup Complete s2_purify 11. Concentrate & Purify s2_workup->s2_purify s2_char 12. Characterize Final Product s2_purify->s2_char

Caption: Step-by-step experimental workflow diagram.

Causality and Critical Parameters:

  • Acid Catalyst (Step 1): The presence of a strong acid like HCl is crucial for protonating the carbonyl group, activating it for nucleophilic attack and facilitating the dehydration steps required for aromatization of the oxazole ring.

  • Anhydrous Conditions (Step 2): The reductive amination step should be performed under anhydrous conditions. Water can hydrolyze the imine intermediate and react with the hydride reagent, reducing the overall yield.

  • Stoichiometry of Reagents: Using a large excess of ammonium acetate (5 eq.) in Step 2 helps to shift the equilibrium towards the formation of the imine. The amount of reducing agent (1.5 eq.) ensures complete reduction of the imine without excessive side reactions.

Safety Precautions

  • 2-Aminophenol: This compound is toxic and may cause allergic skin reactions and potential methemoglobinemia.[10] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane, ethyl acetate, and methanol are volatile and flammable. Avoid inhalation and ensure no ignition sources are nearby.

  • Reagents: Sodium triacetoxyborohydride can react with water to release hydrogen gas, which is flammable. Quench reactions carefully and slowly. Lactic acid and HCl are corrosive and should be handled with care.

  • General: Perform all operations in a properly functioning chemical fume hood.

Troubleshooting Guide

Potential IssueLikely Cause(s)Suggested Solution(s)
Step 1: Low yield of intermediate Incomplete reaction.Extend reflux time and monitor by TLC. Ensure the reaction temperature is adequate.
Inefficient extraction.Perform additional extractions with ethyl acetate. Ensure pH is neutral or slightly basic before extraction.
Step 2: Reaction is stalled Reagents are not anhydrous.Use anhydrous solvents and dry glassware thoroughly. Use freshly opened ammonium acetate.
Insufficient reducing agent.Add an additional portion (0.2-0.3 eq.) of NaBH(OAc)₃ and continue stirring.
Final product is impure Incomplete reaction.Allow the reaction to run longer or consider gentle heating (30-40 °C).
Inefficient purification.Add 0.5-1% triethylamine to the chromatography eluent to prevent tailing. Ensure proper loading and silica gel packing.
Formation of alcohol byproduct The ketone was reduced before imine formation.Ensure sufficient time for imine formation before adding the reducing agent, or add the reducing agent in portions. NaBH(OAc)₃ is generally selective, but this can occur.

References

  • Patents, G. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Ma, C., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5489. Available at: [Link]

  • Pasha, M., et al. (2014). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 6(5), 344-351. Available at: [Link]

  • Patents, G. (n.d.). US5151523A - Preparation of 2-methylbenzoxazole. Google Patents.
  • Patents, G. (n.d.). EP0447965A1 - Process for the preparation of 2-methylbenzoxazole. Google Patents.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Slanina, Z., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3743. Available at: [Link]

  • Patents, G. (n.d.). CN102875486A - Preparation method of 2-benzoxazole acetonitrile. Google Patents.
  • Wikipedia. (2023). 2-Aminophenol. Retrieved from [Link]

  • Patents, G. (n.d.). JPH0733375B2 - Method for producing 2-mercaptobenzoxazole. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of the American College of Toxicology, 17(4), 225-231. Available at: [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Denard, C. A., et al. (2015). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 54(44), 13032-13036. Available at: [Link]

  • Patents, G. (n.d.). CN110885318B - Benzoxazole derivative and preparation method and application thereof. Google Patents.
  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2- YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

  • Norris, J. (2018). Reductive Amination. YouTube. Retrieved from [Link]

  • Ferorelli, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Patents, G. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25307-25333. Available at: [Link]

  • Patel, D. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biology Interface, 12(2), 116-130. Available at: [Link]

Sources

Applications of 1-(Benzo[d]oxazol-2-yl)ethanamine in Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Benzoxazole Scaffold in Neurotherapeutics

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience and drug development, driven by the increasing prevalence of debilitating neurodegenerative disorders. Within the vast landscape of medicinal chemistry, the benzoxazole heterocyclic scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This diverse bioactivity profile makes benzoxazole derivatives, such as 1-(Benzo[d]oxazol-2-yl)ethanamine, compelling candidates for investigation as novel neuroprotective therapeutics.

This document serves as a comprehensive technical guide for researchers exploring the neuroprotective potential of this compound. It provides a scientifically grounded framework for investigating its mechanism of action and efficacy, drawing upon established methodologies for analogous compounds. While specific data on this compound is still emerging, the protocols and application notes herein are designed to be adaptable and provide a robust starting point for your research endeavors. We will delve into the underlying scientific principles of assay selection, provide detailed experimental protocols, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Key Neurodegenerative Pathways

Based on studies of structurally related benzoxazole derivatives, a plausible neuroprotective mechanism for this compound involves the modulation of critical signaling pathways implicated in neuronal survival and pathology, particularly in the context of Alzheimer's disease.[3] A key pathway of interest is the Akt/GSK-3β/NF-κB signaling cascade.

dot digraph "Hypothesized_Neuroprotective_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_extracellular" { label="Extracellular"; bgcolor="#F1F3F4"; "Abeta" [label="β-Amyloid (Aβ)", fillcolor="#EA4335"]; "RAGE" [label="RAGE", fillcolor="#FBBC05"]; }

subgraph "cluster_intracellular" { label="Intracellular Signaling"; bgcolor="#FFFFFF"; "Akt" [label="Akt", fillcolor="#4285F4"]; "pAkt" [label="p-Akt (Active)", fillcolor="#34A853"]; "GSK3b" [label="GSK-3β", fillcolor="#EA4335"]; "pGSK3b" [label="p-GSK-3β (Inactive)", fillcolor="#34A853"]; "NFkB" [label="NF-κB", fillcolor="#EA4335"]; "iNOS" [label="iNOS", fillcolor="#EA4335"]; "BACE1" [label="BACE1", fillcolor="#EA4335"]; "Tau" [label="Tau", fillcolor="#FBBC05"]; "pTau" [label="p-Tau (Hyperphosphorylated)", fillcolor="#EA4335"]; "BaxBcl2" [label="Bax/Bcl-2 Ratio", fillcolor="#EA4335"]; "Apoptosis" [label="Apoptosis", shape="ellipse", fillcolor="#EA4335"]; "Compound" [label="this compound", shape="ellipse", fillcolor="#4285F4"]; }

subgraph "cluster_nucleus" { label="Nuclear Events"; bgcolor="#F1F3F4"; "NFkB_nucleus" [label="NF-κB (Nuclear Translocation)", fillcolor="#EA4335"]; "Gene_Transcription" [label="Pro-inflammatory & Pro-apoptotic\nGene Transcription", shape="note", fillcolor="#EA4335"]; }

"Abeta" -> "RAGE" [label="Binds"]; "RAGE" -> "NFkB" [label="Activates"]; "NFkB" -> "NFkB_nucleus" [label="Translocates"]; "NFkB_nucleus" -> "Gene_Transcription"; "Gene_Transcription" -> "iNOS"; "Gene_Transcription" -> "BACE1"; "Gene_Transcription" -> "BaxBcl2";

"Compound" -> "Akt" [label="Promotes Phosphorylation", color="#34A853"]; "Akt" -> "pAkt"; "pAkt" -> "GSK3b" [label="Inhibits by Phosphorylation", color="#34A853"]; "GSK3b" -> "pGSK3b"; "pAkt" -> "NFkB" [label="Inhibits", color="#34A853"]; "GSK3b" -> "Tau" [label="Phosphorylates"]; "Tau" -> "pTau"; "pGSK3b" -> "Tau" [style=dashed, color="#34A853", label="Prevents Hyperphosphorylation"];

"iNOS" -> "Apoptosis"; "BACE1" -> "Abeta" [label="Increases Aβ Production"]; "BaxBcl2" -> "Apoptosis"; "pTau" -> "Apoptosis"; } caption: "Hypothesized signaling pathway for the neuroprotective effects of this compound."

In neurodegenerative conditions like Alzheimer's disease, the accumulation of β-amyloid (Aβ) peptides can trigger a cascade of detrimental events.[3] Aβ can activate cell surface receptors such as the Receptor for Advanced Glycation End products (RAGE), leading to the activation of the transcription factor NF-κB.[3] This, in turn, promotes the expression of pro-inflammatory and pro-apoptotic genes, including inducible nitric oxide synthase (iNOS) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] Furthermore, Aβ-induced stress can lead to the hyperphosphorylation of the tau protein and an increased Bax/Bcl-2 ratio, ultimately culminating in apoptosis.[3]

This compound is hypothesized to counteract these neurotoxic effects by promoting the phosphorylation and activation of Akt, a key pro-survival kinase. Activated Akt can then phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), a critical enzyme in tau hyperphosphorylation.[3] Additionally, activated Akt can suppress the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory and apoptotic mediators.[3]

In Vitro Neuroprotection Assays: A Step-by-Step Guide

A tiered approach to in vitro screening is recommended to comprehensively evaluate the neuroprotective profile of this compound.[4][5] This typically begins with immortalized cell lines for initial screening and progresses to more physiologically relevant primary neuronal cultures.

Tier 1: High-Throughput Screening in Neuronal-Like Cell Lines

Human neuroblastoma SH-SY5Y cells are a widely used and robust model for initial neuroprotection and neurotoxicity screening.[4][5]

Protocol 1: Assessment of Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • For differentiation, seed cells at a density of 1 x 10^5 cells/mL in complete medium. After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid. Differentiate for 5-7 days, replacing the medium every 2-3 days.

2. Aβ Oligomer Preparation:

  • Prepare Aβ (25-35 or 1-42) oligomers by dissolving the peptide in sterile, endotoxin-free water to a concentration of 1 mM.
  • Incubate at 37°C for 3-4 days to allow for aggregation. The formation of oligomers should be confirmed by techniques such as Western blotting or transmission electron microscopy.

3. Treatment:

  • Seed differentiated SH-SY5Y cells in 96-well plates.
  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
  • Introduce the Aβ oligomers (final concentration of 10-20 µM) to the wells and co-incubate for 24-48 hours.
  • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), cells treated with Aβ alone, and cells treated with a known neuroprotective agent as a positive control.

4. Assessment of Cell Viability:

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[6]
  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death and membrane damage using a commercially available kit.[7]
AssayPrincipleEndpoint
MTT Measures mitochondrial reductase activityColorimetric signal proportional to viable cells
LDH Measures release of cytosolic enzyme upon membrane damageColorimetric signal proportional to dead cells
Tier 2: Mechanistic Studies in Primary Neuronal Cultures

Primary cortical or hippocampal neurons from rodents provide a more physiologically relevant model to dissect the molecular mechanisms of neuroprotection.[5]

Protocol 2: Western Blot Analysis of Key Signaling Proteins

1. Culture of Primary Neurons:

  • Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.
  • Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

2. Treatment and Lysate Preparation:

  • After 7-10 days in vitro, treat the neurons with this compound and/or Aβ as described in Protocol 1.
  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and GSK-3β, as well as antibodies for NF-κB, BACE1, cleaved caspase-3, and Bax/Bcl-2. Use an antibody against β-actin or GAPDH as a loading control.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.

dot digraph "Western_Blot_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Primary Neuron Culture & Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lysis" [label="Cell Lysis & Protein Quantification"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Protein Transfer to PVDF Membrane"]; "Blocking" [label="Blocking"]; "Primary_Ab" [label="Primary Antibody Incubation\n(e.g., p-Akt, Akt, p-GSK-3β, etc.)"]; "Secondary_Ab" [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; "Detection" [label="ECL Detection & Imaging"]; "Analysis" [label="Densitometry & Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Lysis"; "Lysis" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Analysis"; } caption: "General workflow for Western blot analysis."

In Vivo Evaluation of Neuroprotective Efficacy

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[8] The choice of model depends on the specific neurodegenerative disease being targeted.

Zebrafish Model for Preliminary In Vivo Toxicity and Efficacy

The zebrafish (Danio rerio) model offers a rapid and cost-effective platform for initial in vivo assessment of toxicity and neuroprotective effects.[3]

Protocol 3: Assessment of Toxicity and Neuroprotection in a Zebrafish Model of Aβ Toxicity

1. Zebrafish Maintenance and Embryo Collection:

  • Maintain adult zebrafish under standard conditions.
  • Collect freshly fertilized embryos and maintain them in E3 medium at 28.5°C.

2. Toxicity Assessment:

  • At 24 hours post-fertilization (hpf), expose zebrafish larvae to a range of concentrations of this compound.
  • Monitor for mortality, morphological abnormalities, and heart rate over 48-72 hours to determine the maximum tolerated concentration (MTC).

3. Neuroprotection Assay:

  • Co-inject Aβ oligomers and a fluorescent marker (e.g., phenol red) into the yolk sac of zebrafish embryos at 24 hpf.
  • At 4 hours post-injection, transfer the embryos to E3 medium containing various concentrations of this compound (below the MTC).
  • At 48-72 hpf, assess neuronal apoptosis in the brain using acridine orange staining and fluorescence microscopy.
  • Behavioral assays, such as locomotor activity tracking, can also be performed to assess functional recovery.
Rodent Models of Neurodegeneration

For more comprehensive preclinical evaluation, rodent models that recapitulate key aspects of human neurodegenerative diseases are employed.[9][10]

Table of Common Rodent Models for Neurodegeneration:

DiseaseModelInduction MethodKey Pathological Features
Alzheimer's Disease APP/PS1 transgenic mouseGeneticAβ plaques, cognitive deficits
Parkinson's Disease MPTP-induced mouseNeurotoxin (MPTP)Dopaminergic neuron loss, motor deficits
Huntington's Disease R6/2 transgenic mouseGeneticHuntingtin aggregates, motor dysfunction
Amyotrophic Lateral Sclerosis SOD1-G93A transgenic mouseGeneticMotor neuron degeneration, paralysis

Protocol 4: Evaluation of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease

1. Animal Husbandry and Treatment:

  • Use age-matched APP/PS1 transgenic mice and wild-type littermates.
  • Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-12 weeks).

2. Behavioral Assessment:

  • Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

3. Histopathological and Biochemical Analysis:

  • At the end of the treatment period, euthanize the animals and collect brain tissue.
  • Perform immunohistochemistry on brain sections to quantify Aβ plaque load (using antibodies like 6E10) and neuroinflammation (using antibodies against Iba1 for microglia and GFAP for astrocytes).
  • Conduct ELISA or Western blotting on brain homogenates to measure levels of soluble and insoluble Aβ, as well as key signaling proteins as described in Protocol 2.

Conclusion and Future Directions

The benzoxazole scaffold holds significant promise for the development of novel neuroprotective agents. This compound, as a member of this class, warrants thorough investigation. The application notes and protocols provided in this guide offer a comprehensive framework for elucidating its neuroprotective potential, from initial in vitro screening to in vivo efficacy studies. By systematically evaluating its effects on key pathological pathways, researchers can pave the way for the potential development of a new therapeutic for devastating neurodegenerative diseases. Future studies should also focus on pharmacokinetic and pharmacodynamic profiling to optimize dosing and delivery, as well as more extensive safety and toxicology assessments.

References

  • Gao, Y. et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Fernández-Mayor, M. et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports, 11(1), 5621. [Link]

  • Khan, I. et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Pharmaceuticals, 16(6), 899. [Link]

  • Sasaguri, H. et al. (2017). Animal Models of Neurodegenerative Diseases. Cellular and Molecular Life Sciences, 74(14), 2535-2555. [Link]

  • Dudhat, K. et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images, 8(5). [Link]

  • Maher, P. et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1489-1499. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Caldwell, K. A. et al. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119. [Link]

  • Yilmaz, I. et al. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Helvetica Chimica Acta, 107(2), e202300185. [Link]

  • Kumar, S. et al. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 7(4), 118-124. [Link]

  • Gao, Y. et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. ResearchGate. [Link]

  • Ialongo, D. et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

  • Gao, Y. et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. National Institutes of Health. [Link]

  • Slaninova, D. et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3736. [Link]

  • Kumar, P. et al. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 7(10), 346-353. [Link]

  • Lee, K. S. et al. (1999). Stereoselective neuroprotection by novel 2,3-benzodiazepine non-competitive AMPA antagonist against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures. Neuroscience Letters, 264(1-3), 17-20. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • Almeida, S. et al. (2000). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. European Journal of Pharmacology, 406(2), 159-170. [Link]

  • Tanaka, S. et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuropharmacology, 55(5), 654-660. [Link]

  • Slaninova, D. et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. ResearchGate. [Link]

  • Maruyama, W. et al. (2004). Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells. Life Sciences, 75(1), 107-117. [Link]

  • Beracochea, D. et al. (2008). 2,3-benzodiazepine-type AMPA Receptor Antagonists and Their Neuroprotective Effects. Current Pharmaceutical Design, 14(33), 3504-3513. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. Retrieved from [Link]

  • Nevels, N. E. et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Chemistry, 6(3), 1269-1286. [Link]

  • Rusanov, V. et al. (2023). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2023(2), M1639. [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity of 1-(Benzo[d]oxazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers investigating the antimicrobial properties of 1-(Benzo[d]oxazol-2-yl)ethanamine and its derivatives. This document outlines detailed protocols for the synthesis of the parent compound, methodologies for evaluating its antimicrobial efficacy, and insights into its potential mechanisms of action. The information herein is intended to empower researchers to explore this promising class of compounds in the ongoing search for novel antimicrobial agents.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of an ethanamine moiety at the 2-position of the benzoxazole ring presents a compelling opportunity for the development of new antimicrobial candidates.

I. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the benzoxazole core, followed by the introduction of the ethanamine side chain. A common and effective strategy involves the synthesis of a 2-acetylbenzoxazole intermediate, which is then converted to the target primary amine via reductive amination.

A. Synthesis of 2-Acetylbenzoxazole (Intermediate)

The synthesis of 2-acetylbenzoxazole can be achieved through the condensation of 2-aminophenol with a suitable acetylating agent. One established method involves the reaction of 2-aminophenol with ethyl acetoacetate.

Protocol: Synthesis of 2-Acetylbenzoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling point solvent such as xylene or toluene. For catalysis, a dehydrating agent like polyphosphoric acid (PPA) or a Lewis acid can be employed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-acetylbenzoxazole.

B. Reductive Amination to this compound

Reductive amination is a robust method for the conversion of ketones to primary amines. Several reducing agents can be employed, with sodium borohydride in the presence of a Lewis acid like titanium(IV) isopropoxide being a common choice.

Protocol: Synthesis of this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-acetylbenzoxazole (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or methanol.

  • Ammonia Source: Add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in methanol can be used.

  • Lewis Acid Addition: Add titanium(IV) isopropoxide (1.5 equivalents) dropwise to the reaction mixture at room temperature. Stir for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C and add sodium borohydride (2.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Filter the resulting precipitate (titanium dioxide) and wash with the reaction solvent.

  • Extraction: Concentrate the filtrate and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

G cluster_0 Synthesis of 2-Acetylbenzoxazole cluster_1 Reductive Amination 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation 2-Acetylbenzoxazole 2-Acetylbenzoxazole Condensation->2-Acetylbenzoxazole Reductive_Amination Reductive_Amination 2-Acetylbenzoxazole->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination This compound This compound Reductive_Amination->this compound

Caption: Synthetic pathway to this compound.

II. Protocols for Antimicrobial Activity Assessment

The antimicrobial efficacy of novel compounds is primarily determined by their ability to inhibit or kill microbial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters used to quantify this activity.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining MIC values[1][3][4].

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar plate, inoculate a single colony into a tube of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Incubate at 37°C for bacteria or 35°C for fungi until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism[5][6]. The MBC is determined following the MIC test.

Protocol: MBC Determination

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-plate or spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration for the test microorganism.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives)[6].

G Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Compound Start->Serial_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (No Visible Growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

III. Data Presentation and Interpretation

For clear comparison, the antimicrobial activity data should be summarized in a tabular format.

Table 1: Example of MIC and MBC Data for this compound Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
Derivative AStaphylococcus aureus1632
Derivative AEscherichia coli64>128
Derivative BStaphylococcus aureus816
Derivative BEscherichia coli3264
CiprofloxacinStaphylococcus aureus0.51
CiprofloxacinEscherichia coli0.250.5

Interpretation of Results:

  • Bacteriostatic vs. Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC. If the MBC/MIC ratio is >4, the agent is considered bacteriostatic.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

IV. Insights into the Mechanism of Action

While the precise mechanism of action for this compound derivatives is an active area of research, studies on related benzoxazole compounds suggest several potential targets.

  • Inhibition of DNA Gyrase: Some benzoxazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair[2]. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.

  • Disruption of Membrane Integrity: Another proposed mechanism is the disruption of the microbial cell membrane. Benzoxazoles may interfere with the lipid bilayer, leading to increased permeability, leakage of cellular contents, and cell lysis.

  • Inhibition of Fungal Ergosterol Synthesis: In fungi, some benzoxazole derivatives have been found to interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane[7].

Further mechanistic studies, such as DNA gyrase inhibition assays, membrane potential assays, and ergosterol quantification assays, are recommended to elucidate the specific mode of action of this compound derivatives.

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Benzoxazole_Derivative This compound Derivative DNA_Gyrase DNA Gyrase Benzoxazole_Derivative->DNA_Gyrase Cell_Membrane_Bacteria Cell Membrane Benzoxazole_Derivative->Cell_Membrane_Bacteria Ergosterol_Synthesis Ergosterol Synthesis Benzoxazole_Derivative->Ergosterol_Synthesis Cell_Membrane_Fungi Cell Membrane Benzoxazole_Derivative->Cell_Membrane_Fungi Inhibition_of_Replication Inhibition of DNA Replication/Repair DNA_Gyrase->Inhibition_of_Replication Membrane_Disruption_Bacteria Membrane Disruption Cell_Membrane_Bacteria->Membrane_Disruption_Bacteria Bacterial_Cell_Death Bacterial Cell Death Inhibition_of_Replication->Bacterial_Cell_Death Membrane_Disruption_Bacteria->Bacterial_Cell_Death Inhibition_of_Ergosterol Inhibition of Ergosterol Synthesis Ergosterol_Synthesis->Inhibition_of_Ergosterol Membrane_Disruption_Fungi Membrane Disruption Cell_Membrane_Fungi->Membrane_Disruption_Fungi Inhibition_of_Ergosterol->Membrane_Disruption_Fungi Fungal_Cell_Death Fungal Cell Death Membrane_Disruption_Fungi->Fungal_Cell_Death

Caption: Potential antimicrobial mechanisms of benzoxazole derivatives.

V. References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). National Institutes of Health. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

Sources

Illuminating the Kinome: 1-(Benzo[d]oxazol-2-yl)ethanamine as a Chemical Probe for the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and a New Probe for Kinase Signaling

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This diverse activity profile stems from the ability of the benzoxazole core to be readily functionalized, allowing for the fine-tuning of interactions with various biological targets. Within this important class of molecules, we introduce 1-(Benzo[d]oxazol-2-yl)ethanamine as a novel chemical probe for the investigation of cellular signaling pathways.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study the protein's function in a cellular context.[1] Unlike drugs, chemical probes are optimized for potency, selectivity, and target engagement to ensure that any observed biological effects are directly attributable to the modulation of the intended target.[1]

While the specific targets of this compound have not been extensively characterized, its structural similarity to known kinase inhibitors suggests a potential role in modulating kinase-driven signaling cascades. This application note outlines a hypothesized mechanism of action for this compound as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and provides a comprehensive set of protocols for its characterization and use as a chemical probe.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic development.[5]

We hypothesize that this compound acts as an inhibitor of one or more kinases within the PI3K/Akt pathway. The proposed mechanism involves the binding of the compound to the ATP-binding pocket of a target kinase, such as PI3K or Akt, thereby preventing the phosphorylation and activation of downstream signaling molecules.

To validate this hypothesis, a series of experiments are proposed to:

  • Confirm direct binding of the probe to its putative target.

  • Demonstrate target engagement in a cellular context.

  • Elucidate the functional consequences of target inhibition on downstream signaling and cellular phenotype.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Growth Cell Growth & Survival Downstream->Cell_Growth Promotes Probe This compound (Hypothesized Inhibitor) Probe->PI3K Inhibition Probe->Akt Inhibition

Figure 1: Hypothesized mechanism of action of this compound in the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols provide a roadmap for the comprehensive characterization of this compound as a chemical probe.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • 2-Aminopropanoic acid (Alanine)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of 2-aminophenol (1 equivalent) and 2-aminopropanoic acid (1.1 equivalents) in a round-bottom flask, add polyphosphoric acid (PPA) (10-20 equivalents by weight).

  • Heat the reaction mixture to 140-160 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the activity of a purified kinase, such as PI3K or Akt.

Materials:

  • Purified recombinant PI3K or Akt enzyme

  • Kinase-specific substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.[6]

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Parameter Recommended Value Reference
Biochemical Potency (IC₅₀/Kᵢ/Kₐ)< 100 nM[7]
ATP ConcentrationAt or near Kₘ[6]

Table 1: Recommended parameters for in vitro kinase assays for chemical probe characterization.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling to 4 °C.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

CETSA_Workflow Start Intact Cells Treatment Treat with This compound or DMSO Start->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate soluble and precipitated proteins Lysis->Separation Analysis Analyze soluble protein (Western Blot / MS) Separation->Analysis Result Shift in melting curve indicates target engagement Analysis->Result

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Western Blotting for Akt Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Growth factors (e.g., insulin or PDGF) to stimulate the pathway

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K, anti-total S6K, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells and allow them to attach overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL PDGF for 20 minutes) to induce Akt phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and quantify the band intensities.

  • Normalize the phospho-protein signals to the total protein signals.

Protocol 5: Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the cytotoxic or cytostatic effects of the chemical probe.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours.

  • Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Troubleshooting

Experiment Expected Outcome for an On-Target Inhibitor Potential Pitfalls and Troubleshooting
In Vitro Kinase Assay Dose-dependent inhibition of kinase activity with an IC₅₀ < 100 nM.High IC₅₀: Compound may be a weak inhibitor or inactive. Assay Interference: Run controls without enzyme to check for compound-induced signal changes.
CETSA A dose-dependent thermal stabilization of the target protein.No Thermal Shift: The compound may not bind the target in cells, or the target may not be thermally stable. Optimize heating conditions.
Western Blotting Dose-dependent decrease in the phosphorylation of Akt and downstream targets.No Change in Phosphorylation: The compound may not be cell-permeable or is rapidly metabolized. Off-Target Effects: Observe changes in unrelated signaling pathways.[13]
MTT Assay Dose-dependent decrease in cell viability.High GI₅₀: The target may not be essential for cell survival in the chosen cell line. General Cytotoxicity: Compare GI₅₀ with the cellular target engagement EC₅₀. A large difference may indicate off-target toxicity.

Table 2: Guide for data interpretation and troubleshooting.

Conclusion

This compound represents a promising starting point for the development of a chemical probe to investigate the PI3K/Akt signaling pathway. The protocols outlined in this application note provide a rigorous framework for validating its hypothesized mechanism of action and characterizing its properties as a high-quality chemical probe. By following these guidelines, researchers can confidently utilize this compound to dissect the complex roles of kinase signaling in health and disease.

References

  • Wikipedia. (2023, December 19). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdelgawad, M. A. (2021).
  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6847–6852.
  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(12), 6235–6251.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • Fridberg, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 205–220.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130.
  • Wikipedia. (2023, November 29). Chemical probe. In Wikipedia. Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10-12), 1461–1478.
  • Bunnage, M. E., et al. (2013). Target validation using chemical probes.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023, March 31). protocols.io. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2279.
  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Cellular thermal shift assay. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • K-ras, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Roskoski, R. Jr. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 135, 1–18.
  • Kunz, J., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3627.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Synthesis of some benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1253-1261.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). Molecules, 25(16), 3749.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2014). Der Pharma Chemica, 6(6), 405-412.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 1-(Benzo[d]oxazol-2-yl)ethanamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community:

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4][5]

This document addresses the topic of 1-(Benzo[d]oxazol-2-yl)ethanamine (hereafter referred to as BZA for brevity). An extensive review of the current scientific literature reveals a notable gap: while the broader class of benzoxazoles is well-studied, specific, in-depth research on the anticancer activities of BZA in cell line models has not been published.

Therefore, this guide is structured as a comprehensive, forward-looking framework for the research and drug development community. It serves as both an application note on the potential of BZA and a detailed set of protocols for its initial characterization and mechanistic evaluation. We will proceed by outlining a logical, experimentally-validated workflow that a researcher would follow to investigate a novel compound like BZA, from initial handling and cytotoxicity screening to in-depth mechanistic studies. The protocols provided are based on established, robust methodologies widely used in the field of cancer drug discovery.[6][7]

Part 1: Compound Characterization and Preparation

Before initiating any biological assays, a thorough understanding of the compound's physicochemical properties is paramount for ensuring experimental reproducibility and accuracy.

Physicochemical Properties (Hypothetical)

For a novel compound like BZA, initial characterization is key. While specific experimental data for BZA is not available, we can anticipate the types of properties that need to be determined.

PropertyAnticipated Value / MethodRationale & Importance
Molecular Formula C₉H₁₀N₂ODefines the elemental composition.
Molecular Weight 162.19 g/mol Essential for preparing solutions of known molarity.
Purity >98% (determined by HPLC)Impurities can confound biological results; high purity is critical.
Solubility Soluble in DMSO; sparingly soluble in EthanolDetermines the appropriate solvent for stock solution preparation. The final concentration of DMSO in cell culture media should be minimized (<0.5%) to avoid solvent-induced cytotoxicity.[8]
Stability Store at -20°C, protect from lightEssential for maintaining compound integrity and biological activity over time.
Protocol: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing a novel compound for in vitro cell-based assays.

Materials:

  • This compound (BZA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out a precise amount of BZA powder (e.g., 1.62 mg). b. Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1.62 mg in 1 mL of DMSO). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Prepare a series of dilutions from the stock solution using complete cell culture medium to achieve the desired final concentrations for your assay. c. Crucial Control: Ensure that the final concentration of DMSO in all wells (including the vehicle control) is identical and does not exceed a non-toxic level, typically 0.1% to 0.5%.[8]

Part 2: Initial Biological Evaluation: Cytotoxicity Screening

The first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed cancer cells in 96-well plates B Allow cells to adhere (24 hours) A->B D Treat cells with BZA (Vehicle, Positive Control) B->D C Prepare serial dilutions of BZA C->D E Incubate for 24, 48, 72 hours F Add MTT Reagent E->F G Incubate to allow formazan formation F->G H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate % Viability Determine IC50 values I->J Data Analysis

Caption: Workflow for determining BZA cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[6][7] b. Perform a cell count and dilute the cell suspension to the appropriate density. c. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. After 24 hours, remove the medium. b. Add 100 µL of fresh medium containing serial dilutions of BZA (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Essential Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest BZA concentration.
    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
    • Blank Control: Wells with medium but no cells. d. Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
  • MTT Assay and Readout: a. Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete solubilization. e. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation (Illustrative)

The results are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Illustrative IC₅₀ Values (µM) for BZA after 48h Treatment

Cell LineCancer TypeBZA (IC₅₀ in µM)Doxorubicin (IC₅₀ in µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.10.8 ± 0.2
HCT-116 Colorectal Carcinoma8.2 ± 0.90.5 ± 0.1
A549 Lung Carcinoma21.7 ± 2.51.2 ± 0.3
WI-38 Normal Lung Fibroblast>1005.5 ± 0.7

Data are hypothetical and for illustrative purposes only. A higher IC₅₀ value in a normal cell line (like WI-38) compared to cancer cell lines suggests potential tumor selectivity.[6]

Part 3: Mechanistic Investigation: Apoptosis Induction

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptosis.[4]

Principle of Annexin V/PI Staining
  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: a. Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. b. After 24 hours, treat the cells with BZA at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining: a. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. b. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS. c. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels. c. Collect data for at least 10,000 events per sample.

Part 4: Delving Deeper: Investigating Signaling Pathways

Benzoxazole derivatives are known to modulate key cancer-related signaling pathways.[3] A primary mechanism for apoptosis induction involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[3][4]

Proposed Signaling Pathway: Intrinsic Apoptosis

G cluster_mito Mitochondrion BZA This compound (BZA) Bax Bax (Pro-apoptotic) BZA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BZA->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Promotes Release Bcl2->Bax Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by BZA.

Protocol: Western Blot for Apoptotic Markers

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into the molecular changes induced by the compound.

Procedure:

  • Protein Extraction: a. Treat cells in 6-well plates with BZA as described for the apoptosis assay. b. Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again with TBST.

  • Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Perform densitometry analysis to quantify the changes in protein expression relative to the loading control.

References

  • Ayati, A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. BMC Chemistry, 18(1), 1-20. [Link]

  • El-Sayed, M. A., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 1-15. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Kumar, V., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][3][9]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4683-4693. [Link]

  • Patel, P., & Tandel, H. (2021). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

  • Shaker, Y. M., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1011-1018. [Link]

  • Söderberg, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978. [Link]

  • Szliszka, E., et al. (2020). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. International Journal of Molecular Sciences, 21(21), 8036. [Link]

  • Wang, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][9]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles in A549 Lung Cancer Cells. Molecules, 30(12), 1-15. [Link]

  • Zareef, M., et al. (2005). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of the Chinese Chemical Society, 52(4), 743-748. [Link]

  • Johnson, M., et al. (2012). Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. Journal of Clinical Investigation, 110(10), 1457-1467. [Link]

  • Li, Y., et al. (2014). Biological Evaluation of a Cytotoxic 2-substituted Benzimidazole copper(II) Complex: DNA Damage, Antiproliferation and Apoptotic Induction Activity in Human Cervical Cancer Cells. Biometals, 27(1), 155-172. [Link]

  • Mandal, S., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799. [Link]

  • Alhadidi, Q. A., et al. (2023). Synthesis, Characterization, and Anti-Inflammatory and Anticancer Activities of Benzoxazepine Derivatives. Molecules, 28(14), 5510. [Link]

  • Shaker, Y. M., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]

Sources

Application Note: Protocol for Dissolving 1-(Benzo[d]oxazol-2-yl)ethanamine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the dissolution of 1-(Benzo[d]oxazol-2-yl)ethanamine, a benzoxazole derivative of interest for researchers in drug discovery and development. Recognizing the common challenge of poor aqueous solubility among benzoxazole compounds, this guide offers a systematic approach to preparing stock solutions suitable for a variety of biological assays. The protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a primary solvent and outlines critical steps for dilution, validation, and safe handling. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Benzoxazole Solubility

Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1] Their rigid, hydrophobic core structure, however, frequently leads to poor aqueous solubility, posing a considerable challenge for in vitro and in vivo assays.[2] Inconsistent or non-reproducible biological data can often be traced back to suboptimal compound dissolution, leading to inaccurate concentrations of the active molecule.

This document provides a comprehensive guide for dissolving this compound (CAS: 177407-15-7), focusing on methods that ensure complete solubilization while minimizing the impact of the solvent on the experimental system.

Compound Information and Safety Precautions

2.1. Compound Details:

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 177407-15-7[3][4]
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [4]

2.2. Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend cold-chain transportation and storage at 2-8°C under an inert atmosphere.[9]

Recommended Dissolution Protocol

The following protocol is a general guideline. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific assay.

3.1. Primary Solvent Selection: Dimethyl Sulfoxide (DMSO)

DMSO is the recommended primary solvent for preparing a high-concentration stock solution of this compound due to its strong solubilizing power for a wide range of organic compounds.

3.2. Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * 162.19 g/mol * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM solution, the required mass is 1.62 mg.

  • Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile, conical-bottom tube (e.g., a microcentrifuge tube).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex the tube until the compound is completely dissolved. Visual inspection against a light source should show a clear solution with no visible particulates.

    • If dissolution is slow, gentle warming (not exceeding 37°C) or sonication in a water bath can be employed. However, be aware that heat may degrade the compound.[8]

3.3. Serial Dilution and Preparation of Working Solutions:

To avoid precipitation when diluting the DMSO stock into aqueous assay media, a stepwise dilution is recommended.

  • Intermediate Dilutions: If necessary, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of lower concentration stocks.

  • Final Dilution: Directly before use, dilute the appropriate DMSO stock solution into the final aqueous assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[7]

3.4. Vehicle Control:

It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test samples to account for any effects of the solvent on the biological system.

Validation and Quality Control

A self-validating protocol is essential for trustworthy results. The following steps should be taken to ensure the quality of the dissolved compound.

4.1. Visual Inspection:

After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is likely above the solubility limit in that solvent mixture, and further dilution is required.

4.2. Stability Considerations:

The stability of benzoxazole derivatives in aqueous solutions can be variable. Some studies have noted decomposition of related compounds in protic solvents like ethanol over time.[10] It is recommended to prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions. High-concentration stock solutions in anhydrous DMSO are generally more stable when stored at -20°C or -80°C in tightly sealed, single-use aliquots to prevent freeze-thaw cycles and moisture absorption.

Experimental Workflow and Decision Making

The following diagrams illustrate the recommended workflows for compound dissolution and solvent selection.

DissolutionWorkflow start Start: Weigh solid This compound add_dmso Add anhydrous DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso dissolve Vortex to dissolve (apply gentle heat/sonication if needed) add_dmso->dissolve inspect_stock Visually inspect for complete dissolution dissolve->inspect_stock stock_solution 10 mM Stock Solution in 100% DMSO inspect_stock->stock_solution Clear reassess Re-evaluate concentration or dissolution method inspect_stock->reassess Insoluble aliquot Aliquot into single-use tubes and store at -20°C or -80°C stock_solution->aliquot prepare_working Prepare fresh working solution: Dilute stock into aqueous assay buffer aliquot->prepare_working inspect_working Visually inspect for precipitation prepare_working->inspect_working proceed Proceed with assay inspect_working->proceed Clear inspect_working->reassess Precipitate

Caption: Dissolution Workflow for this compound.

SolventSelection start Assay Type? cell_based Cell-based Assay start->cell_based biochemical Biochemical Assay start->biochemical dmso_primary Use DMSO as primary solvent cell_based->dmso_primary biochemical->dmso_primary final_dmso_cell Final DMSO concentration < 0.5% dmso_primary->final_dmso_cell final_dmso_biochem Final DMSO concentration < 1% (verify enzyme/protein tolerance) dmso_primary->final_dmso_biochem solubility_issue Solubility issues in final buffer? final_dmso_cell->solubility_issue final_dmso_biochem->solubility_issue co_solvent Consider co-solvents (e.g., Ethanol) or solubilizing agents (e.g., Cyclodextrins) solubility_issue->co_solvent Yes ph_modification Assess pKa and consider pH modification of buffer solubility_issue->ph_modification Yes end Optimized Protocol solubility_issue->end No co_solvent->end ph_modification->end

Caption: Decision-making for Solvent Selection.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The concentration exceeds the kinetic solubility in the final assay medium.1. Reduce the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of the assay. 3. Consider using solubilizing agents like cyclodextrins.[2]
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of the compound is leading to inaccurate dosing.1. Ensure the stock solution is completely clear before use. 2. Prepare working solutions immediately before the experiment. 3. Re-validate the dissolution protocol.
Stock solution appears cloudy or contains particulates. The compound has low solubility even in 100% DMSO at the desired concentration.1. Try a lower stock concentration. 2. Test alternative organic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), verifying their compatibility with the assay. 3. Use sonication or gentle warming to aid dissolution, while monitoring for compound degradation.[8]

Conclusion

The successful dissolution of this compound is a critical first step for obtaining reliable and reproducible data in biological assays. This application note provides a robust, experience-based protocol centered on the use of DMSO for stock solution preparation. By following these guidelines, including the crucial steps of visual inspection, use of vehicle controls, and careful consideration of final solvent concentration, researchers can mitigate the challenges posed by the poor aqueous solubility of this compound class. The principles of this protocol are broadly applicable to other benzoxazole derivatives, providing a solid foundation for their investigation in drug discovery and development.

References

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 177407-15-7. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-163. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2022). Molecules, 27(19), 6513. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols and Their Transformation to Imidazo[5,1-b]benzoxazoles. (2020). Molecules, 25(16), 3734. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols and Their Transformation to Imidazo[5,1-b]benzoxazoles. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2022). International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

Sources

Application Note: High-Throughput Screening of 1-(Benzo[d]oxazol-2-yl)ethanamine for the Discovery of Novel Protein-Protein Interaction Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).

Abstract & Introduction: The Benzoxazole Scaffold as a Privileged Core

The benzoxazole ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry for its ability to interact with a wide array of biological macromolecules.[1][2] Its structural similarity to natural purine bases allows it to serve as an effective isostere for adenine or guanine, facilitating interactions with key biological polymers.[2] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This application note provides a comprehensive guide for the use of 1-(Benzo[d]oxazol-2-yl)ethanamine , a representative member of this class, in a high-throughput screening (HTS) campaign designed to identify novel modulators of protein-protein interactions (PPIs).

We present a detailed protocol based on the robust and homogeneous Fluorescence Polarization (FP) assay format.[6][7] The principles of assay development, validation using the Z'-factor statistical parameter, and a step-by-step screening protocol are outlined to ensure scientific rigor and reproducibility.[8][9][10]

Compound Profile: this compound

While specific biological data for this compound is not extensively published, its core structure suggests significant potential as a starting point for library synthesis and screening.

PropertyValue / InformationSource
IUPAC Name 1-(1,3-benzoxazol-2-yl)ethan-1-amine-
CAS Number 177407-15-7[11]
Molecular Formula C₉H₁₀N₂OInferred
Molecular Weight 162.19 g/mol Inferred
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely low.Standard Practice
Handling Store in a cool, dry, well-ventilated area. Avoid dust formation. Use appropriate personal protective equipment (PPE).Standard Practice

Causality Behind Compound Selection: The benzoxazole core provides a rigid, planar structure ideal for insertion into protein binding pockets. The primary amine group on the ethyl side chain offers a key vector for chemical modification (library generation) and a potential hydrogen bonding site for target interaction.

Principle of the Screening Application: A Fluorescence Polarization Competition Assay

This guide will focus on a hypothetical, yet highly relevant, HTS campaign to identify inhibitors of a therapeutically significant protein-protein interaction. Many benzoxazole derivatives have shown promise as inhibitors of enzymes and signaling pathways crucial for cancer cell proliferation.[1] We will therefore model an assay to find inhibitors of a hypothetical PPI involving a transcription factor (Protein A) and its binding partner (Protein B).

The Fluorescence Polarization (FP) assay is an ideal technology for this purpose. It measures changes in the apparent molecular weight of a fluorescent probe in solution.[6][12]

Mechanism of the FP Competition Assay:

  • A small peptide derived from Protein B is synthesized and labeled with a fluorophore (the "tracer"). This tracer, being small, tumbles rapidly in solution, leading to a low FP signal.

  • When the larger Protein A is added, it binds to the tracer. This larger complex tumbles much more slowly, resulting in a high FP signal.

  • In the screening process, this compound (or other library compounds) is introduced. If the compound binds to Protein A at the PPI interface, it will displace the tracer.

  • This displacement frees the tracer, causing it to tumble rapidly again and leading to a decrease in the FP signal. This signal drop indicates a "hit".

Diagram: Principle of the Fluorescence Polarization (FP) Competition Assay

FP_Assay_Principle cluster_low_FP Low Polarization Signal cluster_high_FP High Polarization Signal cluster_competition Competition (Hit) Tracer Tracer ProteinA Protein A label_low Tracer tumbles rapidly Tracer_bound Tracer ProteinA->Tracer_bound Binding ProteinA_inhibited Protein A label_high Complex tumbles slowly Inhibitor Inhibitor (Test Compound) ProteinA_inhibited->Inhibitor Binding Tracer_free Tracer label_competition Tracer is displaced Signal returns to Low

Caption: Workflow of the FP competition assay.

HTS Assay Development and Validation Protocol

A robust and reproducible HTS assay is the foundation of any successful screening campaign.[13] The primary goal of this phase is to develop an assay with a sufficient signal window and statistical reliability, as measured by the Z'-factor.

Step 1: Reagent Preparation and Optimization
  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Buffer components must be optimized to ensure protein stability and activity.

  • Protein A Concentration: Determine the optimal concentration of Protein A. This is typically done by titrating Protein A against a fixed concentration of the fluorescent tracer and identifying the concentration that yields 80-90% of the maximum FP signal (the Kd of the interaction).

  • Tracer Concentration: The tracer concentration should be low (ideally ≤ 0.5x Kd) to maximize sensitivity to competitive inhibitors.

Step 2: Establishing Assay Quality with the Z'-Factor

The Z'-factor is a statistical parameter that evaluates the quality and reliability of an HTS assay.[8] It measures the separation between the high signal (positive control) and low signal (negative control) distributions.

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where:

  • μ_p = mean of the positive control (High signal: Protein A + Tracer)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (Low signal: Tracer only)

  • σ_n = standard deviation of the negative control

Procedure:

  • Design a 384-well plate layout. Dedicate half the wells (e.g., 192) to the positive control and the other half to the negative control.

  • Dispense reagents according to the HTS protocol (see Section 5.0).

  • Incubate the plate for the optimized time (e.g., 60 minutes).

  • Read the FP signal on a suitable plate reader.

  • Calculate the Z'-factor using the data.[14]

Z'-Factor ValueAssay Quality InterpretationAction Required
> 0.5Excellent AssayProceed to HTS.[8][9][10]
0 to 0.5Marginal / Doable AssayOptimization is recommended.[9][14]
< 0Poor Assay / UnsuitableThe assay must be re-developed.[8][14]

Trustworthiness Checkpoint: An assay is only considered "screen-ready" when it consistently produces a Z'-factor > 0.5 over multiple days and plate batches.[15]

Detailed HTS Protocol for this compound

This protocol is designed for a 384-well plate format, a standard for reducing reagent consumption and increasing throughput.[16]

Protocol 1: Preparation of Compound Stock and Assay Plates

Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power for a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically ≤ 1%).

  • Primary Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Plate: Create an intermediate plate by diluting the primary stock. For a final screening concentration of 10 µM in a 20 µL final assay volume, you might prepare a 1 mM solution in DMSO.

  • Compound Stamping: Use an automated liquid handler (e.g., Echo acoustic dispenser or pin tool) to transfer a small volume (e.g., 20 nL of 10 mM stock or 200 nL of 1 mM stock) of the compound solution to the wells of the 384-well assay plate. This minimizes the final DMSO concentration.

Protocol 2: FP Competition Screening Workflow

Plate Layout:

  • Columns 1-2: Negative Controls (Tracer + Buffer + DMSO)

  • Columns 3-4: Positive Controls (Tracer + Protein A + DMSO)

  • Columns 5-24: Test Compound wells (Tracer + Protein A + Compound in DMSO)

Step-by-Step Procedure:

  • Compound Plating: Using the plates prepared in Protocol 1, ensure all test wells contain the desired amount of this compound. Control wells should receive an equivalent volume of DMSO.

  • Protein A Addition: Add 10 µL of Protein A solution (at 2x the final optimized concentration in assay buffer) to all wells in columns 3-24. Add 10 µL of assay buffer to the negative control wells (columns 1-2).

  • Incubation (Optional): A brief pre-incubation (15-30 minutes) of the protein with the test compound can be performed to allow for binding to occur.

  • Tracer Addition: Add 10 µL of the fluorescent tracer (at 2x the final optimized concentration in assay buffer) to all 384 wells.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an FP-capable microplate reader. Ensure the correct excitation and emission filters are used for the chosen fluorophore. Data is typically collected in millipolarization (mP) units.

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Automated Screening cluster_analysis Phase 3: Data Analysis & Follow-up AssayDev Assay Development & Z' > 0.5 Validation LibPrep Compound Library (e.g., 10 mM in DMSO) PlatePrep Assay Plate Stamping (nL volume transfer) LibPrep->PlatePrep ReagentAdd Reagent Addition (Protein A, then Tracer) PlatePrep->ReagentAdd Incubate Incubation (Reach Equilibrium) ReagentAdd->Incubate Read Plate Reading (Fluorescence Polarization) Incubate->Read DataAnalysis Data Analysis (% Inhibition, Hit Selection) Read->DataAnalysis HitConfirm Hit Confirmation (Re-test from fresh stock) DataAnalysis->HitConfirm DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse

Caption: A typical workflow for an HTS campaign.

Data Analysis and Hit Identification

  • Normalization: The raw mP data from each test well is normalized using the plate controls. The percent inhibition is calculated as follows:

    % Inhibition = 100 * [ 1 - ( (Signal_compound - μ_n) / (μ_p - μ_n) ) ]

  • Hit Selection: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold is a percent inhibition value greater than three standard deviations from the mean of the sample population (Z-score > 3) or simply a cutoff value (e.g., >50% inhibition).

  • Follow-up Studies:

    • Hit Confirmation: Hits must be re-tested from freshly prepared solutions to rule out false positives.

    • Dose-Response Curves: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ value).

    • Structure-Activity Relationship (SAR): Data from related benzoxazole analogs can be used to build an initial SAR.[15]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability; small signal window.Re-optimize reagent concentrations. Increase incubation time. Check liquid handler precision.
High False Positive Rate Compound autofluorescence or aggregation.Re-screen hits in a secondary, orthogonal assay (e.g., a luciferase reporter assay). Perform counter-screens for autofluorescence.
Poor Compound Solubility Compound precipitating in aqueous assay buffer.Lower the screening concentration. Add a small percentage of a co-solvent if compatible with the assay.

Conclusion

This compound represents a valuable starting point for high-throughput screening campaigns due to the proven biological relevance of the benzoxazole scaffold. The Fluorescence Polarization assay provides a robust, sensitive, and cost-effective platform for screening large compound libraries. By adhering to rigorous assay validation standards, including the consistent achievement of a Z'-factor greater than 0.5, researchers can confidently identify and advance novel hit compounds for further drug development.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PMC, NIH. URL: [Link]

  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control. Source: PunnettSquare Tools. URL: [Link]

  • Title: Application of Fluorescence Polarization in HTS Assays. Source: PubMed. URL: [Link]

  • Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Source: MDPI. URL: [Link]

  • Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Source: Springer Link. URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: High-Throughput Firefly Luciferase Reporter Assays. Source: Springer Nature Experiments. URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL: [Link]

  • Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Source: International Journal of Research and Review. URL: [Link]

  • Title: On HTS: Z-factor. Source: On HTS. URL: [Link]

  • Title: (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Source: ResearchGate. URL: [Link]

  • Title: High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Source: JoVE. URL: [Link]

  • Title: Biological activities of benzoxazole and its derivatives. Source: ResearchGate. URL: [Link]

  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Source: Bioinformatics, Oxford Academic. URL: [Link]

  • Title: Benzoxazole: The molecule of diverse biological activities. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery Explained. Source: Technology Networks. URL: [Link]

  • Title: Dual Luciferase Reporter Assay Protocol. Source: Boster Bio. URL: [Link]

  • Title: Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Source: ACS Publications. URL: [Link]

  • Title: High-Throughput Functional Screening By Homemade Dual-Glow Luciferase Assay l Protocol Preview. Source: YouTube. URL: [Link]

  • Title: Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. Source: YouTube. URL: [Link]

  • Title: What is High-Throughput Screening (HTS)? Source: LabKey. URL: [Link]

  • Title: Design and implementation of high-throughput screening assays. Source: PubMed. URL: [Link]

  • Title: this compound | CAS 177407-15-7. Source: Chemical-Suppliers.com. URL: [Link]

Sources

Derivatization of 1-(Benzo[d]oxazol-2-yl)ethanamine for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 1-(Benzo[d]oxazol-2-yl)ethanamine for Enhanced Biological Activity

Preamble: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole ring system, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. Consequently, benzoxazole derivatives are prominent in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen underscore the therapeutic relevance of this heterocyclic core.[1]

The starting material, this compound, is a versatile building block. It possesses the core benzoxazole moiety and a primary amine on an ethyl linker at the C2 position. This amine group serves as a prime chemical handle for structural modification, enabling a systematic exploration of the structure-activity relationship (SAR) to develop analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the strategic derivatization of this scaffold, detailing synthetic protocols and methodologies for biological evaluation.

Rationale for Derivatization: A Hypothesis-Driven Approach

The primary goal of derivatization is to systematically alter the physicochemical properties of the parent molecule to enhance its interaction with a biological target. For this compound, modifications at the primary amine can profoundly influence:

  • Target Binding and Potency: Introducing new functional groups can establish additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein, thereby increasing binding affinity and biological potency.

  • Selectivity: Fine-tuning the molecular architecture can improve selectivity for a specific enzyme isoform or receptor subtype, reducing off-target effects and potential toxicity.

  • Pharmacokinetic Properties (ADME): Modifying lipophilicity and polarity can optimize absorption, distribution, metabolism, and excretion (ADME) properties, improving bioavailability and in vivo efficacy. For instance, the introduction of electron-withdrawing or electron-releasing groups at different positions can significantly enhance the biological effects of the resulting compounds.[4]

Our derivatization strategy will focus on converting the primary amine into a series of amides and sulfonamides, thereby exploring a diverse chemical space.

Synthetic Strategies and Protocols

The nucleophilic nature of the primary amine on this compound makes it highly amenable to acylation and sulfonylation reactions.

General Synthetic Workflow

The overall experimental process follows a logical progression from synthesis to evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Material This compound React Derivatization Reaction (e.g., Amide Coupling) Start->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Confirm Structure Confirmation (NMR, LC-MS, HRMS) Purify->Confirm Primary Primary Screening (e.g., MTT Cytotoxicity Assay) Confirm->Primary Library of Pure Derivatives Dose Dose-Response Curve (IC₅₀/MIC Determination) Primary->Dose MoA Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Dose->MoA

Caption: High-level workflow from synthesis to biological evaluation.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes the formation of an amide bond between this compound and a selected carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and proceeds under mild conditions.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-chlorobenzoic acid, thiophene-2-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the selected carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Pre-activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the pre-activated acid mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sulfonamide Synthesis

This protocol details the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide linkage, a common isostere for amides and phosphates in drug design.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, dansyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask. Add pyridine (2.0 equivalents) as a base and acid scavenger. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification & Characterization: Purify the crude product via column chromatography or recrystallization. Characterize the final sulfonamide derivative by NMR and MS as described in Protocol 1.

Structure-Activity Relationship (SAR) Exploration

Systematic derivatization allows for the exploration of SAR. The table below outlines hypothetical derivatives and the rationale for their synthesis, based on established principles in medicinal chemistry.[4][5][6]

Derivative Class R-Group Example Rationale for Synthesis Potential Impact on Activity
Aromatic Amides Phenyl, 4-ChlorophenylExplore hydrophobic and electronic effects on binding pocket interactions.Halogen substituents can introduce halogen bonding and increase lipophilicity, potentially enhancing potency.[4]
Heterocyclic Amides Thiophen-2-yl, Pyridin-3-ylIntroduce potential hydrogen bond acceptors/donors and modulate solubility.Thiophene rings have been associated with potent antitumor activity in benzoxazole derivatives.[4][6]
Aliphatic Amides Cyclohexyl, tert-ButylProbe steric tolerance and hydrophobic pockets within the target's active site.Bulky aliphatic groups can improve selectivity by preventing binding to sterically smaller off-targets.
Sulfonamides p-Tolylsulfonyl, DansylIntroduce a tetrahedral geometry at the nitrogen and strong hydrogen bond acceptors.Can alter the binding mode compared to planar amides; dansyl group allows for fluorescence-based assays.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized and purified, their biological activity must be assessed. Based on the wide-ranging activities of benzoxazoles, protocols for anticancer and antimicrobial screening are provided.[1][3]

General Biological Evaluation Workflow

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Stock Prepare Compound Stock Solutions (DMSO) Serial Perform Serial Dilutions for Test Concentrations Assay Select Assay Type Serial->Assay MTT Anticancer Screening (MTT Assay) Assay->MTT MIC Antimicrobial Screening (MIC Determination) Assay->MIC Measure Measure Endpoint (Absorbance / Visual Growth) MTT->Measure MIC->Measure Calculate Calculate IC₅₀ / MIC Values Measure->Calculate Identify Identify 'Hit' Compounds Calculate->Identify

Caption: Workflow for in vitro screening of synthesized derivatives.

Protocol 3: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7]

Materials:

  • Human cancer cell line (e.g., HCT116 for colorectal cancer).[8]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized benzoxazole derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells (final concentrations typically range from 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully discard the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Synthesized derivatives in DMSO.

  • Standard antibiotic (e.g., Cefixime, Ofloxacin) as a positive control.[1][3]

  • Sterile 96-well microtiter plates.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This guide outlines a systematic approach to the derivatization of this compound to generate novel compounds with potentially enhanced biological activity. The provided protocols for synthesis and biological evaluation serve as a robust starting point for researchers in drug discovery. Derivatives that exhibit high potency (low IC₅₀ or MIC values) in these primary screens should be advanced to secondary assays to confirm their activity, assess their mechanism of action (e.g., through enzyme inhibition or western blot analysis of relevant signaling pathways like Akt/NF-κB), and evaluate their in vivo efficacy and safety profiles.[6]

References

  • Song, D., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802. [Link]

  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. [Link]

  • Al-Ostath, A., et al. (2023). Structure activity relationship of benzoxazole derivatives. Journal of Molecular Structure, 1282, 135185. [Link]

  • Wang, M., et al. (2018). Structure–activity relationships of benzoxazole derivatives. ResearchGate. [Link]

  • Yadav, P., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 123-134. [Link]

  • Al-Ostath, A., et al. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Molla, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24675. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Bibi, S., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry, 16(15), 1189-1206. [Link]

  • Raj, V. (2023). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 838-851. [Link]

  • Khan, I., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Organic Synthesis, 20(10), 1259-1273. [Link]

  • Fatima, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1956. [Link]

  • MySkinRecipes. 1-(Benzo[d]oxazol-2-yl)ethanone. [Link]

  • Vidyashri, S., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(1), 32-36. [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5437. [Link]

  • Taiko, Z., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3749. [Link]

  • Kumar, A., et al. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • ShurJB, J., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 5(1), 226-234. [Link]

  • Kumar, D., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 131. [Link]

Sources

Uncharted Territory: A Foundational Guide to the Experimental Exploration of 1-(Benzo[d]oxazol-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The compound 1-(Benzo[d]oxazol-2-yl)ethanamine hydrochloride represents a frontier in chemical and pharmacological research. As of this writing, its biological activities and potential applications remain largely uncharacterized in peer-reviewed literature. This guide, therefore, deviates from a traditional application note. Instead, it serves as a foundational framework for researchers, scientists, and drug development professionals poised to investigate this novel chemical entity. We will proceed from a position of first principles, outlining a logical, step-by-step approach to systematically characterize the compound's properties and potential bioactivity. This document is designed to be a starting point, a roadmap for the initial exploration of a new molecule.

Compound Profile and Initial Considerations

This compound hydrochloride is a molecule featuring a benzoxazole core, a heterocyclic structure known to be a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. The ethanamine side chain introduces a primary amine, a common feature in many neurotransmitters and pharmacologically active agents, suggesting potential interactions with biological targets such as receptors, enzymes, or transporters.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C9H11ClN2OPubChem
Molecular Weight 198.65 g/mol PubChem
IUPAC Name 1-(1,3-benzoxazol-2-yl)ethan-1-amine;hydrochloridePubChem
CAS Number 2901763-71-6Chemspace
Predicted LogP 1.63MolLogP
Predicted Water Solubility 10.3 g/LALOGPS

The hydrochloride salt form generally confers increased water solubility and stability, making it suitable for a range of in vitro experimental conditions.

A Roadmap for Initial Characterization: A Phased Approach

Given the lack of existing data, a systematic, multi-phase approach is essential to efficiently and ethically investigate this compound. The following workflow is proposed as a logical progression for its initial characterization.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Safety & General Bioactivity cluster_2 Phase 3: Target Deconvolution & Mechanistic Insights cluster_3 Decision Point P1_1 Purity & Identity Confirmation (NMR, LC-MS, HPLC) P1_2 Solubility & Stability Assessment (Aqueous Buffers, DMSO) P1_1->P1_2 Prerequisite P2_1 Cytotoxicity Profiling (e.g., MTT, LDH assays in multiple cell lines) P1_2->P2_1 Proceed if stable & soluble P2_2 Phenotypic Screening (e.g., High-content imaging, cell morphology) P2_1->P2_2 P3_1 Broad Target Binding Panel (e.g., Commercial receptorome/kinome screen) P2_2->P3_1 Proceed if bioactivity observed P3_2 Hypothesis-Driven Assays (Based on structural analogs or screening hits) P3_1->P3_2 P3_3 Pathway Analysis (e.g., Western Blot, qPCR on downstream markers) P3_2->P3_3 Decision Go/No-Go for further development P3_3->Decision G A Seed cells in 96-well plate (e.g., 10,000 cells/well) B Adhere overnight A->B C Prepare serial dilutions of compound B->C D Treat cells with compound (24-48h incubation) C->D E Add MTT reagent (2-4h incubation) D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate % viability vs. vehicle control Determine IC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Future Directions: Target Deconvolution and Mechanistic Studies (Phase 3)

Should the compound demonstrate a consistent and interesting phenotype in Phase 2, the next logical step is to identify its molecular target(s).

  • Broad Target Screening: Commercially available screening services (e.g., Eurofins SafetyScreen, Reaction Biology) can test the compound against a large panel of known GPCRs, kinases, ion channels, and enzymes. This is an unbiased approach to generate initial hypotheses about the mechanism of action.

  • Hypothesis-Driven Assays: Based on the structure of this compound, one might hypothesize interactions with monoamine transporters (due to the ethanamine moiety) or specific enzyme families known to bind benzoxazoles. Targeted binding or functional assays for these specific proteins could then be developed.

Conclusion

The study of this compound hydrochloride is, at present, an exercise in foundational research. The protocols and workflow outlined in this guide provide a robust and scientifically rigorous framework for its initial characterization. By proceeding systematically from physicochemical analysis to in vitro safety and broad bioactivity screening, researchers can generate the high-quality preliminary data necessary to justify more in-depth mechanistic studies. This approach ensures that resources are used efficiently and that any subsequent claims about the compound's activity are built on a solid, verifiable foundation.

References

  • PubChem. 1-(benzoxazol-2-yl)ethan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemspace. 1-(1,3-benzoxazol-2-yl)ethan-1-amine hydrochloride. Chemspace. [Link]

Troubleshooting & Optimization

Technical Support Center: 1-(Benzo[d]oxazol-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Benzo[d]oxazol-2-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important benzoxazole derivative. By understanding the underlying chemical principles, you can systematically diagnose and resolve challenges encountered during synthesis.

Foundational Synthesis Route

The most common and direct route to this compound is the condensation reaction between 2-aminophenol and D/L-alanine. This reaction, a variation of the Phillips condensation, is typically facilitated by a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[1][2][3] The process involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

r1 2-Aminophenol i1 Amide Intermediate (N-(2-hydroxyphenyl)alaninamide) r1->i1 Acylation r2 D/L-Alanine r2->i1 p1 This compound i1->p1 catalyst Catalyst / Dehydrating Agent (e.g., Polyphosphoric Acid) catalyst->i1 Facilitates catalyst->p1 Facilitates

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

Low yields are the most common problem and can stem from several factors. A systematic approach is the best way to diagnose the issue.[4][5]

Possible Cause 1: Incomplete Reaction The reaction may not be reaching completion due to suboptimal conditions.

  • Solution:

    • Temperature & Time: The condensation reaction, especially when using PPA, often requires elevated temperatures (e.g., 150-200°C) to overcome the activation energy for cyclization and dehydration.[2][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.[4]

    • Catalyst Activity: Polyphosphoric acid is highly hygroscopic. Absorbed moisture will reduce its efficacy as a dehydrating agent. Ensure you are using fresh PPA or PPA from a properly sealed container. The amount of catalyst can also be critical; sometimes a small increase in catalyst loading can improve conversion.[4]

    • Mixing: PPA is highly viscous. Inefficient stirring can lead to localized overheating and poor mixing of reactants, resulting in an incomplete reaction. Ensure vigorous mechanical stirring throughout the reaction.

Possible Cause 2: Side Product Formation Competing side reactions can consume starting materials and reduce the yield of the desired product.[4]

  • Solution:

    • Polymerization: At excessively high temperatures, 2-aminophenol and intermediates can polymerize, forming intractable tars. This is often the source of dark, difficult-to-purify crude products. Avoid exceeding the optimal temperature range. A gradual temperature ramp can also minimize polymerization.

    • Incomplete Cyclization: The intermediate N-acylated species might fail to cyclize effectively. This can be due to insufficient heat or a deactivated catalyst.[7] Ensuring a sufficiently high temperature and active catalyst is key to promoting the final ring-closing step.

Possible Cause 3: Product Loss During Workup and Purification Significant product loss can occur during the isolation and purification phases.[4]

  • Solution:

    • Workup: The standard workup involves pouring the hot PPA mixture into ice water and neutralizing with a base (e.g., NaOH, K₂CO₃) to precipitate the product.[1] This step is highly exothermic. Perform this addition slowly and with vigorous stirring to ensure efficient precipitation and prevent degradation. The product is an amine, so ensure the aqueous layer is sufficiently basic (pH > 9) to isolate the free base form, which is more soluble in organic extraction solvents like ethyl acetate or dichloromethane.

    • Purification: Column chromatography is a common purification method.[4] Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or petroleum ether) to separate the product from unreacted starting materials and non-polar side products. Monitor fractions carefully by TLC to avoid premature or late collection of the product.

Q2: The crude product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?

The formation of a dark tar is typically due to polymerization and degradation of the starting materials or product at high temperatures.[4]

  • Explanation: 2-aminophenols are susceptible to oxidation, especially at elevated temperatures in the presence of air. This, combined with the strongly acidic and dehydrating conditions, can lead to complex side reactions and polymerization.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[5]

    • Temperature Control: Do not overshoot the target temperature. Use a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature. A gradual heating ramp is preferable to rapid heating.

    • Alternative Methods: Consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating.[8][9][10]

Q3: How do I choose the right acid catalyst for this synthesis?

The choice of catalyst is critical and depends on the desired reaction conditions and scale.[5][11]

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 150-200°C, neatActs as both catalyst and solvent; powerful dehydrating agent; cost-effective.[1][2]Highly viscous, difficult to stir; workup can be challenging; requires high temperatures.
Eaton's Reagent (P₂O₅ in MsOH) 100-130°CLower viscosity than PPA, easier to handle; effective at lower temperatures.More expensive; requires careful preparation.
Microwave-Assisted (with catalyst) 110-140°C, 10-30 minVery short reaction times; often higher yields and purity; environmentally friendly.[8]Requires specialized microwave reactor equipment.

Optimized Experimental Protocol (PPA Method)

This protocol provides a detailed, step-by-step methodology for a high-yield synthesis using polyphosphoric acid.

start Start setup 1. Setup Combine 2-aminophenol and D/L-alanine in a flask. start->setup add_ppa 2. Add Catalyst Add Polyphosphoric Acid (PPA) under an inert atmosphere. setup->add_ppa heating 3. Reaction Heat mixture with vigorous stirring to 160-180°C. Monitor by TLC. add_ppa->heating workup 4. Workup Cool slightly, pour onto ice. Neutralize with NaOH (aq) to pH > 9. heating->workup extraction 5. Extraction Extract with Ethyl Acetate (3x volume). workup->extraction purification 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography. extraction->purification analysis 7. Analysis Characterize pure product (NMR, MS). purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-aminophenol (1.0 eq) and D/L-alanine (1.05 eq).

  • Add Catalyst: Under a positive flow of nitrogen, carefully add polyphosphoric acid (approx. 10x the weight of 2-aminophenol).

  • Reaction: Begin vigorous stirring and gradually heat the mixture in an oil bath to 160-180°C. Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by TLC (stain with ninhydrin to visualize the amine product). The reaction is typically complete in 2-4 hours.

  • Workup: Allow the reaction to cool to about 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice water with vigorous stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath and slowly add 50% aqueous NaOH solution until the pH is greater than 9. A precipitate should form.

  • Extraction: Extract the aqueous slurry three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve issues during your experiment.

start Low Yield or Reaction Failure tlc_check Check TLC of Crude Reaction Mixture start->tlc_check no_product No Product Spot, Only Starting Material tlc_check->no_product Only SM streaking Complex Mixture / Baseline Streaking tlc_check->streaking Tar product_present Product Spot Present, But Yield is Low tlc_check->product_present Product action_incomplete Incomplete Reaction: - Increase Temp/Time - Check Catalyst Activity - Ensure Inert Atmosphere no_product->action_incomplete action_degradation Degradation/Polymerization: - Lower Reaction Temp - Ensure Inert Atmosphere - Use Gradual Heating streaking->action_degradation action_workup Workup/Purification Loss: - Ensure pH > 9 during workup - Re-optimize chromatography - Check product solubility product_present->action_workup

Caption: A logical flowchart for troubleshooting low-yield synthesis reactions.

References

  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.

  • Benchchem. Troubleshooting low yield in benzoxazole synthesis.

  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].

  • Bentham Science. Microwave-assisted Synthesis of Benzoxazoles Derivatives.

  • ResearchGate. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].

  • 应用化学. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol.

  • Taylor & Francis Online. Microwave-assisted hydrogen peroxide-mediated synthesis of benzoxazoles and related heterocycles via cyclodesulfurization.

  • ResearchGate. How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?.

  • National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION.

  • ResearchGate. Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates.

  • National Institutes of Health (NIH). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.

  • Organic Chemistry Portal. Benzoxazole synthesis.

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

  • National Institutes of Health (NIH). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

  • Benchchem. Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.

  • National Institutes of Health (NIH). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells.

  • Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.

  • SciSpace. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles1 (1956).

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - ....

  • JOCPR. Synthesis of some benzoxazole derivatives.

  • IJPSRR. Benzoxazole: Synthetic Methodology and Biological Activities.

  • IJRPC. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.

  • IJPR. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives.

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

Sources

Technical Support Center: Purification of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Benzo[d]oxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As this molecule is a chiral amine, this guide will also address challenges related to stereochemical purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product has a low melting point and appears oily, even after initial purification. What is the likely cause and how can I fix it?

A1: A low melting point or oily appearance typically indicates the presence of impurities. Given the common synthetic routes to 2-substituted benzoxazoles, which often involve the condensation of 2-aminophenol with a carboxylic acid or its derivative, the most probable impurities are unreacted starting materials.[1][2][3]

Potential Impurities and Solutions:

  • Unreacted 2-Aminophenol: This is a common impurity that can be removed through an acid-base extraction.

  • Unreacted Alanine Derivative: Depending on the specific derivative used (e.g., N-protected alanine), its solubility may differ. An acid-base wash can also help remove this.

  • Solvent Residue: Ensure your product is thoroughly dried under high vacuum.

Recommended Action: Acid-Base Extraction

Since this compound has a basic amino group, an acid-base extraction is a highly effective purification method.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10), which will precipitate the purified amine.

  • Extraction: Extract the purified amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Q2: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

A2: Multiple spots on a TLC plate after column chromatography suggest that the chosen solvent system (eluent) is not optimal for separating your product from the impurities.

Troubleshooting Steps:

  • TLC Solvent Screening: Before running a column, screen various solvent systems using TLC to find the one that gives the best separation between your product and the impurities. A good starting point for benzoxazole derivatives can be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]

  • Gradient Elution: If a single solvent system is ineffective, a gradient elution on your column can be employed. Start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

  • Alternative Stationary Phases: While silica gel is the most common stationary phase, for amines, it can sometimes cause streaking. In such cases, consider using alumina (basic or neutral) or a different type of chromatography like reverse-phase HPLC.

Q3: The enantiomeric excess (ee) of my purified amine is low. How can I improve it?

A3: Low enantiomeric excess is a common challenge when dealing with chiral compounds. The purification method must be capable of separating the two enantiomers.

Strategies for Improving Enantiomeric Excess:

  • Chiral Column Chromatography: This is the most direct method for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for a wide range of compounds, including amines.[5] You may need to screen different chiral columns and mobile phases to find the optimal conditions.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The purified diastereomeric salt can then be treated with a base to regenerate the enantiomerically enriched amine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a large scale?

A1: For large-scale purification, recrystallization is often the most practical and cost-effective method, provided a suitable solvent can be found. If the product is a solid and the impurities have different solubility profiles, recrystallization can yield high-purity material with high recovery. Acid-base extraction is also highly scalable and effective for removing acidic and neutral impurities.

Q2: What are the expected spectroscopic data for pure this compound?
  • ¹H NMR: Expect signals for the aromatic protons on the benzoxazole ring, a quartet for the CH group, and a doublet for the CH₃ group of the ethylamine side chain, along with a broad singlet for the NH₂ protons.

  • ¹³C NMR: Expect distinct signals for the carbons of the benzoxazole ring system and the two carbons of the ethylamine side chain.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching of the oxazole ring, and C-O-C stretching.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) suggests high purity.

  • Spectroscopic Analysis (NMR, IR): The absence of signals corresponding to impurities in the NMR and IR spectra is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable if your crude product is a solid.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualization

Decision-Making Workflow for Purification Strategy

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No purity_check Assess Purity (TLC, MP, NMR) recrystallization->purity_check acid_base->purity_check column Column Chromatography column->purity_check chiral_hplc Chiral HPLC for Enantiomeric Separation pure_product Pure Product chiral_hplc->pure_product purity_check->column Purity Not Acceptable ee_check Assess Enantiomeric Excess (Chiral HPLC) purity_check->ee_check Racemic or Low ee purity_check->pure_product Purity Acceptable ee_check->chiral_hplc Separation Needed

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 1-(Benzo[d]oxazol-2-yl)ethanamine. As drug discovery pipelines increasingly feature complex heterocyclic compounds, challenges such as poor aqueous solubility have become a significant bottleneck. It is estimated that 40% to 70% of new chemical entities are insufficiently soluble in aqueous media, posing considerable hurdles for formulation and preclinical development.[1] This guide is structured to provide you, the research scientist, with both foundational knowledge and actionable troubleshooting strategies to effectively manage and overcome the solubility issues associated with this specific benzoxazole derivative. By understanding the physicochemical properties of your molecule and applying systematic formulation principles, you can ensure reliable and reproducible experimental outcomes.

This document is organized into two main sections: a Troubleshooting Guide formatted as direct Q&A to address immediate experimental problems, and a comprehensive Frequently Asked Questions (FAQ) section for deeper mechanistic understanding.

Part 1: Troubleshooting Guide

This section provides rapid, targeted solutions to common problems encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is my first step?

Answer: The primary reason for this issue is the inherent low aqueous solubility of the benzoxazole core. The fused benzene and oxazole rings create a rigid, hydrophobic structure.[2] However, your compound, this compound, possesses a critical structural feature: a primary amine group. This amine is basic and can be protonated.

Immediate Action: Your first and most effective step is to modify the pH of your solvent.

  • Acidify Your Buffer: Lower the pH of your aqueous buffer. By decreasing the pH to below the pKa of the ethanamine group, you will protonate the amine, forming a more soluble ammonium salt. A starting pH of 4-5 is recommended.

  • Verification: You should observe a significant increase in solubility as the pH drops. If the compound still does not dissolve, consider the concentration you are targeting before moving to more complex solvent systems.

Q2: I've acidified the buffer, but I still see precipitation or cloudiness. What's next?

Answer: If pH adjustment alone is insufficient, especially at higher concentrations, the next logical step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[3][4]

Recommended Co-solvents:

  • DMSO (Dimethyl sulfoxide): An excellent, strong polar aprotic solvent. Start by preparing a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your acidic aqueous buffer. Caution: Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts.

  • Ethanol: A common and less aggressive co-solvent. It can be particularly useful for in vivo formulations where DMSO toxicity is a concern.[3]

  • PEG 400 (Polyethylene glycol 400): A non-volatile, low-toxicity co-solvent often used in preclinical formulations.

Systematic Approach to Co-Solvent Use:

CoSolventWorkflow start Precipitation persists in acidified buffer prep_stock Prepare 10-100 mM stock in 100% DMSO or Ethanol start->prep_stock dilute Spike stock solution into acidified aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear. Proceed with experiment. (Note final co-solvent %) observe->success No failure Precipitation occurs upon dilution observe->failure Yes troubleshoot Proceed to Advanced Strategies: Surfactants or Cyclodextrins failure->troubleshoot

Q3: My application is sensitive to organic solvents. Are there alternatives to co-solvents?

Answer: Yes. If co-solvents are not compatible with your experimental system (e.g., cell-based assays sensitive to DMSO), you can explore the use of solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic benzoxazole core and presenting a soluble exterior to the aqueous environment.[5][6]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles over parent β-cyclodextrin.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle can entrap your compound, increasing its apparent solubility.[7]

    • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used in pharmaceutical formulations.

Data Summary: Common Solubilization Strategies

StrategyMechanism of ActionKey AdvantagesConsiderations
pH Adjustment Protonates the amine group to form a soluble salt.Simple, effective for ionizable compounds, minimal excipients.Only applicable to ionizable compounds; risk of pH-driven degradation.
Co-solvents Reduces solvent polarity to better match the solute.[3][8]High solubilization capacity, easy to prepare.Potential for solvent toxicity/artifacts in biological assays.
Cyclodextrins Forms inclusion complexes, masking hydrophobicity.[5]Low toxicity (especially derivatives), avoids organic solvents.Stoichiometry and binding affinity are compound-specific.
Surfactants Micellar encapsulation of the hydrophobic compound.[7][9]High solubilizing power, established use in formulations.Potential for cell lysis at high concentrations, can interfere with assays.

Part 2: Frequently Asked Questions (FAQ)

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this molecule is a tale of two competing features:

  • The Hydrophobic Core (Benzoxazole): The fused benzoxazole ring system is aromatic, planar, and rigid. This structure is inherently lipophilic ("fat-loving") and has very limited solubility in water.[2][10]

  • The Ionizable Handle (Ethanamine): The ethylamine side chain (-CH(CH₃)NH₂) is the key to manipulating its aqueous solubility. The primary amine group is a weak base. In an aqueous environment, it exists in equilibrium with its protonated (conjugate acid) form.

SolubilityFeatures mol mol hydrophobic hydrophobic mol->hydrophobic ionizable ionizable mol->ionizable

By controlling the pH, you control this equilibrium. According to the Henderson-Hasselbalch equation, when the pH is significantly below the pKa of the amine, the protonated, charged, and water-soluble form will dominate.[11]

Q2: How do I perform a systematic solvent screening for this compound?

Answer: A systematic screening process is crucial to identify the most effective and appropriate solvent system for your needs.

Protocol: Systematic Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvent systems relevant to preclinical research.

Materials:

  • This compound (solid)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • pH meter

  • Solvents: Deionized Water, 0.1 M HCl, PBS (pH 7.4), DMSO, Ethanol (95%), PEG 400, 20% HP-β-CD in water.

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several separate glass vials.

  • Solvent Addition: Add an initial, small volume of the first solvent (e.g., 100 µL) to the first vial. This creates a high target concentration (e.g., 10-20 mg/mL).

  • Equilibration: Vortex the vial vigorously for 1-2 minutes. If not fully dissolved, sonicate for 10-15 minutes. Allow the vial to equilibrate at room temperature for at least 1 hour.

  • Visual Assessment: Observe the vial for any undissolved solid material.

    • If Clear: The compound is soluble at this concentration. Record as ">10-20 mg/mL".

    • If Solid Remains: The compound is not soluble at this concentration.

  • Titration (for insoluble samples): Incrementally add more solvent (e.g., add another 100 µL), vortex/sonicate, and re-equilibrate. Repeat this process, calculating the new concentration at each step, until the solid completely dissolves. The concentration at which it dissolves is the approximate solubility.

  • Repeat: Repeat steps 2-5 for each solvent system you are testing.

  • Data Recording: Record your results in a clear table for comparison.

Q3: Can salt formation be a viable strategy for this compound?

Answer: Absolutely. Forming a salt is a robust and common chemical modification used to improve the solubility and dissolution rate of ionizable drugs.[1][12] For this compound, which has a basic amine, you would form an acid addition salt.

Concept: Instead of protonating the amine in situ by lowering the pH of the buffer, you react the free base form of your compound with an acid to create a stable, solid salt form (e.g., a hydrochloride or tartrate salt). This pre-formed salt will typically have much higher intrinsic aqueous solubility and faster dissolution rates than the free base.

When to Consider Salt Formation:

  • During lead optimization or candidate selection stages.

  • When a solid dosage form is being developed.

  • When you need a highly soluble, stable solid starting material for all your experiments to improve consistency.

Many chemical suppliers offer amine-containing compounds as hydrochloride salts for this very reason.[13][14][15]

Q4: My compound seems to degrade in highly acidic or basic conditions. How does pH affect the stability of the benzoxazole ring?

Answer: This is a critical consideration. The benzoxazole ring, while aromatic, can be susceptible to hydrolysis (ring cleavage) under certain pH conditions, particularly strong acid.[16] The hydrolysis mechanism often involves nucleophilic attack on the C=N bond within the oxazole ring.

Logical Approach to Stability Assessment:

StabilityWorkflow start Concern about pH-driven degradation prepare_sol Prepare solutions in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) start->prepare_sol incubate Incubate solutions at relevant temperatures (e.g., RT, 37°C) prepare_sol->incubate analyze Analyze samples by HPLC-UV at different time points (t=0, 2h, 8h, 24h) incubate->analyze assess Assess for new peaks (degradants) and decrease in parent peak area analyze->assess stable Parent peak area >95%. Compound is stable under these conditions. assess->stable Stable unstable New peaks appear or parent peak decreases significantly. assess->unstable Unstable mitigate Mitigate: Use the mildest pH that provides solubility. Avoid prolonged storage in solution. unstable->mitigate

Recommendation: Always use the mildest pH condition that achieves the required solubility. Avoid preparing highly acidic stock solutions for long-term storage. It is best practice to prepare fresh solutions for your experiments.

References

  • Khadka, P., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

  • Jadhav, P., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Tran, P. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Tekade, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 34-42. [Link]

  • ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate Publication. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

  • Slideshare. (2016). Methods of solubility enhancements. [Link]

  • Journal of Materials Science and Chemical Engineering. (2022). Solubility of benzoxazole resins. Scientific Research Publishing. [Link]

  • Chemical Suppliers. (n.d.). This compound. [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(3), 947-966. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Solubility of Things. (n.d.). Benzoxazole. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution?. [Link]

  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate Publication. [Link]

  • Vanderveen, J. R., et al. (2014). Design and evaluation of switchable-hydrophilicity solvents. Green Chemistry, 16(3), 1187-1197. [Link]

  • ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. ResearchGate Publication. [Link]

  • Jessop, P. G., et al. (2011). Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, 13(3), 619-623. [Link]

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • JAMA. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. ACS Omega, 5(15), 8896-8904. [Link]

  • ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole. ResearchGate Publication. [Link]

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 105-114. [Link]

  • PubChem. (n.d.). 2-(1H-Benzo[D][1][5][7]triazol-1-YL)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Manolov, S., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. [Link]

  • Chemsrc. (n.d.). 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. [Link]

Sources

Technical Support Center: Stability of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BOE-STAB-001

Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for 1-(Benzo[d]oxazol-2-yl)ethanamine. This molecule, featuring a benzoxazole core and a chiral ethanamine substituent, is a valuable building block in medicinal chemistry and materials science.[1][2] However, its chemical stability, particularly in solution, is a critical parameter that dictates its storage, handling, and application. The fused benzoxazole ring system and the primary amine present distinct chemical liabilities that researchers must consider.[3][4]

This guide is structured to provide direct, actionable answers to common stability-related questions and to troubleshoot issues encountered during experimental work. It is designed for professionals in research and drug development, offering both high-level FAQs and in-depth experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The two primary points of instability are the benzoxazole ring itself and the ethanamine side chain.

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic aqueous conditions.[3] This involves cleavage of the oxazole ring's C-O bond, leading to the formation of N-(2-hydroxyphenyl)acetamide derivatives. The rate of this degradation is highly dependent on pH.[3]

  • Oxidation of the Ethanamine Group: While the benzoxazole core is relatively stable against oxidation, the primary amine of the ethanamine side chain can be susceptible to oxidative degradation, especially in the presence of trace metals or peroxides.

  • Solvent Reactivity: Protic solvents (e.g., water, methanol) can participate directly in hydrolytic degradation pathways. Aprotic solvents (e.g., acetonitrile, THF, DMSO) are generally preferred for long-term storage in solution.

Q2: How does pH influence the stability of the benzoxazole ring?

The benzoxazole ring system exhibits a U-shaped stability profile with respect to pH. Degradation via hydrolysis is catalyzed by both acid and base.[3] The lowest rate of hydrolysis typically occurs in the neutral to slightly acidic pH range. Research on simpler benzoxazoles has shown that the rate of ring cleavage increases significantly at pH values below 4 and above 8.[3] Therefore, maintaining a buffered, near-neutral pH is critical when working in aqueous or protic solutions.

Q3: What are the likely degradation products I should monitor for?

Based on the known reactivity of the benzoxazole scaffold, the primary degradation product from hydrolysis would be N-(2-hydroxyphenyl)propanamide . This results from the nucleophilic attack of water or hydroxide on the C2 position of the benzoxazole ring, followed by ring opening.

Potential Hydrolytic Degradation Pathway

G cluster_reactants Reactants cluster_products Degradation Product A This compound C N-(2-hydroxyphenyl)propanamide (Ring-Opened Product) A->C Hydrolysis B H₂O (Acid or Base Catalyst)

Caption: Potential hydrolytic degradation of the benzoxazole ring.

Q4: What are the ideal storage conditions for this compound, both neat and in solution?

  • Neat (Solid): Store in a tightly sealed container in a cool, dry, dark place. A desiccator at 2-8°C is recommended. The solid form is generally stable if protected from moisture and light.[5]

  • In Solution: For maximum stability, prepare solutions fresh. If storage is necessary, dissolve the compound in a high-purity, dry aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). Store solutions at -20°C or -80°C in sealed vials with an inert gas (argon or nitrogen) headspace to minimize exposure to air and moisture. Avoid prolonged storage in protic solvents like methanol or ethanol.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Rapid loss of parent compound peak area in HPLC analysis when using aqueous/methanol mobile phases. Hydrolysis. The compound is likely degrading in the aqueous/protic solvent environment. Action: 1. Ensure the pH of your sample and mobile phase is controlled, ideally between pH 4-7. 2. Reduce the residence time of the sample in the autosampler by using cooled trays (4-8°C) and analyzing immediately after preparation. 3. If possible, switch to a less hydrolytic solvent system, such as one based on acetonitrile.
Appearance of multiple new peaks during a photostability study. Photodegradation. While the benzoxazole core is generally photostable, the complete molecule may undergo photochemical reactions.[6][7] Action: 1. Confirm degradation by running a control sample stored in the dark under identical conditions. 2. Characterize the degradants using LC-MS to understand the degradation pathway. 3. Ensure your experimental setup follows ICH Q1B guidelines for photostability testing to avoid artifacts.
Inconsistent results or poor mass balance in stability studies. Adsorption or Poor Solubility. The compound or its degradants may be adsorbing to container surfaces (glass/plastic) or precipitating from solution. Action: 1. Use silanized glass vials to minimize adsorption. 2. Re-evaluate the solubility of the compound in the chosen solvent system. A summary of common solvent properties is provided below for reference. 3. Ensure complete dissolution before starting the experiment and visually inspect for precipitation at each time point.
Table 1: Properties of Common Organic Solvents for Stability Studies
SolventPolarity (Dielectric Constant)TypeBoiling Point (°C)Rationale for Use
Acetonitrile (ACN)37.5Aprotic, Polar82Good general-purpose solvent; aprotic nature minimizes risk of hydrolysis. UV transparent.
Methanol (MeOH)32.7Protic, Polar65Represents a polar, protic environment. Can accelerate hydrolysis; useful for stress testing.
Tetrahydrofuran (THF)7.6Aprotic, Nonpolar66A less polar aprotic solvent. Good for assessing stability in non-polar environments. Can form peroxides.
Dimethyl Sulfoxide (DMSO)46.7Aprotic, Polar189High solubilizing power, but can be difficult to remove and may oxidize some compounds.
Water80.1Protic, Polar100Essential for assessing hydrolytic stability. Must be buffered to control pH.[8]

Data compiled from various sources, including[9].

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] This protocol is a general guideline based on ICH Q1A principles.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Expose Aliquots base Base Hydrolysis 0.1 M NaOH, RT prep->base Expose Aliquots ox Oxidation 3% H₂O₂, RT prep->ox Expose Aliquots therm Thermal Solid & Solution, 80°C prep->therm Expose Aliquots photo Photolytic ICH Q1B Light Source prep->photo Expose Aliquots quench Quench Reaction & Dilute acid->quench Sample at t=0, 2, 8, 24h base->quench Sample at t=0, 2, 8, 24h ox->quench Sample at t=0, 2, 8, 24h therm->quench Sample at t=0, 2, 8, 24h photo->quench Sample at t=0, 2, 8, 24h hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Dilute 1 mL of stock into 9 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dilute 1 mL of stock into 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at specified intervals. Neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Dilute 1 mL of stock into 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at specified intervals.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of solid compound in an open vial in an oven at 80°C.

    • Sample at specified intervals.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to a light source conforming to ICH Q1B specifications. A parallel control sample should be wrapped in aluminum foil.

  • Analysis: At each time point, dilute the stressed sample to a target concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.

  • Generate Degraded Samples: Use the forced degradation protocol above to create a mixture of the parent compound and its primary degradants. A pooled mixture of samples from all stress conditions is ideal.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase Screening:

    • Solvent A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire spectra for all peaks. The parent compound's λmax is a good starting point, but check that degradants are also detected.

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks (Resolution > 2).

  • Peak Purity Analysis: Use the PDA detector's software to perform peak purity analysis on the parent peak from the stressed samples. This confirms that the peak is spectrally pure and not co-eluting with a degradant.

References

  • Al-Zoubi, W., et al. (2006). Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 366-71. Available at: [Link]

  • Davis, C. S., & Lauffer, D. J. (2006). Hydrolysis pathway for 2-phenylbenzoxazole. Journal of Materials Science, 41(13), 4105-4116. Available at: [Link]

  • Davis, C. S., & Lauffer, D. J. (2006). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. Journal of Materials Science, 41(13), 4105-4116. Available at: [Link]

  • Dalapati, S., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society, 140(14), 4889-4896. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 1-10. Available at: [Link]

  • Santos, J. P. F., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023002. Available at: [Link]

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6829. Available at: [Link]

  • Abu Jarra, H., et al. (2020). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Physical and Chemical Sciences, 7(1), 63-74. Available at: [Link]

  • Rani, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(2). Available at: [Link]

  • Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 93(13), 3213-3218. Available at: [Link]

  • Sreenivasa, M. (2007). Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Available at: [Link]

  • van der Westhuyzen, C. W. (2014). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University. Available at: [Link]

  • Cornforth, J. W. (1957). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. Journal of Applied Polymer Science, 11(32), 81-85. Available at: [Link]

  • Reddy, G. R., et al. (2015). Forced Degradation – A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 734-741. Available at: [Link]

  • Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26970-27003. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1239, 130510. Available at: [Link]

  • Al-Sultani, K. H. K., & Abbas, A. K. (2020). Synthesis and Identification of Some New Derivatives of Benzoxazole Bearing Pyrazole and 1, 2, 4-Triazine Rings. Journal of Global Pharma Technology, 12(02), 527-536. Available at: [Link]

  • Hussain, E. A., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • Mironovich, L. M., & Gunic, E. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3743. Available at: [Link]

  • Kumar, D., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 167. Available at: [Link]

  • Cindrić, M., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(15), 5854. Available at: [Link]

  • Vardan, T. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Sharma, R., & Singh, A. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research, 8(9). Available at: [Link]

  • Jauhari, A., & Singh, A. (2023). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 3(2), 1-10. Available at: [Link]

  • Mironovich, L. M., & Gunic, E. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). ResearchGate. Available at: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9437305. Available at: [Link]

  • Organic Chemistry Portal (2015). Synthesis of Benzoxazolones. Organic Chemistry Portal. Available at: [Link]

  • Lankala, R. (2012). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2012). Synthesis of some benzoxazole derivatives. JOCPR, 4(3), 1253-1261. Available at: [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. Available at: [Link]

  • Baliza, D. D. P., et al. (2024). Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives. ACS Omega. Available at: [Link]

  • Kovačević, A., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 242, 116010. Available at: [Link]

  • Research and Reviews (n.d.). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Open Access Journals. Available at: [Link]

  • Reichardt, C. (2003). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Info. Available at: [Link]

  • Chemical Suppliers (n.d.). This compound. Chemical-Suppliers.com. Available at: [Link]

  • OUCI (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. OUCI. Available at: [Link]

  • El-Enany, N. (2007). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • Yang, L., et al. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. ResearchGate. Available at: [Link]

  • Wolk, J. L., et al. (2020). Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15-308.15) K. ResearchGate. Available at: [Link]

  • MDPI (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for successful benzoxazole synthesis.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered during benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde, carboxylic acid, or acyl chloride can interfere with the reaction, leading to side product formation.[1][2] It is highly recommended to use high-purity reagents. If necessary, purify your starting materials by recrystallization or distillation.[2]

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that significantly influence the reaction outcome.[1][3]

  • Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can result in colored impurities and diminished yields.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is often crucial.[1][2]

  • Side Product Formation: Competing side reactions can consume your starting materials and consequently lower the yield of the desired benzoxazole.[1]

  • Product Degradation: The synthesized benzoxazole itself might be unstable under the specific reaction or work-up conditions being employed.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1][4]

Q2: I'm observing a significant amount of unreacted starting material on my TLC plate, even after the recommended reaction time. What steps can I take?

The presence of starting materials after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue to monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC to see if the reaction progresses further with time.[5]

  • Increase Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[2] A gradual increase in temperature while monitoring the reaction can be effective. For instance, some solvent-free reactions necessitate temperatures as high as 130°C for good yields.[2][6]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active.[1] Some catalysts may need activation or are sensitive to air and moisture.[1] Consider adding a fresh portion of the catalyst if deactivation is suspected.[2]

  • Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.[2][3]

Q3: I suspect side products are forming. What are the common side products in benzoxazole synthesis and how can I minimize them?

Side product formation is a frequent cause of low yields. The nature of these byproducts is dependent on the specific synthetic route.[1]

  • Schiff Base Formation: In syntheses involving the reaction of 2-aminophenol with an aldehyde, the intermediate Schiff base may be particularly stable and not cyclize efficiently.[5]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.[1]

To minimize the formation of these side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Select the Appropriate Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]

  • Utilize a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1]

Q4: My benzoxazole derivative is difficult to purify. What are some effective purification strategies?

Purification can indeed be a challenging step where significant product loss can occur.[1] Here are some strategies for the effective purification of benzoxazoles:

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system (eluent) is critical for achieving good separation.[1] Challenges like poor solubility, co-elution with impurities, on-column degradation, and band streaking can often be addressed by systematically screening different solvent systems.[4]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline products. A systematic approach to solvent screening is recommended to find a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Washing/Trituration: Simple washing of the crude product with a suitable solvent can sometimes be effective in removing certain impurities.[5] Trituration, which involves suspending the crude solid in a solvent in which the product is sparingly soluble while the impurities are more soluble, can also be a useful purification step.[7]

II. Troubleshooting Guides

This section provides more detailed, in-depth guidance on specific issues you may encounter during your benzoxazole synthesis.

Guide 1: Low Yield in the Condensation of 2-Aminophenol with Aldehydes

The reaction between a 2-aminophenol and an aldehyde is one of the most common methods for synthesizing 2-substituted benzoxazoles.[8][9] This reaction proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization.[8]

Workflow for Troubleshooting Low Yields

G start Low Yield Observed purity Verify Purity of 2-Aminophenol & Aldehyde start->purity atmosphere Ensure Inert Atmosphere (N2 or Ar) purity->atmosphere conditions Re-evaluate Reaction Conditions atmosphere->conditions temp Increase Temperature Incrementally conditions->temp Suboptimal Temp? catalyst Check Catalyst Activity/ Screen New Catalysts conditions->catalyst Catalyst Issue? solvent Screen Different Solvents conditions->solvent Solvent Issue? schiff_base Isolate Schiff Base Intermediate? temp->schiff_base catalyst->schiff_base solvent->schiff_base two_step Perform as a Two-Step Reaction schiff_base->two_step Yes continue_one_pot Optimize One-Pot Conditions schiff_base->continue_one_pot No purification Optimize Purification Strategy two_step->purification continue_one_pot->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.

Detailed Troubleshooting Steps:
  • Verify Starting Material Purity: As a first step, confirm the purity of both the 2-aminophenol and the aldehyde.[2] Impurities can act as catalyst poisons or participate in unwanted side reactions.

  • Ensure an Inert Atmosphere: 2-aminophenols are prone to oxidation.[2] Ensure your reaction is properly set up under a nitrogen or argon atmosphere to prevent the formation of colored byproducts.[1][2]

  • Re-evaluate Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, a gradual increase in temperature is often necessary.[10] Some protocols may require temperatures up to 130°C.[6][11]

    • Catalyst: The choice of catalyst is crucial. A wide variety of catalysts, including Brønsted or Lewis acids (e.g., PPA, TfOH), and metal catalysts (e.g., copper, palladium-based), have been employed.[2][12] If one catalyst is not effective, screening other types may be beneficial. Ensure the catalyst you are using is active and handled correctly, as some are sensitive to air and moisture.[1]

    • Solvent: The solvent plays a significant role in reaction efficiency. Solvents like ethanol have proven effective in many cases.[5] If you are observing low yields, consider switching to a different solvent or ensuring your current solvent is anhydrous if the reaction is moisture-sensitive.[5]

  • Address Stable Schiff Base Intermediates: The formation of a stable Schiff base that is reluctant to cyclize is a common issue.[5] To promote cyclization, you can:

    • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[5]

    • Change the Catalyst: Some catalysts are more effective at promoting the cyclization of the Schiff base. Lewis acids are often employed for this purpose.[5]

    • Consider a Two-Step Process: Isolate the Schiff base first and then subject it to different cyclization conditions. This can sometimes improve the overall yield.[5]

Guide 2: Optimizing Catalyst Selection and Loading

The appropriate catalyst can dramatically improve reaction rates and yields.

Commonly Used Catalysts for Benzoxazole Synthesis:
Catalyst TypeExamplesTypical Reaction ConditionsReferences
Brønsted Acids Polyphosphoric acid (PPA), Methane sulfonic acidHigh temperatures (e.g., 150°C)[12][13][14]
Lewis Acids Zinc triflate, Samarium triflate, In(OTf)3Varies, can be mild[12][14][15]
Metal Catalysts Copper-based, Palladium-based, Ruthenium-basedOften requires ligands and specific solvents[9][12][15]
Nanocatalysts Fe3O4@SiO2, SrCO3, nano-ZnOOften offer high reusability and can be used in green solvents[9]
Heterogeneous Catalysts Silica-supported ferric chloride, PEG-SO3H, Ionic liquid gelsEase of separation and recyclability[6][12]
Troubleshooting Catalyst-Related Issues:
  • Low Catalyst Activity: If you suspect your catalyst is inactive, consider the following:

    • Storage and Handling: Ensure the catalyst has been stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).

    • Activation: Some catalysts require an activation step before use. Consult the literature for the specific catalyst you are employing.

    • Fresh Catalyst: If in doubt, use a fresh batch of the catalyst.

  • Optimizing Catalyst Loading: The amount of catalyst can be critical. While a catalytic amount is typically sufficient, in some cases, increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) can significantly improve the yield.[5] However, excessive catalyst loading can sometimes lead to increased side product formation. It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific reaction.

III. Experimental Protocols

Below are generalized, step-by-step methodologies for common benzoxazole synthesis routes. Note: These are starting points, and optimization for your specific substrates is recommended.

Protocol 1: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes using a Heterogeneous Catalyst

This protocol is based on general methodologies using a recyclable catalyst.[6][8]

  • Reaction Setup: In a suitable reaction vessel (e.g., a 5 mL vessel), add o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the heterogeneous catalyst (e.g., a Brønsted acidic ionic liquid gel, 1.0 mol %).[6][11]

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[6][11]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).[6][11]

  • Catalyst Recovery: Separate the solid catalyst by centrifugation or filtration. The recovered catalyst can often be washed and reused.[8][11]

  • Purification: Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude product.[6][11] The crude product can be further purified by silica gel column chromatography.[6][11]

Protocol 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Acyl Chlorides

This method is often advantageous for substrates that are sensitive to high temperatures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-aminophenol (1 mmol) in a suitable solvent (e.g., dioxane).

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1 mmol) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction typically proceeds to form an o-hydroxyamide intermediate which then undergoes intramolecular cyclization.[8]

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate until the pH is approximately 7.[8]

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by recrystallization.[8]

IV. Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Mechanism: Formation of Benzoxazole from 2-Aminophenol and Aldehyde

The generally accepted mechanism involves two key stages:

  • Schiff Base Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Oxidative Cyclization: The hydroxyl group of the Schiff base then attacks the imine carbon, leading to a cyclized intermediate. Subsequent oxidation (often by atmospheric oxygen) and aromatization yield the final benzoxazole product.

G cluster_0 Schiff Base Formation cluster_1 Cyclization & Aromatization A 2-Aminophenol + Aldehyde B Hemiaminal Intermediate A->B + H+ C Schiff Base B->C - H2O D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Benzoxazole D->E Oxidation & -H+

Caption: General mechanism for benzoxazole synthesis from 2-aminophenol and an aldehyde.

V. References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). SSRN. Retrieved January 12, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.

  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.

  • BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem.

  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

  • Soni, S., Singh, R., & Singh, J. (2023). A general mechanism for benzoxazole synthesis. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tamanaha, E., Zhang, W., & Bugni, T. S. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058.

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Mendeley. Retrieved January 12, 2026, from [Link]

  • Kumar, A. (2019). Recent Advances in Synthesis of Benzoxazole. ResearchGate. Retrieved January 12, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.

  • Mechanism for the formation of benzoxazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 12, 2026, from [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984.

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents. Retrieved January 12, 2026, from

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25406.

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(Benzo[d]oxazol-2-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important benzoxazole derivative. Benzoxazoles are a critical scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] The successful synthesis of this compound is a key step in many research and development pipelines, but it is not without its challenges.

This document provides in-depth troubleshooting advice in a practical question-and-answer format, focusing on the common side reactions and impurities encountered during its synthesis. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles to prevent them in future experiments.

Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing this compound is via the reductive amination of 2-acetylbenzoxazole.[4][5] This process typically involves two key transformations in a one-pot reaction:

  • Imine Formation: The carbonyl group of 2-acetylbenzoxazole reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an intermediate imine. This is an equilibrium process, and the removal of water can drive it forward.[4]

  • Reduction: The C=N bond of the imine is selectively reduced to a C-N single bond to yield the final primary amine. This step requires a reducing agent that is chemoselective for the imine over the starting ketone.[6]

This seemingly straightforward process can be complicated by several competing side reactions. The following guide addresses the most frequent issues encountered in the lab.

G cluster_main Main Synthetic Pathway A 2-Acetylbenzoxazole B Imine Intermediate A->B + NH3 - H2O C This compound (Target Product) B->C + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Primary synthetic pathway via reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple unexpected spots on my TLC plate after the reaction. What are the most common side products?

This is a very common issue. The complexity of your product mixture is typically due to the delicate balance between imine formation and reduction. The primary side products arise from either incomplete reaction or undesired reactivity of the starting material and product.

Here is a summary of the most likely impurities:

Impurity NameStructureCommon CauseHow to Troubleshoot
1-(Benzo[d]oxazol-2-yl)ethanol Ketone reduced to alcoholUse of a non-selective or overly reactive reducing agent (e.g., NaBH₄) before complete imine formation.Use a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[5][6][7]
N,N'-bis(1-(benzo[d]oxazol-2-yl)ethyl)amine Dimeric secondary amineThe product amine attacks another molecule of the imine intermediate. Often caused by slow reduction or high concentration.Ensure the reducing agent is present and active to quickly trap the imine. Consider slower addition of the ketone to the reaction mixture.
2-Acetylbenzoxazole Unreacted starting materialInefficient imine formation. This can be due to incorrect pH, presence of excess water, or steric hindrance.[8]Add a catalytic amount of acetic acid to maintain a slightly acidic pH (6-7), which is optimal for imine formation.[6][8]
Q2: My yield is very low, and I've mostly recovered the starting ketone, 2-acetylbenzoxazole. What went wrong?

Low conversion is almost always a problem with the first step: imine formation. The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine for the reaction to proceed.[4]

Causality and Solutions:

  • Incorrect pH: Imine formation is acid-catalyzed. The reaction requires protonation of the carbonyl oxygen to make the carbon more electrophilic. However, if the pH is too low, the amine nucleophile will be protonated and become unreactive.

    • Solution: The optimal pH is typically weakly acidic, between 6 and 7. Adding a catalytic amount of acetic acid is a common and effective strategy.[8]

  • Presence of Water: As water is a byproduct of imine formation, its presence can push the equilibrium back towards the starting materials.

    • Solution: While some reactions are run in protic solvents like methanol, using a solvent that allows for water removal (e.g., an azeotropic setup with toluene) can improve yields, although this complicates the one-pot procedure. For one-pot reactions, ensuring anhydrous solvents and reagents is critical.

Q3: I've isolated a major byproduct identified as 1-(Benzo[d]oxazol-2-yl)ethanol. How can I prevent its formation?

The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced.

Mechanism of Side Reaction:

This occurs when the hydride reagent directly attacks the carbonyl carbon of 2-acetylbenzoxazole. This is especially problematic with powerful, less selective reducing agents like Sodium Borohydride (NaBH₄), which can readily reduce both ketones and imines.[7]

Prevention Strategy:

The key is chemoselectivity. You must use a reducing agent that is "tuned" to reduce the protonated imine (iminium ion) much faster than it reduces the ketone.

  • Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[5][7] It is a milder and bulkier hydride donor, making it less reactive towards ketones but highly effective for reducing iminium ions. It is also compatible with the slightly acidic conditions needed for imine formation.

  • Alternative Reagent: Sodium cyanoborohydride (NaBH₃CN) is another option that is stable in mildly acidic conditions.[6] However, it is highly toxic, and its byproducts require careful handling and quenching.[6]

G cluster_competing Competing Reaction Pathways A 2-Acetylbenzoxazole (Ketone) B Imine Intermediate A->B + NH3 D Side Product (Alcohol) A->D + [H⁻] (Undesired Reduction) C Target Product (Primary Amine) B->C + [H⁻] (Desired Reduction) E Side Product (Secondary Amine Dimer) B->E + Product Amine - NH3

Caption: Competing reactions during reductive amination.

Q4: My mass spectrometry data shows a peak corresponding to a dimeric species. What is this and how is it formed?

This is likely a secondary amine formed by over-alkylation. The primary amine product is itself a nucleophile and can compete with ammonia by reacting with another molecule of the imine intermediate.

Mechanism and Prevention:

  • Formation: Product Amine + Imine Intermediate → Dimeric Adduct → (Reduction) → Dimeric Secondary Amine

  • Cause: This side reaction becomes significant when the concentration of the imine intermediate is high relative to the rate of its reduction. If the reduction step is slow, the product amine has more opportunity to react.

  • Solution:

    • Ensure Efficient Reduction: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) and ensure it is added in a way that maintains an effective concentration throughout the reaction.

    • Control Stoichiometry: Adding the 2-acetylbenzoxazole slowly to a mixture of the ammonia source and the reducing agent can help keep the instantaneous concentration of the imine low, minimizing dimerization.

Q5: How can I effectively purify this compound from these side products?

Purification requires exploiting the different physicochemical properties of the product and impurities. Flash column chromatography is the most common and effective method.[9][10]

  • Stationary Phase: Silica gel is standard.[2][9]

  • Mobile Phase: The polarity differences between the components guide the choice of eluent.

    • Unreacted Ketone: Less polar than the amines. Will elute first with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

    • Dimeric Secondary Amine: Generally less polar than the primary amine.

    • Product (Primary Amine): More polar due to the -NH₂ group. Requires a more polar solvent system to elute (e.g., higher concentration of Ethyl Acetate or adding Methanol to a Dichloromethane/Ethyl Acetate mixture).

    • Alcohol Byproduct: Polarity is similar to the product amine, making it the most challenging impurity to separate. A shallow gradient and careful fraction collection are necessary.

Pro-Tip: The amine products can sometimes streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and separation.

Analytical & Purification Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
  • Plate: Use silica gel 60 F₂₅₄ plates.[2]

  • Mobile Phase: A good starting point is 30-50% Ethyl Acetate in Hexane. Adjust polarity as needed.

  • Spotting: On a single plate, spot the starting material (2-acetylbenzoxazole), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Visualization: Visualize under UV light (254 nm).[2] You can also use a potassium permanganate stain, which will react with the alcohol byproduct and the amine product.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation. Any other spots are potential impurities.

Protocol 2: General Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under vacuum. If the residue is an oil, dissolve it in a minimal amount of dichloromethane. If it is a solid, you can perform a dry load by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., Hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexane) to remove non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate, then introduce Methanol if necessary). Add ~0.5% triethylamine to the mobile phase system to prevent streaking.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Sources

Technical Support Center: Characterization of 1-(Benzo[d]oxazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 1-(Benzo[d]oxazol-2-yl)ethanamine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and analyzing this important class of chiral heterocyclic compounds. Benzoxazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] However, their unique structural features, including the basic amine center and the fused aromatic system, present distinct challenges during synthesis, purification, and structural elucidation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Section 1: Synthesis and Purification Challenges

This section addresses common hurdles during the synthesis and subsequent purification of this compound derivatives. Success in characterization begins with a pure compound.

Question 1: My cyclization reaction to form the benzoxazole ring from an o-aminophenol precursor is resulting in low yields and multiple side products. What are the critical parameters to control?

Answer: This is a frequent issue rooted in the stability of the precursors and the reaction mechanism. The most common method for forming the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid (or its derivative) under dehydrating conditions.[3][4]

Causality and Key Insights:

  • Precursor Purity: o-Aminophenols are notoriously susceptible to oxidation, often turning dark upon storage. Oxidized impurities can interfere with the cyclization and generate colored, hard-to-remove side products. Always use freshly purified o-aminophenol or verify the purity of your commercial starting material.

  • Reaction Atmosphere: The condensation reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[5]

  • Dehydration Efficiency: Incomplete removal of water, a byproduct of the cyclization, can drive the equilibrium back towards the starting materials, thus lowering the yield. If using methods like polyphosphoric acid (PPA) or microwave-assisted synthesis, ensure conditions are optimized for efficient water removal.[4][6]

Troubleshooting Workflow for Low Synthesis Yield

The following decision tree can help diagnose the source of low yields in your benzoxazole synthesis.

G start Low Yield Observed reagent_check Step 1: Verify Reagent Purity start->reagent_check condition_check Step 2: Evaluate Reaction Conditions workup_check Step 3: Analyze Work-up & Purification reagent_purity Is o-aminophenol fresh/discolored? reagent_check->reagent_purity atmosphere Was an inert atmosphere used? condition_check->atmosphere ph_adjust Is pH correct during extraction? workup_check->ph_adjust reagent_action Purify by recrystallization or use fresh stock. reagent_purity->reagent_action  Yes solvent_purity Are solvents anhydrous? reagent_purity->solvent_purity  No solvent_purity->condition_check  Yes solvent_action Use freshly distilled/sure-seal solvents. solvent_purity->solvent_action  No atmosphere_action Repeat under N2 or Ar. atmosphere->atmosphere_action  No temp_time Are temperature and time optimized? atmosphere->temp_time  Yes temp_time->workup_check  Yes temp_time_action Run small-scale trials varying T & time. temp_time->temp_time_action  No ph_action Optimize pH to ensure product is in organic layer. ph_adjust->ph_action  No column_issue Product streaking on silica column? ph_adjust->column_issue  Yes column_action Go to Purification Protocol. column_issue->column_action  Yes

Caption: Troubleshooting flowchart for low-yield benzoxazole synthesis.

Question 2: I'm having difficulty purifying my this compound derivative by silica gel chromatography. The compound streaks badly and recovery is low.

Answer: This is a classic problem when purifying basic compounds, especially primary or secondary amines, on standard silica gel.

Causality and Key Insights:

  • Acid-Base Interaction: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your ethanamine derivative can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to irreversible adsorption, peak tailing, and poor recovery.

Solution: Neutralize the Stationary Phase

The most effective solution is to "deactivate" the acidic sites on the silica gel by pre-treating it with a volatile base like triethylamine (TEA) or by adding a small percentage of a base to your mobile phase.

Experimental Protocol: Preparing a Neutralized Silica Gel Slurry

  • Determine Solvent System: First, determine an appropriate solvent system for your compound using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

  • Prepare Mobile Phase: Prepare your chosen mobile phase. Add 0.5-1.0% (v/v) of triethylamine to the mixture. For example, for 500 mL of eluent, add 2.5-5.0 mL of TEA.

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add the TEA-containing mobile phase and gently swirl to create a homogenous slurry.

  • Pack Column: Pour the slurry into your chromatography column and pack as you normally would.

  • Equilibrate: Run 2-3 column volumes of the TEA-containing mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

  • Elute: Load your sample and elute with the same TEA-containing mobile phase. This should result in sharper peaks and significantly improved recovery.

Section 2: Spectroscopic Characterization (NMR & MS)

Once a pure sample is obtained, the next challenge is unambiguous structural confirmation.

Question 3: The aromatic region (7.0-8.5 ppm) of my ¹H NMR spectrum is very crowded, making it difficult to assign the protons on the benzoxazole core. How can I resolve these signals?

Answer: The four protons on the fused benzene ring of the benzoxazole core often have similar chemical environments, leading to overlapping multiplets.[1] While 1D ¹H NMR provides initial clues, 2D NMR spectroscopy is essential for definitive assignment.

Causality and Key Insights:

  • Chemical Shifts: The protons on the benzene ring (H-4, H-5, H-6, H-7) typically resonate between 7.0 and 7.8 ppm. Their exact shifts are influenced by the substituents on the ring.[1]

  • Coupling Constants: Adjacent protons will show ortho-coupling (J ≈ 7-9 Hz), while meta-coupling (J ≈ 2-3 Hz) and para-coupling (J ≈ 0-1 Hz) are smaller and sometimes not resolved.[1]

Solution: Employ 2D NMR Techniques

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2 or 3 bonds apart). It will clearly show which aromatic protons are adjacent (ortho-coupled).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to assign the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for this system. It shows correlations between protons and carbons that are 2-3 bonds away. For example, the proton of the ethylamine side chain (-CH-) will show a correlation to the C-2 carbon of the benzoxazole ring, confirming the connection.

Data Presentation: Typical NMR Chemical Shifts

The following table provides typical chemical shift ranges for the core structure. Note that these values can be influenced by the solvent and substituents.[1][7]

Atom Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm)
C-2-160 - 168
C-3a-140 - 152
C-47.5 - 7.8118 - 125
C-57.2 - 7.5122 - 128
C-67.2 - 7.5122 - 128
C-77.5 - 7.8110 - 115
C-7a-148 - 152
-CH(NH₂)4.0 - 5.045 - 55
-CH₃1.5 - 1.818 - 25

Question 4: What are the expected fragmentation patterns in ESI-Mass Spectrometry for these derivatives that can help confirm their identity?

Answer: Electrospray Ionization (ESI) is a soft ionization technique that will typically yield a strong protonated molecular ion peak [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this ion and provide structural information.

Causality and Key Insights:

The fragmentation of this compound derivatives is typically dictated by the weakest bonds and the most stable resulting fragments. The bond between the benzoxazole ring and the ethylamine side chain is a common point of cleavage.

Characteristic Fragmentation Pathways:

  • Loss of the Ethylamine Group: A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the benzoxazole ring, leading to the loss of the ethanamine moiety and the formation of a stable benzoxazolium cation.

  • Cleavage of the Oxazole Ring: Under higher collision energy, the oxazole ring itself can fragment, often initiated by the loss of CO or HCN.

Visualization of MS Fragmentation

G cluster_0 ESI-MS/MS Fragmentation Parent [M+H]⁺ 1-(Benzo[d]oxazol-2-yl)ethanaminium Fragment1 [M+H - C₂H₆N]⁺ Benzoxazolium Cation Parent->Fragment1 Loss of ethylamine side chain Fragment2 Further Ring Fragmentation Fragment1->Fragment2 Loss of CO/HCN

Caption: Common ESI-MS/MS fragmentation pathway.

Section 3: Chromatographic Analysis (Purity & Enantioseparation)

For chiral molecules, determining both chemical and enantiomeric purity is critical.

Question 5: I need to separate the enantiomers of my this compound derivative. My chiral HPLC method is not providing baseline separation. What are the key parameters to optimize?

Answer: The enantioselective separation of chiral amines is a well-established but often challenging field.[8][9] Success depends heavily on the choice of the chiral stationary phase (CSP) and the mobile phase composition.

Causality and Key Insights:

  • Chiral Recognition: Separation occurs because the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. For amines, CSPs that offer hydrogen bonding, π-π stacking, and steric interactions are most effective.

  • Mobile Phase Additives: The basicity of the amine can cause strong, non-enantioselective interactions with the CSP support (often silica), leading to peak tailing and poor resolution. Acidic and basic additives are often required to suppress these interactions and enhance chiral recognition.

Solution: Systematic Method Development

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are excellent starting points for chiral amines.[9]

  • Mobile Phase Mode: Normal-phase (e.g., Hexane/Ethanol), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase modes can all be effective. Supercritical Fluid Chromatography (SFC) is often superior for chiral amines, providing faster analysis and better peak shapes.[10]

  • Optimize Additives: This is the most critical step.

    • In normal-phase or polar organic mode , a combination of an acidic additive (like trifluoroacetic acid, TFA) and a basic additive (like triethylamine, TEA, or diethylamine, DEA) is commonly used. A typical starting point is 0.1% of each. The ratio of these additives can be fine-tuned to improve peak shape and resolution.

    • In reversed-phase mode , buffered mobile phases are used.

Data Presentation: Comparison of Chiral Analysis Techniques

Technique Typical Resolution (Rs) Typical Analysis Time (min) Key Advantages for Chiral Amines Common Challenges
HPLC (CSP) > 1.5 (baseline)10 - 30[8]Widely available, robust methods.[9]Peak tailing, requires mobile phase additives.
SFC (CSP) > 1.5 (baseline)[8]< 15[8]Fast, high efficiency, excellent peak shape.[10]Requires specialized instrumentation.
GC (CSP) > 1.5 (baseline)10 - 40High resolution for volatile compounds.Often requires derivatization of the amine.[11]

Experimental Protocol: General Screening for Chiral HPLC

  • Select Column: Start with a cellulose-based CSP (e.g., Chiralcel OD-H).

  • Prepare Mobile Phases:

    • Normal Phase: Hexane/Isopropanol (90:10) with 0.1% DEA.

    • Polar Organic: Acetonitrile/Methanol (90:10) with 0.1% TFA and 0.1% TEA.[10]

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV (e.g., at 254 nm or the λmax of your compound).

  • Analyze Results: Inject your racemic standard. If separation is observed but is not baseline, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20% isopropanol) and the concentration/ratio of the additives.

References

  • BenchChem (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • BenchChem (n.d.).
  • BenchChem (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • BenchChem (2025).
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Nishioka, R., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Siritardi, H., et al. (2020). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • Kumar, P., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. [Link]

  • BenchChem (2025). Troubleshooting low yield in benzoxazole synthesis.

Sources

Technical Support Center: Crystallization of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(Benzo[d]oxazol-2-yl)ethanamine (CAS 177407-15-7). This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this benzoxazole derivative. Our approach is rooted in first principles of physical organic chemistry and extensive field experience to ensure you can achieve high-purity, crystalline material efficiently.

Frequently Asked Questions (FAQs)

Q1: What makes the crystallization of this compound potentially challenging?

A1: The structure of this compound presents a few challenges inherent to many heterocyclic amines. The primary amine group (-NH₂) can form strong hydrogen bonds with polar solvents, sometimes making it too soluble. Conversely, the fused aromatic benzoxazole core lends significant nonpolar character. This dual nature can complicate solvent selection. Furthermore, primary amines are susceptible to oxidation and can be prone to "oiling out"—separating from solution as a liquid instead of a solid—especially in the presence of impurities that depress the melting point.[1][2]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A systematic solvent screening is the most reliable method. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Based on the structure and data from related benzoxazole compounds, good starting points include polar protic solvents like ethanol or isopropanol, or a mixed solvent system.[4] A common and effective mixed-solvent approach involves dissolving the compound in a minimal amount of a "good" solvent (like dichloromethane or acetone) and then gradually adding a "poor" or "anti-solvent" (like hexanes or heptane) until turbidity appears, then reheating to clarify and cooling slowly.[5]

Q3: My compound won't crystallize at all, even after cooling and scratching the flask. What should I do?

A3: This situation, where the solution remains clear and supersaturated, indicates that the energy barrier for nucleation has not been overcome. First, ensure your solution is sufficiently concentrated by boiling off some solvent and re-cooling.[1] If that fails, the most robust solution is to introduce a seed crystal from a previous successful batch. If no seed crystal is available, try creating one by taking a drop of the solution on a glass rod, allowing the solvent to evaporate rapidly to leave a solid residue, and then re-introducing the rod into the solution. Failing that, consider converting the amine to its hydrochloride salt, which often has a much higher propensity to crystallize.[2][6]

Q4: Can I purify this compound by forming a salt?

A4: Absolutely. This is a highly recommended strategy for amines that are difficult to crystallize as the freebase.[2][6] By dissolving the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrochloric acid (HCl) in the same or a miscible solvent, you can precipitate the hydrochloride salt. This salt is typically a well-defined, crystalline solid with different solubility characteristics than the freebase, making it easier to purify by recrystallization. The pure freebase can then be recovered by neutralizing the salt with a base (e.g., aqueous NaHCO₃) and extracting it into an organic solvent.

Troubleshooting Guide: Specific Crystallization Issues

This section addresses the most common problems encountered during the crystallization of this compound and provides a logical, step-by-step approach to resolving them.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" is the formation of liquid droplets of your compound instead of solid crystals upon cooling.[7][8] This is problematic because the oil is essentially an impure liquid phase that traps impurities, leading to poor purification.[1][9]

Root Causes & Solutions:

  • High Level of Impurity: Impurities significantly depress the melting point of the compound. If the melting point of the impure mixture is lower than the temperature of the solution, it will separate as a liquid.

    • Solution: Perform a pre-purification step. If the impurities are colored or polar, an activated charcoal treatment or a quick filtration through a small plug of silica gel can be effective. Re-attempt the crystallization with the cleaner material.[1]

  • Supersaturation Achieved Too Rapidly: Crash-cooling the solution forces the compound out too quickly and at a temperature above its depressed melting point, favoring the kinetically easier path of liquid-liquid phase separation over the more ordered process of crystal lattice formation.[7][8]

    • Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent.[1][7] Then, slow down the cooling process dramatically. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature over several hours before moving it to an ice bath or refrigerator.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, meaning the solution is still very hot when saturation is reached.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where the "good" solvent has a lower boiling point. This allows you to achieve saturation at a lower overall temperature.[7]

Workflow for Addressing an "Oiling Out" Event

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution cooling too rapidly? start->q1 sol1 Solution: 1. Reheat to dissolve oil. 2. Add minimal extra solvent. 3. Cool SLOWLY (insulate flask). q1->sol1  Yes q2 Are impurities depressing the melting point? q1->q2 No end_node Successful Crystallization sol1->end_node sol2 Solution: 1. Pre-purify with charcoal or a quick silica plug filtration. 2. Re-attempt crystallization. q2->sol2  Yes q3 Is the solvent choice suboptimal? q2->q3 No sol2->end_node sol3 Solution: 1. Switch to a lower-boiling solvent. 2. Use a mixed-solvent system. 3. Convert to a salt (e.g., HCl). q3->sol3  Yes sol3->end_node

Caption: Troubleshooting workflow for addressing oiling out events.

Issue 2: Poor Crystal Yield

Low recovery of crystalline material after filtration can be frustrating and costly.

Root Causes & Solutions:

  • Too Much Solvent: This is the most common cause. The compound remains significantly soluble even in the cold solvent.

    • Solution: Place the filtrate back on the heat source and carefully boil off a portion of the solvent to increase the concentration. Allow the solution to cool again to recover a second crop of crystals.

  • Crystals Filtered While Too Warm: If the solution is not thoroughly chilled, a significant amount of the product will remain dissolved and pass through the filter.

    • Solution: Ensure the crystallization flask has spent adequate time in an ice bath (typically 15-20 minutes) and is cold to the touch before filtration.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product off the filter paper.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or an anti-solvent (like cold hexanes if you recrystallized from ethyl acetate) in which the product is known to be poorly soluble.

Data & Protocols

Table 1: Solvent Screening Guide for this compound

This table provides a starting point for solvent selection based on general principles of solubility ("like dissolves like") and properties of common lab solvents. The suitability is a prediction and must be confirmed experimentally.

SolventClassBoiling Point (°C)Polarity IndexPredicted Suitability & Rationale
Ethanol Polar Protic784.3Good. Often effective for benzoxazoles.[4] Good solubility when hot, lower when cold.
Isopropanol Polar Protic823.9Good. Similar to ethanol, slightly less polar. May offer a better solubility differential.
Acetone Polar Aprotic565.1Good (likely as co-solvent). May be too strong a solvent alone, but excellent for dissolving the crude material before adding an anti-solvent.
Ethyl Acetate Polar Aprotic774.4Moderate. A good general-purpose solvent. Often used in a mixture with hexanes.
Toluene Nonpolar1112.4Moderate to Poor. May be a good anti-solvent. The aromatic ring may interact favorably with the benzoxazole core.
Hexanes/Heptane Nonpolar~69 / ~980.1Poor (excellent as anti-solvent). The compound is unlikely to be soluble but is ideal for precipitating the compound from a more polar solvent solution.
Water Polar Protic10010.2Poor (as freebase). The organic nature of the molecule will likely make it insoluble. However, it is an excellent solvent for the hydrochloride salt.
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and bring the mixture to a boil using a hot plate.

  • Continue adding ethanol dropwise until the solid just dissolves completely.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Conversion to Hydrochloride Salt for Crystallization
  • Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Slowly add a 1M or 2M solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid salt by vacuum filtration and wash it with fresh diethyl ether.

  • Recrystallize the salt from a suitable solvent, often a polar one like ethanol/water or methanol.

  • To recover the freebase, dissolve the purified salt in water, cool in an ice bath, and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

  • Extract the pure freebase into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under vacuum.

References

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2005). American Chemical Society. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Choice of Solvent for Recrystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. (2021). ResearchGate. Available at: [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • This compound | CAS 177407-15-7. (n.d.). Chemical Suppliers. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(Benzo[d]oxazol-2-yl)ethanamine. Due to the limited publicly available data on the specific degradation of this molecule, this guide provides a framework for its investigation based on the known metabolic and degradation pathways of the core benzoxazole scaffold. This resource will equip you with the foundational knowledge and experimental strategies to elucidate the stability and transformation of this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic degradation pathways for a benzoxazole-containing compound like this compound?

A1: Based on the known metabolism of benzoxazole-containing compounds, the primary degradation pathways are likely to involve the benzoxazole ring and the ethylamine side chain. The benzoxazole ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Key transformations can include hydroxylation of the benzene ring portion of the benzoxazole, which can lead to the formation of phenolic metabolites. Another potential pathway is the cleavage of the oxazole ring, which can lead to the formation of 2-aminophenol derivatives. The ethylamine side chain is also a likely site for metabolic modification, including N-dealkylation, deamination, and oxidation.

Q2: What are the initial steps I should take to assess the stability of this compound in my experimental system?

A2: To begin, a preliminary stability assessment in relevant biological matrices is crucial. This typically involves incubating the compound in liver microsomes (human, rat, mouse, etc.) to evaluate its metabolic stability. A typical experimental setup would involve incubating this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) and monitoring the disappearance of the parent compound over time. This will provide an initial indication of its susceptibility to oxidative metabolism. Additionally, assessing its stability in plasma and relevant buffer systems at different pH values will provide insights into its chemical stability.

Troubleshooting Guides

Problem 1: High variability in metabolic stability assays.

Possible Cause & Solution:

  • Inconsistent Microsomal Activity: The activity of liver microsomes can vary between batches and can decrease with improper storage.

    • Troubleshooting Step: Always qualify new batches of microsomes using a known substrate (e.g., testosterone or midazolam) to ensure consistent activity. Store microsomes at -80°C and avoid repeated freeze-thaw cycles.

  • Cofactor Degradation: NADPH is unstable at room temperature and in aqueous solutions.

    • Troubleshooting Step: Prepare NADPH solutions fresh for each experiment and keep them on ice.

  • Non-specific Binding: The compound may be binding to the walls of the reaction vessels (e.g., plastic tubes).

    • Troubleshooting Step: Use low-binding plates and tubes. It can also be beneficial to include a small percentage of an organic solvent like acetonitrile or methanol in the sample to reduce binding, but be mindful of its potential to inhibit enzyme activity.

Problem 2: Difficulty in identifying metabolites.

Possible Cause & Solution:

  • Low Metabolite Concentration: The metabolites may be formed at very low concentrations, making them difficult to detect.

    • Troubleshooting Step: Increase the initial concentration of the parent compound, the amount of microsomal protein, or the incubation time. However, be aware that high concentrations of the parent compound can lead to substrate inhibition. You can also concentrate the sample post-incubation using solid-phase extraction (SPE).

  • Lack of Authentic Standards: It is challenging to confirm the identity of a metabolite without a synthetic standard.

    • Troubleshooting Step: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement and fragmentation pattern, which can be used to propose the structure of the metabolite. If possible, synthesizing the suspected metabolite is the gold standard for confirmation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat).

    • NADPH regenerating system (or NADPH stock solution).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).

Table 1: Example Data for Metabolic Stability Assay

Time (min)Parent Compound Remaining (%)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30

Visualizations

Degradation_Pathways cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent This compound Metabolite1 Hydroxylated Benzoxazole Parent->Metabolite1 Hydroxylation Metabolite2 Oxazole Ring Cleavage (2-Aminophenol Derivative) Parent->Metabolite2 Ring Cleavage Metabolite3 N-Dealkylated Metabolite Parent->Metabolite3 N-Dealkylation Metabolite4 Deaminated Metabolite Parent->Metabolite4 Deamination Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 SULT

Caption: Proposed Phase I and Phase II metabolic pathways for this compound.

Troubleshooting_Workflow Start High Variability in Metabolic Stability Data Check1 Check Microsomal Activity with Control Substrate Start->Check1 Result1 Activity OK? Check1->Result1 Action1 Qualify New Microsome Batch Result1->Action1 No Check2 Verify Freshness of NADPH Solution Result1->Check2 Yes Action1->Check1 Result2 NADPH Fresh? Check2->Result2 Action2 Prepare Fresh NADPH Result2->Action2 No Check3 Investigate Non-Specific Binding Result2->Check3 Yes Action2->Check2 Action3 Use Low-Binding Plates/ Optimize Solvent Check3->Action3 End Consistent Data Action3->End

Caption: Troubleshooting workflow for high variability in metabolic stability assays.

Validation & Comparative

A Comparative Guide to 2-Aminoalkyl Benzoxazoles: Evaluating 1-(Benzo[d]oxazol-2-yl)ethanamine in the Context of Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comparative analysis of 1-(Benzo[d]oxazol-2-yl)ethanamine and its structural analogs within the broader class of 2-aminoalkyl benzoxazoles. While comprehensive biological data on this compound itself is not extensively documented in peer-reviewed literature, its structure suggests potential bioactivities that can be contextualized by examining closely related and well-characterized benzoxazole derivatives. This guide will delve into the synthesis, structure-activity relationships (SAR), and performance of these compounds in key therapeutic areas, including oncology and infectious diseases, supported by detailed experimental protocols.

Introduction: The Benzoxazole Core - A Privileged Scaffold

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This bicyclic system is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The 2-position of the benzoxazole ring is a common site for substitution, and the introduction of an aminoalkyl group at this position can significantly influence the compound's physicochemical properties and biological target interactions. This compound, with its chiral aminoethyl side chain, represents a fundamental structure within this class, prompting a comparative exploration of its potential bioactivity against more extensively studied derivatives.

Synthetic Strategies for 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles, including 2-aminoalkyl derivatives, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6][7] Modifications of this core reaction allow for the introduction of diverse functionalities at the 2-position.

General Synthesis Workflow

Synthesis Workflow cluster_0 Synthesis of 2-Aminoalkyl Benzoxazoles 2-Aminophenol 2-Aminophenol Coupling Coupling Reaction (e.g., EDC, HOBt) 2-Aminophenol->Coupling Amino_Acid N-Protected Amino Acid Amino_Acid->Coupling Intermediate N-Protected Amide Intermediate Coupling->Intermediate Cyclization Cyclization/ Deprotection Intermediate->Cyclization Product 2-(1-Aminoalkyl)benzoxazole Cyclization->Product

Caption: General workflow for the synthesis of 2-(1-aminoalkyl)benzoxazoles.

Experimental Protocol: Synthesis of 2-(1-Aminoalkyl)benzoxazoles

This protocol outlines a general procedure for the synthesis of 2-(1-aminoalkyl)benzoxazoles, which can be adapted for the synthesis of this compound and its derivatives.

Materials:

  • 2-Aminophenol

  • N-Boc-Alanine (for this compound) or other N-protected amino acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of N-Boc-Alanine (1.1 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Add 2-aminophenol (1.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected amide intermediate.

  • Cyclization and Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq). Stir the reaction mixture at room temperature for 4-6 hours.

  • Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product, this compound.

Comparative Biological Performance

While specific experimental data for this compound is limited, we can infer its potential performance by comparing it to other 2-substituted benzoxazole derivatives that have been extensively studied for their anticancer and antimicrobial activities.

Anticancer Activity

Benzoxazole derivatives have shown significant potential as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[8][9]

Comparative Anticancer Activity of Benzoxazole Derivatives

Compound IDR Group at 2-positionCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
1 -CH(NH₂)CH₃ (Hypothetical)----
2 2-phenylA549 (Lung)>100-[6]
3 2-(4-chlorophenyl)HCT-116 (Colon)5.2-[10]
4 2-(N-phenyl)E. coli25 µg/mL (MIC)DNA Gyrase Inhibition[3]
5 Piperidinyl-basedMCF-7 (Breast)0.057 (for 11b)Dual VEGFR-2/c-Met inhibitor[8]

Analysis: The data in the table highlights that the nature of the substituent at the 2-position of the benzoxazole ring is critical for anticancer activity. Simple phenyl substitution (Compound 2) shows weak activity, while the introduction of a halogenated phenyl group (Compound 3) or more complex moieties like the piperidinyl-based substituent (Compound 5) can lead to potent anticancer effects. The latter demonstrates the potential of benzoxazole derivatives as targeted kinase inhibitors.[8] Based on these trends, the simple aminoethyl group of this compound might confer some cytotoxicity, but it is likely that further structural modifications would be necessary to achieve high potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

MTT Assay Workflow cluster_1 MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Treatment Add benzoxazole derivatives Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading SAR cluster_2 Structure-Activity Relationship of 2-Aminoalkyl Benzoxazoles Structure Benzoxazole Core (Planarity important for target binding) R1 Substituents on Benzene Ring (e.g., halogens, electron-donating/withdrawing groups) - Modulate lipophilicity and electronic properties Structure->R1 influences R2 Aminoalkyl Side Chain at C2 - Chirality can influence potency - Length and branching of alkyl chain affect target interaction - Amine group can act as a key pharmacophore (H-bonding) Structure->R2 influences

Caption: Key structural features influencing the bioactivity of 2-aminoalkyl benzoxazoles.

For anticancer activity, many benzoxazole derivatives function as kinase inhibitors by binding to the ATP-binding pocket of the target kinase. [8][9]The benzoxazole core often acts as a scaffold, while the substituents at the 2-position and on the benzene ring engage in specific interactions with the enzyme.

In the context of antimicrobial activity, the planarity of the benzoxazole ring system is thought to facilitate intercalation with DNA, while the side chains interact with enzymes like DNA gyrase. [3]The primary amine in this compound could be crucial for forming hydrogen bonds with the target enzyme.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural features place it within the promising class of 2-aminoalkyl benzoxazoles. Based on the comparative analysis of its more studied analogs, it is plausible that this compound possesses modest anticancer and antimicrobial properties. However, to establish its true potential, further experimental validation is essential.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its enantiomers. Structure-activity relationship studies, involving modifications to the alkyl chain and substitutions on the benzene ring, would be crucial for optimizing its activity and selectivity. Mechanistic studies, such as kinase inhibition assays and DNA gyrase activity assays, would provide valuable insights into its mode of action. The detailed protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential development of novel benzoxazole-based therapeutics.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed. (2020).
  • MTT assay protocol | Abcam. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Public
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (n.d.).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).
  • In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors | Request PDF - ResearchG
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.).
  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - NIH. (2023).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - MDPI. (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
  • Benzoxazole derivative with anticonvulsant activity - ResearchG
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.).
  • Synthesis of substituted 2-amino benzoxazole derivatives starting
  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed. (n.d.).
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
  • DNA Gyrase Assay Kit USER MANUAL - TopoGEN. (n.d.).
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.).
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - ResearchG
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • 1253-1261 Research Article Synthesis of some benzoxazole deriv
  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis - ResearchG
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - NIH. (2019).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • (PDF)

Sources

A Comparative Analysis of the Bioactivity of 1-(Benzo[d]oxazol-2-yl)ethanamine and Its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive comparative analysis of the bioactivity of 1-(Benzo[d]oxazol-2-yl)ethanamine, a representative member of the 2-aminoalkyl-benzoxazole family. To provide a clear context for its potential therapeutic applications, its performance is benchmarked against its isosteric analogs: 2-(1-aminoethyl)benzimidazole and 2-(1-aminoethyl)benzothiazole. This analysis is grounded in experimental data from peer-reviewed literature and established in vitro assay protocols, offering researchers and drug development professionals a critical evaluation of these closely related heterocyclic compounds.

Introduction to the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in the development of pharmacologically active agents. Its derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzoxazole nucleus allows for structural modifications that can fine-tune its biological activity, making it a subject of intense research in the quest for novel therapeutics.

Comparative Bioactivity Analysis

This guide will focus on three key areas of bioactivity: antimicrobial, anticancer, and neuroprotective effects. The comparison will center on this compound and its benzimidazole and benzothiazole counterparts to understand the influence of the heteroatom in the five-membered ring (oxygen, nitrogen, or sulfur) on the overall biological profile.

Antimicrobial Activity: A Focus on Antitubercular Potential

The emergence of multidrug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Benzazole derivatives have shown promise in this area, particularly against Mycobacterium tuberculosis. A direct comparison of the antitubercular activity of 2-aminobenzoxazole, 2-aminobenzimidazole, and 2-aminobenzothiazole derivatives has revealed interesting structure-activity relationships.

A study investigating 2-amino benzazoles for their bactericidal activity against Mycobacterium tuberculosis provides crucial comparative data. In this study, a 2-amino benzoxazole derivative (molecule 12) demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 23-32 μM.[4] This was compared with its benzimidazole (molecule 11) and benzothiazole (molecule 1) analogs.[4]

Compound ClassHeterocyclic CoreRepresentative CompoundMIC against M. tuberculosis (μM)Reference
2-AminobenzoxazoleBenzoxazoleMolecule 1223 - 32[4]
2-AminobenzimidazoleBenzimidazoleMolecule 11>100 (less potent)[4]
2-AminobenzothiazoleBenzothiazoleMolecule 1~120 (less potent)[4]

Interpretation of Antimicrobial Data:

The data clearly indicates that the benzoxazole analog is the most potent among the three against M. tuberculosis. The replacement of the oxygen atom with either a nitrogen (benzimidazole) or a sulfur (benzothiazole) atom leads to a significant decrease in antitubercular activity. This suggests that the oxygen atom in the benzoxazole ring may play a crucial role in the compound's interaction with its molecular target within the mycobacterium. This could be due to its electronegativity and ability to form specific hydrogen bonds that are not as favorable with nitrogen or sulfur.

Anticancer Activity: A Comparative Look at Cytotoxicity

Comparative studies have indicated that the nature of the heterocyclic core significantly influences anticancer potency. In a study of 2-(4-aminophenyl)benzazoles, the activity against breast cancer cell lines followed the order: benzothiazole > benzoxazole >> benzimidazole.[2] This suggests that while 2-aminobenzoxazoles possess anticancer potential, their benzothiazole counterparts may exhibit superior activity in certain contexts.

Compound ClassHeterocyclic CoreGeneral Anticancer Activity TrendReference
2-AminobenzoxazoleBenzoxazolePotent[5]
2-AminobenzimidazoleBenzimidazoleGenerally less potent than benzothiazole and benzoxazole[2]
2-AminobenzothiazoleBenzothiazoleOften the most potent among the three[2]

Causality Behind Experimental Choices: The selection of breast cancer cell lines in these studies is often driven by the high prevalence of this cancer and the urgent need for new therapeutic options. The use of a well-established chemotherapeutic agent like doxorubicin as a positive control provides a benchmark for evaluating the potency of the novel compounds.

Neuroprotective Activity: Potential in Neurodegenerative Diseases

Benzoxazole and its analogs are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[6][7] Their mechanism of action in this context is often linked to the inhibition of enzymes such as acetylcholinesterase (AChE) or through antioxidant and anti-inflammatory pathways.

While direct comparative neuroprotective data for the three simple 2-aminoethyl analogs is limited, broader studies on benzazole derivatives as neuroprotective agents suggest that all three scaffolds are of interest. For example, various substituted benzoxazole derivatives have been shown to exert neuroprotective effects on β-amyloid-induced toxicity in PC12 cells.[8] Similarly, benzimidazole and benzothiazole derivatives have been explored as potential multi-target compounds for Alzheimer's disease.[9] The relative efficacy of the core scaffolds likely depends on the specific substitutions and the targeted pathological pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and are designed to be self-validating systems.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for assessing the antimicrobial activity of a compound.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism) to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Anticancer Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the test compound for 48-72 hours A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Viable cells convert MTT to purple formazan crystals C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 value F->G

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, a key enzyme in the nervous system.

Signaling Pathway Diagram:

AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB + DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition and detection by Ellman's method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in the buffer.

    • Prepare the acetylcholinesterase enzyme solution in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the wells.

    • Add the AChE solution to initiate the reaction, except in the blank wells.

    • Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the ATCI substrate to all wells to start the colorimetric reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Conclusion and Future Directions

This comparative guide highlights the diverse bioactivity of this compound and its isosteric analogs. The benzoxazole scaffold demonstrates significant potential, particularly in the development of novel antitubercular agents, where it shows superior activity compared to its benzimidazole and benzothiazole counterparts. In the realm of anticancer research, while all three scaffolds are promising, the benzothiazole ring often confers greater potency. The neuroprotective potential of these compounds is an emerging area of research, with all three heterocyclic systems showing promise.

The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. Future research should focus on elucidating the specific molecular targets of these compounds to better understand their mechanisms of action and to guide the rational design of more potent and selective derivatives. The exploration of a wider range of substitutions on the core benzazole structures will undoubtedly lead to the discovery of new lead compounds for a variety of therapeutic applications.

References

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (URL: [Link])

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (URL: [Link])

  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: not available)
  • Synthesis and biological activity of some new benzoxazoles. (URL: [Link])

  • synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. (URL: [Link])

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (URL: [Link])

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: [Link])

  • IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. (URL: [Link])

  • Biological activities of benzoxazole and its derivatives. (URL: [Link])

  • [Biologically active benzoxazoles]. (URL: [Link])

  • Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains inhibit Microtubule and Hemozoin formation. (URL: [Link])

  • Recent insights into antibacterial potential of benzothiazole derivatives. (URL: [Link])

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (URL: [Link])

  • 2‐Benzoylbenzoxazoles: Bioactivity and Syntheses.. (URL: [Link])

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (URL: [Link])

  • Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. (URL: [Link])

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (URL: [Link])

  • Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1][4]benzodiazepine conjugates. (URL: [Link])

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (URL: [Link])

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (URL: [Link])

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (URL: [Link])

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H). (URL: [Link])

  • Synthesis and Antimicrobial Activity of 1,2-benzothiamine Derivatives. (URL: [Link])

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1]imidazo[1,2-d][1][4]oxazepine and Benzo[f]benzo[1]oxazolo[3,2-d][1][4]oxazepine Derivatives. (URL: [Link])

  • Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (URL: [Link])

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (URL: [Link])

  • A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. (URL: [Link])

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (URL: [Link])

  • Stereoselective neuroprotection by novel 2,3-benzodiazepine non-competitive AMPA antagonist against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures. (URL: [Link])

  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. (URL: [Link])

Sources

Validating the Mechanism of Action of 1-(Benzo[d]oxazol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action (MoA) of the novel small molecule, 1-(Benzo[d]oxazol-2-yl)ethanamine. Given the prevalence of kinase inhibition among bioactive heterocyclic compounds, this guide will proceed under the working hypothesis that this compound functions as an inhibitor of "Kinase X," a putative enzyme central to a cancer-related signaling pathway.

We will objectively compare its performance against a well-characterized, potent Kinase X inhibitor, designated here as "Alternative Compound Y." This document provides supporting experimental data, detailed protocols, and the scientific rationale behind the experimental choices, establishing a self-validating system to rigorously assess the compound's MoA.

The Imperative of MoA Validation in Drug Discovery

Small-molecule drugs, typically organic compounds with low molecular weight, are foundational to modern medicine due to their ability to penetrate cells and modulate protein function.[1][2] The benzoxazole scaffold is a recurring motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] this compound is a novel entity within this chemical class.

A precise understanding of a compound's MoA is a cornerstone of successful drug discovery.[1] It enables target-based optimization, rationalizes observed efficacy and toxicity, and helps predict potential on- and off-target effects.[6][7] An improperly assigned MoA can lead to the failure of promising candidates in later-stage clinical trials, representing a significant loss of time and resources.[8] Therefore, robust, multi-faceted experimental validation is not just recommended, but essential.

This guide outlines a systematic, evidence-based approach to test the hypothesis that this compound inhibits Kinase X, a critical node in a signal transduction cascade that drives cell proliferation and survival. Its performance will be benchmarked against the known Kinase X inhibitor, "Alternative Compound Y."

The Hypothetical Kinase X Signaling Cascade

To design robust validation experiments, we must first define the biological context of our target. In our hypothetical model, a growth factor binds to and activates a Receptor Tyrosine Kinase (RTK) at the cell surface. This event triggers the recruitment and activation of Kinase X in the cytoplasm. Activated Kinase X then phosphorylates "Transcription Factor Z," causing its translocation to the nucleus, where it binds to DNA and promotes the transcription of genes essential for cell proliferation and survival.

KinaseX_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates KinaseX Kinase X RTK->KinaseX Recruits & Activates TFZ_inactive Transcription Factor Z (Inactive) KinaseX->TFZ_inactive Phosphorylates TFZ_active Transcription Factor Z (Active/Phosphorylated) TFZ_inactive->TFZ_active TFZ_nucleus Transcription Factor Z TFZ_active->TFZ_nucleus Translocates DNA DNA TFZ_nucleus->DNA Binds Proliferation_Survival Cell Proliferation & Survival DNA->Proliferation_Survival Promotes Gene Expression

Caption: A hypothetical signaling pathway mediated by Kinase X.

A Multi-tiered Experimental Workflow for MoA Validation

Our validation strategy is structured to build a coherent line of evidence, starting from direct target interaction and progressing to the ultimate cellular consequence. This layered approach ensures that the observed phenotype is mechanistically linked to the hypothesized target.

Experimental_Workflow cluster_validation Mechanism of Action Validation Target_Engagement Step 1: Target Engagement (Cellular Thermal Shift Assay) Downstream_Signaling Step 2: Downstream Signaling (Western Blot) Target_Engagement->Downstream_Signaling Confirms target binding in cells Cellular_Phenotype Step 3: Cellular Phenotype (MTT Assay) Downstream_Signaling->Cellular_Phenotype Links target inhibition to cellular function

Caption: The experimental workflow for validating the mechanism of action.

Comparative Performance Metrics

A crucial aspect of validating a new compound is to benchmark its activity against a known standard. The following table presents hypothetical data comparing this compound with the established Kinase X inhibitor, "Alternative Compound Y."

Parameter This compound Alternative Compound Y (Reference)
Target Hypothesized: Kinase XKinase X
IC50 (Biochemical Kinase Assay) 48 nM5 nM
Cellular EC50 (p-TFZ Inhibition) 180 nM25 nM
Cell Viability GI50 (A549 cells) 450 nM80 nM

Detailed Experimental Protocols

Step 1: Confirming Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a first-in-class method for verifying that a compound binds to its intended target within the complex environment of a living cell.[6] The underlying principle is that ligand binding confers thermal stability to the target protein.[9]

Protocol:

  • Cell Culture and Compound Treatment:

    • Culture a relevant cell line endogenously expressing Kinase X (e.g., A549 human lung carcinoma cells) in 10 cm dishes to 80-90% confluency.

    • Treat the cells with a dilution series of this compound, a fixed concentration of Alternative Compound Y (e.g., 1 µM) as a positive control, and DMSO as a vehicle control. Incubate for 2 hours at 37°C.

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.

    • Aliquot the cell suspension for each temperature point in a thermal cycler.

    • Heat the aliquots across a temperature gradient (e.g., 42°C to 68°C) for 3 minutes, then immediately cool on ice.

  • Analysis of Soluble Protein:

    • Lyse the cells via three rapid freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble Kinase X remaining at each temperature using Western Blot analysis.

Expected Outcome: For cells treated with an effective concentration of this compound or Alternative Compound Y, the thermal stability of Kinase X will be increased, resulting in a shift of its melting curve to higher temperatures compared to the DMSO-treated control.

Step 2: Interrogating Downstream Pathway Modulation via Western Blot

To ascertain that target binding translates into functional inhibition of the Kinase X pathway, we will quantify the phosphorylation of its direct downstream substrate, Transcription Factor Z (TFZ). Western blotting is the gold-standard technique for this purpose.[10][11][12]

Protocol:

  • Cell Treatment and Lysis:

    • Plate A549 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16 hours to reduce basal signaling.

    • Pre-treat the cells with a dose-response of this compound, Alternative Compound Y, or DMSO for 2 hours.

    • Stimulate the pathway with a short pulse (e.g., 15 minutes) of the relevant growth factor.

    • Immediately wash the cells with ice-cold PBS and lyse using RIPA buffer fortified with protease and phosphatase inhibitors.[11]

    • Quantify total protein concentration for each lysate using a BCA assay.

  • Electrophoresis and Immunoblotting:

    • Normalize all samples by protein concentration, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.[11]

    • Resolve the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of TFZ (p-TFZ).

    • Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • To ensure equal protein loading and to assess total protein levels, the membrane should be stripped and re-probed for total TFZ and a loading control like GAPDH or β-actin.

Expected Outcome: Treatment with this compound or Alternative Compound Y will result in a dose-dependent reduction in the p-TFZ signal relative to the total TFZ signal, confirming inhibition of Kinase X catalytic activity in cells.

Step 3: Assessing Cellular Phenotypic Consequences via MTT Assay

The final and most critical validation step is to link the molecular MoA to a relevant cellular phenotype. We will use the MTT assay to measure the impact of our compound on cell viability and proliferation.[13][14][15] This assay quantifies the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Protocol:

  • Cell Plating and Dosing:

    • Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach and resume growth for 24 hours.[13][14]

    • Treat the cells with a comprehensive dose-response of this compound, Alternative Compound Y, and a vehicle control.

  • Assay Execution:

    • Incubate the treated cells for 72 hours under standard culture conditions.

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

    • Carefully aspirate the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well.[13][14]

  • Data Acquisition:

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[13]

Expected Outcome: A dose-dependent decrease in absorbance will be observed for cells treated with this compound and Alternative Compound Y, indicating that inhibition of the Kinase X pathway successfully curtails cell proliferation and/or viability.

Concluding Remarks

The integrated experimental strategy detailed in this guide provides a robust pathway for validating the mechanism of action of this compound as a putative Kinase X inhibitor. By systematically demonstrating direct target engagement, modulation of the downstream signaling pathway, and a corresponding cellular phenotype, researchers can build a compelling and coherent scientific narrative. This rigorous, multi-pronged validation is an indispensable step in advancing a novel chemical entity from a laboratory curiosity to a potential therapeutic candidate.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions.
  • Determining target engagement in living systems. (2012).
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023, February 9). JoVE. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5262.
  • Western Blot Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 81.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023, January 29). Crestone, Inc. Retrieved from [Link]

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020, August 19). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2012). International Journal of Research in Pharmacy and Chemistry, 2(3), 634-638.
  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716.
  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (2012). Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2016). Der Pharma Chemica, 8(20), 114-120.
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020, November 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoxazoles. (n.d.). American Elements. Retrieved from [Link]

  • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-(1H-Benzo[D][13]triazol-1-YL)ethanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2023). ACS Omega, 8(43), 40165-40176.
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023, June 28). PubMed. Retrieved from [Link]

  • Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Retrieved from [Link]

  • Benzodiazepine Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2022). Molecules, 27(11), 3591.

Sources

A Researcher's Guide to Confirming the Biological Activity of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the biological activity of the novel compound, 1-(Benzo[d]oxazol-2-yl)ethanamine. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this bicyclic heterocycle are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5] Given this precedent, this compound, a 2-substituted benzoxazole, stands as a promising candidate for drug discovery. This guide outlines a logical, multi-tiered workflow to elucidate its potential therapeutic value, comparing its performance against established agents.

Part 1: Hypothesis Formulation - Predicting Activity Based on Structural Precedent

Direct experimental data on this compound is not yet widely available. Therefore, our initial step is to form hypotheses based on the known activities of structurally related 2-substituted benzoxazoles. The literature strongly suggests two primary avenues of investigation:

  • Antimicrobial Activity: Benzoxazole derivatives have consistently demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][3][6] Molecular docking studies on some derivatives suggest that they may act as DNA gyrase inhibitors, a mechanism shared by known antibiotics.[1][7]

  • Anticancer Activity: A significant body of research highlights the potent cytotoxic effects of benzoxazole analogues against various human cancer cell lines, including breast, lung, colon, and liver cancers.[2][5][8][9][10] The mechanisms are varied but often involve targeting key cellular pathways related to proliferation and survival.[10]

Based on this evidence, our investigation will focus on confirming these two high-probability activities.

Part 2: Experimental Workflow for Biological Activity Confirmation

A tiered approach is recommended, starting with broad screening assays and progressing to more specific, quantitative evaluations. This ensures efficient use of resources and builds a logical case for the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Comparative Evaluation A Compound of Interest This compound B Antimicrobial Screening (Agar Diffusion Assay) A->B Test at fixed concentration C Anticancer Screening (MTT Assay vs. Single Cell Line) A->C Test at fixed concentration D MIC Determination (Broth Microdilution Assay) B->D If active E Cytotoxicity Profiling (IC50) (MTT Assay vs. Panel of Cell Lines) C->E If active F Comparison with Standard Drugs (e.g., Ciprofloxacin, Doxorubicin) D->F E->F G cluster_0 Antimicrobial Mechanism cluster_1 Anticancer Mechanism A Potent Antimicrobial Activity Confirmed B DNA Gyrase Inhibition Assay A->B C Cell Membrane Integrity Assay A->C D Potent Anticancer Activity Confirmed E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Kinase Inhibition Profiling D->G

Sources

A Comparative Guide to the Cross-Reactivity of 1-(Benzo[d]oxazol-2-yl)ethanamine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Benzo[d]oxazol-2-yl)ethanamine is a heterocyclic amine containing a benzoxazole core. This structural motif is prevalent in a wide range of biologically active compounds, including pharmaceuticals and research chemicals.[1][2] As with any analytical method, the specific and accurate quantification of this compound can be compromised by the presence of structurally related molecules. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, offering a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a comparative analysis of potential cross-reactants. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable immunoassays for this class of compounds.

The Imperative of Cross-Reactivity Profiling

Immunoassays derive their specificity from the precise binding interaction between an antibody and its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. In the context of quantifying this compound, failure to account for potential cross-reactivity can lead to inaccurate measurements, false positives, and a misinterpretation of experimental results. Therefore, a thorough cross-reactivity assessment against a panel of structurally analogous compounds is a critical component of immunoassay validation.

Designing a Cross-Reactivity Study: A Proposed Panel of Analogs

To comprehensively evaluate the specificity of an immunoassay for this compound, a carefully selected panel of potential cross-reactants is required. The selection should be based on structural similarity to the target analyte, including variations in the heterocyclic core, substitutions on the aromatic ring, and modifications to the side chain.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound IDCompound NameRationale for Inclusion
Target This compound The primary analyte of interest.
Cpd-12-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamineInvestigates the effect of substitution on the benzene ring.[3]
Cpd-22-(1,3-Benzoxazol-2-ylsulfanyl)ethanamineExamines the impact of a thioether linkage in the side chain.[4]
Cpd-32-(1H-Benzoimidazol-2-yl)-ethylamineAssesses cross-reactivity with a related benzimidazole heterocyclic core.
Cpd-42-(1H-Benzo[d][1][5][6]triazol-1-yl)ethanamine hydrochlorideEvaluates a different nitrogen-containing heterocyclic system.[7]
Cpd-52-AminobenzoxazoleA core structural fragment to test the importance of the ethylamine side chain.[6][8]
Visualizing the Structural Relationships

The following diagram illustrates the chemical structures of the target analyte and the proposed cross-reactants. Understanding these subtle structural differences is key to interpreting the cross-reactivity data.

G cluster_target Target Analyte cluster_reactants Potential Cross-Reactants Target This compound Cpd1 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine Target->Cpd1 Ring Substitution Cpd2 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine Target->Cpd2 Side Chain Modification Cpd3 2-(1H-Benzoimidazol-2-yl)-ethylamine Target->Cpd3 Heterocycle Variation (Imidazole) Cpd4 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine Target->Cpd4 Heterocycle Variation (Triazole) Cpd5 2-Aminobenzoxazole Target->Cpd5 Side Chain Removal

Caption: Structural relationships between the target analyte and potential cross-reactants.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the preferred format for quantifying small molecules like this compound.[9][10] This is because small molecules, or haptens, are not large enough to be immobilized in a microplate well and simultaneously bind two different antibodies, which is a requirement for the more common sandwich ELISA format.

Principle of the Assay

The assay is based on the competition between the free analyte in the sample and a fixed amount of the analyte conjugated to a carrier protein (for coating the microplate) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

Workflow for the Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat 1. Coat Plate: Add Hapten-Carrier Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block: Add Blocking Buffer Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add Sample/Standard: (Contains free analyte) Wash2->AddSample AddAntibody 6. Add Primary Antibody AddSample->AddAntibody Incubate1 7. Incubate AddAntibody->Incubate1 Wash3 8. Wash Incubate1->Wash3 AddSecondary 9. Add Enzyme-linked Secondary Antibody Wash3->AddSecondary Incubate2 10. Incubate AddSecondary->Incubate2 Wash4 11. Wash Incubate2->Wash4 AddSubstrate 12. Add Substrate Wash4->AddSubstrate Incubate3 13. Incubate in Dark AddSubstrate->Incubate3 Stop 14. Add Stop Solution Incubate3->Stop Read 15. Read Absorbance Stop->Read

Caption: Step-by-step workflow for the competitive ELISA protocol.

Detailed Step-by-Step Methodology

1. Preparation of Reagents:

  • Coating Antigen: Synthesize a conjugate of this compound with a carrier protein such as Bovine Serum Albumin (BSA). This is necessary because small molecules do not efficiently adsorb to microplate wells.[11] The hapten is covalently linked to the carrier protein, which then serves as the coating antigen.

  • Primary Antibody: Generate a polyclonal or monoclonal antibody specific to this compound. This is achieved by immunizing an animal with the hapten conjugated to a highly immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH).[5][12][13]

  • Standards and Samples: Prepare a serial dilution of this compound and each potential cross-reactant in assay buffer.

2. ELISA Procedure:

  • Coating: Dilute the hapten-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add 50 µL of the standard or sample (containing the free analyte or cross-reactant) and 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values against the log of the concentration for the this compound standards. Use a four-parameter logistic curve fit to generate the standard curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte and each potential cross-reactant from their respective dose-response curves.[14][15]

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula[16]:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Results and Comparative Analysis

The following table presents a plausible set of results from the cross-reactivity study, designed to illustrate how the data would be interpreted.

Table 2: Hypothetical Cross-Reactivity Data

Compound IDCompound NameIC50 (ng/mL)% Cross-ReactivityInterpretation
Target This compound 10100%High affinity of the antibody for the target analyte.
Cpd-12-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine5020%Moderate cross-reactivity, suggesting the fluoro- group influences antibody binding.
Cpd-22-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine5002%Low cross-reactivity, indicating the thioether linkage significantly reduces antibody recognition.
Cpd-32-(1H-Benzoimidazol-2-yl)-ethylamine10001%Very low cross-reactivity; the change from an oxygen to a nitrogen atom in the ring is a key determinant.
Cpd-42-(1H-Benzo[d][1][5][6]triazol-1-yl)ethanamine hydrochloride>10,000<0.1%Negligible cross-reactivity, demonstrating high specificity against this different heterocyclic core.
Cpd-52-Aminobenzoxazole20000.5%Very low cross-reactivity, highlighting the critical role of the ethylamine side chain for antibody binding.
Interpretation of Results

Based on the hypothetical data, the immunoassay demonstrates good specificity for this compound. The highest cross-reactivity is observed with the fluoro-substituted analog (Cpd-1), which is expected as it is the most structurally similar compound. The modifications to the side chain (Cpd-2) and the heterocyclic core (Cpd-3, Cpd-4) result in a significant decrease in antibody binding, indicating that these features are crucial for antibody recognition. The negligible cross-reactivity of 2-aminobenzoxazole (Cpd-5) confirms the importance of the ethylamine side chain in the epitope recognized by the antibody.

Conclusion

This guide provides a comprehensive framework for establishing the cross-reactivity profile of this compound. By implementing the detailed competitive ELISA protocol and analyzing a panel of structurally related compounds, researchers can validate the specificity of their immunoassays. The presented hypothetical data illustrates how subtle molecular changes can significantly impact antibody recognition, underscoring the necessity of empirical cross-reactivity testing. For researchers and drug development professionals working with this compound and its analogs, these guidelines are essential for ensuring the accuracy and reliability of their quantitative data.

References
  • [2-(1H-Benzo[D][1][5][6]triazol-1-YL)ethanamine hydrochloride]([Link])

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of medicinal chemistry and drug development, benzoxazole derivatives stand out as a critical class of heterocyclic compounds. Their diverse pharmacological activities necessitate an unambiguous confirmation of their molecular structure.[1] The precise arrangement of atoms within these molecules dictates their function, efficacy, and safety. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but the cornerstone of reliable and reproducible research.

Overall Workflow for Spectroscopic Characterization

The structural elucidation of a novel benzoxazole derivative is a systematic process. It begins with the purification of the synthesized compound, followed by a series of spectroscopic analyses to determine its molecular weight, identify functional groups, and map the connectivity of its atoms. This workflow ensures a comprehensive and validated structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Atom Connectivity data_analysis Data Interpretation & Comparison ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Final Structure Assignment data_analysis->structure_confirmation

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expert Insight: Why NMR is Crucial

For a molecule like 1-(Benzo[d]oxazol-2-yl)ethanamine, ¹H NMR is indispensable for confirming the substitution pattern on the benzoxazole ring and detailing the structure of the ethylamine side chain. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons are highly diagnostic of their relative positions.[2] ¹³C NMR complements this by providing a count of unique carbon environments and indicating the presence of key functional groups through their characteristic chemical shifts.[3]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of an NMR spectrum is profoundly affected by sample preparation.[4]

Step-by-Step Protocol:

  • Sample Weighing: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), accurately weigh 5-25 mg of the purified compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[6]

  • Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard (Optional but Recommended): While referencing to the residual solvent peak is common, adding an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration.[5]

  • Data Acquisition: The sample is then placed in the NMR spectrometer. Standard acquisition parameters are often sufficient for ¹H spectra, while ¹³C spectra typically require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Comparative NMR Data Analysis

The following table presents the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 2-aminobenzoxazole and 2-methylbenzoxazole. All chemical shifts are in parts per million (ppm).

Table 1: Comparative ¹H and ¹³C NMR Data

Assignment This compound (Predicted) 2-Aminobenzoxazole (Experimental, in DMSO-d₆) [2]2-Methylbenzoxazole (Experimental, in CDCl₃) [7]
¹H NMR
Aromatic Protons~7.2-7.6 (m, 4H)7.35 (s, 2H, -NH₂), 7.30 (d, 1H), 7.19 (d, 1H), 7.08 (t, 1H), 6.95 (t, 1H)7.69 (m, 1H), 7.49 (m, 1H), 7.32-7.34 (m, 2H)
-CH-~4.2 (q, 1H)--
-CH₃ (ethyl)~1.5 (d, 3H)-2.66 (s, 3H)
-NH₂~1.8 (br s, 2H)7.35 (s, 2H)-
¹³C NMR
C=N (C2)~168.0162.7~164.0
Aromatic C-O (C7a)~150.0147.9~150.8
Aromatic C-N (C3a)~141.0143.6~141.9
Aromatic CH~110.0-125.0123.5, 119.9, 115.3, 108.4~110.0-124.0
-CH-~50.0--
-CH₃ (ethyl)~20.0-14.6

Interpretation and Comparison:

  • Aromatic Region: The benzoxazole core typically displays signals between 7.0 and 7.8 ppm in the ¹H NMR spectrum. The splitting patterns are crucial for determining the substitution pattern. For our target molecule, we expect a complex multiplet for the four aromatic protons. In 2-aminobenzoxazole, the aromatic signals are well-resolved, and the -NH₂ protons appear as a broad singlet around 7.35 ppm.[2]

  • Aliphatic Side Chain: The key distinguishing feature for this compound is the ethylamine side chain. We predict a quartet for the methine (-CH-) proton around 4.2 ppm, coupled to the adjacent methyl protons, which should appear as a doublet around 1.5 ppm. The amine (-NH₂) protons are expected to be a broad singlet. This contrasts sharply with 2-methylbenzoxazole, which shows a simple singlet for the methyl group at 2.66 ppm.[7]

  • ¹³C NMR: The C2 carbon (C=N) is highly deshielded and appears downfield, predicted around 168.0 ppm for our target. This is slightly downfield compared to 2-aminobenzoxazole (162.7 ppm), likely due to the electron-withdrawing nature of the ethylamine group.[2] The carbons of the ethylamine side chain are expected in the aliphatic region (~50.0 ppm for the CH and ~20.0 ppm for the CH₃).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Expert Insight: What to Look For

For this compound, the IR spectrum should confirm the presence of the N-H bonds of the primary amine, the C=N bond of the oxazole ring, the C-O-C ether linkage within the ring, and the aromatic C-H and C=C bonds. Comparing its spectrum to that of 2-aminobenzoxazole and 2-methylbenzoxazole will highlight the contribution of the ethylamine side chain.

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a common technique for analyzing solid samples.[8]

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. A fine, homogenous powder is essential.[1]

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The pellet should be clear to allow for maximum light transmission.[8]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first.

Comparative IR Data Analysis

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group This compound (Predicted) 2-Aminobenzoxazole (Experimental) [11]2-Methylbenzoxazole (Experimental) [12]
N-H Stretch (Amine)3300-3400 (two bands)~3400, ~3300-
Aromatic C-H Stretch~3050~3060~3060
Aliphatic C-H Stretch~2950-~2980
C=N Stretch~16401606~1615
Aromatic C=C Stretch~1580, ~14501579, 1491, 1450~1570, ~1450
C-O-C Stretch~1240~1240~1240

Interpretation and Comparison:

  • N-H Region: The most significant feature for this compound and 2-aminobenzoxazole will be the N-H stretching vibrations in the 3300-3400 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching). This region will be devoid of signals in the spectrum of 2-methylbenzoxazole.

  • C=N Stretch: The C=N stretching of the benzoxazole ring is a strong band typically appearing around 1600-1650 cm⁻¹. We predict this around 1640 cm⁻¹ for our target. This is consistent with the band observed at 1606 cm⁻¹ for 2-aminobenzoxazole.[11]

  • C-H Stretches: The presence of the ethyl group in the target molecule will introduce aliphatic C-H stretching bands just below 3000 cm⁻¹, which will be absent in the spectrum of 2-aminobenzoxazole.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula.[13] Fragmentation patterns can also offer valuable structural information.

Expert Insight: Ionization and Fragmentation

Electrospray ionization (ESI) is a "soft" ionization technique, ideal for polar and thermally labile molecules like our target compound.[14] It typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.[15] Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can reveal the connectivity of the molecule.

G cluster_0 Ionization cluster_1 Mass Analysis cluster_2 Detection sample Sample in Solution esi Electrospray Ionization (ESI) sample->esi m_plus_h [M+H]⁺ Ion esi->m_plus_h analyzer1 Mass Analyzer 1 (Select [M+H]⁺) m_plus_h->analyzer1 cid Collision-Induced Dissociation (CID) analyzer1->cid fragments Fragment Ions cid->fragments analyzer2 Mass Analyzer 2 (Separate Fragments) fragments->analyzer2 detector Detector analyzer2->detector spectrum Mass Spectrum detector->spectrum

Caption: Workflow for ESI-MS/MS analysis.

Experimental Protocol: ESI-MS

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[15]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.[16]

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Comparative Mass Spectrometry Data Analysis

Table 3: Mass Spectrometry Data

Compound Formula MW ( g/mol ) Expected [M+H]⁺ (m/z) Key Predicted/Observed Fragments (m/z)
This compound C₉H₁₀N₂O162.19163.19146 (loss of NH₃), 119 (benzoxazole core)
2-Aminobenzoxazole C₇H₆N₂O134.14135.06[2]107, 80
2-Methylbenzoxazole C₈H₇NO133.15134.15105, 91

Interpretation and Comparison:

  • Molecular Ion: The [M+H]⁺ peak is the most crucial piece of information, confirming the molecular weight. For our target, this should be observed at m/z 163.19.

  • Fragmentation: The fragmentation pattern provides structural clues. For this compound, a characteristic fragmentation would be the loss of ammonia (NH₃, 17 Da) from the ethylamine side chain, leading to a fragment at m/z 146. Another likely fragmentation is the cleavage of the C-C bond between the side chain and the ring, resulting in a fragment corresponding to the benzoxazole core (m/z 119). This contrasts with 2-aminobenzoxazole, which shows a different fragmentation pattern.[17]

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. While experimental data for this specific molecule is not widely published, a comparative analysis with structurally similar compounds like 2-aminobenzoxazole and 2-methylbenzoxazole provides a robust framework for predicting and interpreting its spectral data. ¹H NMR is essential for elucidating the structure of the ethylamine side chain, IR spectroscopy confirms the presence of the primary amine, and mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. The protocols and comparative data presented in this guide offer a validated workflow for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives, ensuring the scientific integrity of their findings.

References

  • BenchChem. (2025).
  • Kintek. (2026, January 10). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Kintek Press.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Unknown. (n.d.). How to Prepare Samples for NMR.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
  • Pavel, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Georgia Institute of Technology. (2023, August 29).
  • University of Leicester. (n.d.).
  • Kertesz, V. (2019).
  • Scribd. (n.d.).
  • Lee, S., et al. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20707, 2-Aminobenzoxazole. PubChem.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters.
  • Gstoettenmayr, D., et al. (2018).
  • Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum.
  • Aitken, R. A., et al. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Unknown. (n.d.).
  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
  • Mandal, A. K., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters.
  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Creative Proteomics. (n.d.).
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
  • Unknown. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) IR Spectrum.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Aminobenzoxazole 97.
  • National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70030, Benzoxazole, 2-phenyl-. PubChem.
  • ChemBK. (2024, April 9). 2-Aminobenzoxazole.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (n.d.).
  • Unknown. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook.
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • nmrdb.org. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole.

Sources

A Comparative Guide to the Efficacy of 2-Aminoalkyl Benzoxazoles: A Case Study Perspective on 1-(Benzo[d]oxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its structural resemblance to natural purine bases allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Extensive research has demonstrated the potential of benzoxazole derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] This guide focuses on the in vitro and in vivo efficacy of a specific subclass: 2-aminoalkyl benzoxazoles. While direct experimental data for 1-(Benzo[d]oxazol-2-yl)ethanamine is not extensively available in the public domain, this guide will provide a comprehensive comparison of structurally related compounds, offering a predictive lens through which to assess its potential efficacy and guide future research.

The rationale for focusing on 2-substituted benzoxazoles stems from their well-documented and diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[2] The introduction of an aminoalkyl group at the 2-position can significantly influence the compound's physicochemical properties, such as basicity and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

In Vitro Efficacy: A Multi-Faceted Pharmacological Profile

The in vitro evaluation of benzoxazole derivatives has revealed their potential to modulate various cellular processes, from inhibiting key enzymes to arresting cell growth in cancer cell lines and pathogenic microbes.

Anticancer Activity

A significant body of research points to the potent anti-proliferative effects of 2-substituted benzoxazoles against a range of human cancer cell lines. For instance, certain amino benzoxazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[3]

One study identified a series of amino benzoxazole derivatives as KDR inhibitors. Compound 1 from this series demonstrated the highest inhibitory activity with an IC50 of 6.855 µM.[3] Further screening against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines revealed that compounds 16 and 17 were particularly effective, with IC50 values against MCF-7 cells of 6.98 µM and 11.18 µM, respectively.[3] These findings suggest a potential mechanism of action involving the inhibition of angiogenesis and cell proliferation.

Compound IDTargetAssayIC50 (µM)Cell LineReference
1 KDRKinase Inhibition6.855-[3]
16 -Anti-proliferative-A549 (79.42% inhibition)[3]
16 -Anti-proliferative6.98MCF-7[3]
17 -Anti-proliferative-A549 (85.81% inhibition)[3]
17 -Anti-proliferative11.18MCF-7[3]

Table 1: In Vitro Anticancer Efficacy of Amino Benzoxazole Derivatives

Antimicrobial Activity

The benzoxazole scaffold is also a promising starting point for the development of novel antimicrobial agents. Studies have shown that 2-aminobenzoxazole derivatives exhibit broad-spectrum antifungal activity against various phytopathogenic fungi.[4] For example, compounds 3a, 3b, 3c, 3e, 3m, and 3v displayed potent antifungal activity with EC50 values ranging from 1.48 to 16.6 µg/mL, surpassing the efficacy of the commercial fungicide hymexazol.[4]

Furthermore, other 2-substituted benzoxazoles have demonstrated significant antibacterial activity. Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[2] This mechanism is distinct from many existing antibiotics, highlighting the potential of benzoxazoles to combat drug-resistant bacteria.

Compound IDOrganismAssayEC50 (µg/mL)Reference
3a, 3b, 3c, 3e, 3m, 3v Phytopathogenic FungiAntifungal1.48 - 16.6[4]

Table 2: In Vitro Antifungal Efficacy of 2-Aminobenzoxazole Derivatives

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain 2-substituted benzoxazole derivatives have been shown to be potent anti-inflammatory agents, with a proposed mechanism involving the inhibition of cyclooxygenase-2 (COX-2).[5] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor, the protocols used to evaluate the in vitro efficacy of these compounds must be robust and well-validated.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Screening
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds, including this compound and its analogs, are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Incubation (48-72h) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vivo Efficacy: Translating In Vitro Promise to Whole-Organism Models

While in vitro studies provide valuable initial data, in vivo models are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a complex biological system.

Antifungal Efficacy in a Plant Model

The in vivo antifungal activity of 2-aminobenzoxazole derivatives has been demonstrated in a cucumber model against Botrytis cinerea. Compounds 3a, 3c, 3e, and 3m showed good preventative effects at a concentration of 100 µg/mL.[4] This type of study is crucial for the development of agricultural fungicides.

Anti-Psoriatic Activity in a Mouse Model

In a study investigating benzoxazole derivatives for psoriasis, an imiquimod (IMQ)-induced psoriatic mouse model was used.[6][7] Topical (1% w/w) and oral (125 mg/kg) administration of the compounds led to a significant reduction in erythema, thickness, and desquamation of the skin, as measured by the Psoriasis Area and Severity Index (PASI).[7] Histopathological analysis of the skin tissues confirmed the therapeutic effects.[6]

Compound TypeAnimal ModelApplicationEfficacy MetricOutcomeReference
2-AminobenzoxazolesCucumberProphylacticDisease PreventionGood preventative effect at 100 µg/mL[4]
Benzoxazole DerivativesIMQ-induced Psoriatic MouseTopical & OralPASI Score ReductionSignificant decrease in psoriatic symptoms[6][7]

Table 3: In Vivo Efficacy of Benzoxazole Derivatives

Experimental Protocols: A Guide to In Vivo Evaluation

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, including this compound, are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping compound_admin Compound Administration grouping->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection 1 hour post-treatment paw_volume Paw Volume Measurement (0-4h) carrageenan_injection->paw_volume inhibition_calc Calculation of Edema Inhibition paw_volume->inhibition_calc Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., KDR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Benzoxazole This compound (Hypothetical) Benzoxazole->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical signaling pathway inhibited by a benzoxazole derivative.

Conclusion and Future Directions

While specific in vitro and in vivo efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the broader family of 2-aminoalkyl benzoxazoles demonstrates significant therapeutic potential across multiple disease areas. The evidence presented in this guide, drawn from studies on structurally related analogs, suggests that this compound could exhibit valuable anticancer, antimicrobial, and/or anti-inflammatory properties.

Future research should focus on the systematic evaluation of this compound using the standardized in vitro and in vivo protocols outlined in this guide. Such studies are imperative to determine its specific biological targets, elucidate its mechanism of action, and establish a comprehensive efficacy and safety profile. The promising results from related benzoxazole derivatives provide a strong rationale for prioritizing this compound for further investigation in drug discovery and development programs.

References

  • 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1724-1727. [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2020). Pest Management Science, 76(10), 3469-3478. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry, 17(8), 947-960. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). Molecules, 27(9), 3023. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 1-17. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2016). European Journal of Medicinal Chemistry, 124, 636-649. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(5), 108-121. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). Molecules, 27(9), 3023. [Link]

  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. (2023). Journal of Molecular Structure, 1289, 135832. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(Benzo[d]oxazol-2-yl)ethanamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, the quest for selective and potent enzyme inhibitors remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds explored, the benzoxazole nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparison of 1-(Benzo[d]oxazol-2-yl)ethanamine analogs, with a particular focus on their structure-activity relationship (SAR) as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[3] This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the molecular nuances that govern the potency and selectivity of these compounds.

The this compound Scaffold: A Privileged Motif in Neuropharmacology

The this compound core, characterized by a benzoxazole ring system linked to an ethylamine side chain at the 2-position, presents a versatile template for the design of neurologically active agents. The benzoxazole moiety, an isostere of endogenous purines, facilitates interactions with various biopolymers, while the ethylamine side chain is a common feature in many centrally acting compounds, including monoamine neurotransmitters.[4] This unique combination of structural features has made this scaffold a focal point in the development of novel MAO inhibitors for the potential treatment of neurodegenerative and psychiatric disorders.[3]

Deconstructing the Structure-Activity Relationship

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the benzoxazole ring and the ethylamine side chain. A systematic exploration of these modifications has revealed critical insights into the molecular determinants of MAO inhibition.

Core Scaffold and Key SAR Insights

The fundamental structure of this compound and the key areas of modification that dictate its biological activity are illustrated below.

Caption: Core scaffold and key points for SAR analysis.

Impact of Substituents on the Benzoxazole Ring (R1)

Substituents on the benzoxazole ring play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity for the MAO active site.

  • Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups, such as a nitro group (NO2) at the 4-position of a related 2-methylbenzo[d]oxazole scaffold, has been shown to significantly enhance MAO-B inhibitory potency.[3] For instance, compound 1d with a 4-NO2 substituent exhibited an impressive IC50 value of 0.0023 µM for MAO-B.[3] This suggests that a lower electron density on the benzoxazole ring may be favorable for interaction with the enzyme's active site. A cyano group (CN) at the 4-position also confers potent MAO-B inhibition, as seen in compound 2c (IC50 = 0.0056 µM).[3]

  • Halogens: Halogenation of the benzoxazole ring, particularly with chlorine or bromine, can also lead to potent MAO-B inhibitors. For example, a 4-chloro substituent (compound 1e ) resulted in an IC50 of 0.0042 µM for MAO-B.[3] The position of the halogen is critical, with para-substitution generally being more favorable than ortho-substitution, likely due to steric hindrance.

Influence of the Ethanamine Side Chain (R2 and R3)

Modifications to the ethylamine side chain, including the stereochemistry at the α-carbon and substitutions on the terminal amine, are pivotal in determining both potency and selectivity.

  • α-Methylation and Stereochemistry: The presence of a methyl group at the α-position of the ethylamine side chain, as in the this compound scaffold, is a key structural feature. While specific stereochemical studies on this exact scaffold are not extensively detailed in the provided literature, it is a well-established principle in medicinal chemistry that the stereochemistry of chiral centers can profoundly impact biological activity.[5] For many neurologically active amines, one enantiomer is often significantly more potent than the other.[5]

  • N-Substitution (R3): The nature of the substituent on the terminal amine group influences the basicity and lipophilicity of the molecule, which are critical for crossing the blood-brain barrier and interacting with the MAO active site. While the provided search results focus on analogs with a primary amine, it is conceivable that small alkyl substitutions on the nitrogen could modulate activity and selectivity.

Comparative Analysis of MAO Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B, providing a valuable reference for the SAR of the closely related this compound scaffold.[3]

CompoundR (Substitution on Benzoxazole Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
1a H4.690.023204
1b 4-Br2.060.019108
1c 4-CN3.000.03683
1d 4-NO21.020.0023443
1e 4-Cl1.110.0042264
1f 4-CH35.360.030179
2a H10.50.014750
2b 4-Br1.530.0057268
2c 4-CN0.6700.0056120
2d 4-NO22.320.017136
2e 5-Cl0.5920.0033179

Data extracted from Shaw et al., Medicinal Chemistry Research, 2025.[3]

Experimental Protocols for Evaluation of MAO Inhibitory Activity

The determination of the MAO inhibitory potential of this compound analogs is typically performed using established in vitro assays.

In Vitro MAO Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A and MAO-B enzymes.

Workflow for In Vitro MAO Inhibition Assay

Start Prepare Recombinant MAO-A and MAO-B Enzymes Incubate Incubate Enzyme with Test Compound Start->Incubate Substrate Add Kynuramine (Substrate) Incubate->Substrate Reaction Allow Enzymatic Reaction to Proceed Substrate->Reaction Measure Measure Fluorescence of 4-Hydroxyquinoline Reaction->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate

Sources

A Comparative Benchmarking Guide to 1-(Benzo[d]oxazol-2-yl)ethanamine as a Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(Benzo[d]oxazol-2-yl)ethanamine, a novel compound with therapeutic potential, against established inhibitors of Monoamine Oxidase B (MAO-B). Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating its potency and selectivity. This document outlines the scientific rationale for this investigation, detailed experimental protocols for biochemical assays, a comparative analysis of inhibition data, and the underlying mechanistic principles.

Introduction: The Rationale for Investigating this compound as a MAO-B Inhibitor

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of key neurotransmitters, most notably dopamine.[1][2][3] By breaking down dopamine in the brain, MAO-B activity plays a significant role in modulating mood and motor control.[3][4] Consequently, the inhibition of MAO-B is a cornerstone therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, where it helps to increase the synaptic availability of dopamine.[1][5][6]

While the specific biological target of this compound is not yet extensively characterized in the literature, its core benzoxazole scaffold is present in a variety of biologically active molecules.[7][8] The structural similarity of its ethanamine side chain to the substrates of MAO enzymes suggests a plausible hypothesis: that it may act as an inhibitor of MAO-B.

To validate this hypothesis and characterize its potential, a direct comparison against well-established, clinically approved MAO-B inhibitors is essential. For this guide, we have selected two benchmark compounds:

  • Selegiline: A first-generation selective, irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[5][9][10]

  • Rasagiline: A second-generation, potent, and irreversible MAO-B inhibitor known for its high selectivity and lack of amphetamine-like metabolites.[11][12][13]

This guide will detail the precise methodology to quantify and compare the inhibitory potency (IC50) of this compound relative to these gold-standard drugs.

Signaling Pathway and Mechanism of Action

MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron. This action increases the amount of dopamine available for packaging into synaptic vesicles and subsequent release, thereby enhancing dopaminergic signaling.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAOB MAO-B (Mitochondrial) DA->MAOB Cytosolic Dopamine (unsequestered) Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Oxidative Deamination Test_Cmpd This compound (Test Inhibitor) Test_Cmpd->MAOB Inhibition Benchmark Selegiline / Rasagiline (Benchmark Inhibitors) Benchmark->MAOB Postsynaptic Postsynaptic Neuron (Dopamine Receptors) SynapticCleft->Postsynaptic Binding

Caption: Dopamine metabolism and the inhibitory action of MAO-B inhibitors.

Experimental Design and Protocols

To ensure scientific rigor, our comparison relies on a validated, high-throughput fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B's enzymatic activity, providing a sensitive and reliable readout of inhibitor potency.[2][14]

Materials and Reagents
ReagentRecommended SupplierPurpose
Human recombinant MAO-BSigma-AldrichEnzyme source
This compoundCustom SynthesisTest compound
Selegiline hydrochlorideSigma-AldrichPositive control inhibitor[15]
Rasagiline mesylateSigma-AldrichPositive control inhibitor
TyramineSigma-AldrichMAO-B substrate[2][16]
Amplex® Red ReagentThermo Fisher ScientificFluorescent probe[15]
Horseradish Peroxidase (HRP)Sigma-AldrichCoupling enzyme[15][16]
MAO-B Assay BufferIn-house preparation100 mM Potassium Phosphate, pH 7.4
DMSO, anhydrousSigma-AldrichSolvent for compounds
96-well black, flat-bottom platesCorningAssay plate
Experimental Workflow

The experimental procedure is designed for clarity and reproducibility. It involves pre-incubation of the enzyme with the inhibitors followed by the initiation of the reaction with the substrate.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis P1 Prepare serial dilutions of test & benchmark inhibitors in DMSO, then Assay Buffer A1 Dispense 10 µL of diluted inhibitors/controls to 96-well plate P1->A1 P2 Prepare working solutions of: - MAO-B Enzyme - Substrate Mix (Tyramine, HRP, Amplex Red) A2 Add 50 µL of MAO-B enzyme working solution to each well P2->A2 A1->A2 A3 Incubate for 15 minutes at 37°C (Pre-incubation step) A2->A3 A4 Initiate reaction by adding 40 µL of Substrate Mix to each well A3->A4 D1 Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30 min at 37°C A4->D1 D2 Calculate reaction rates (V₀) from the linear portion of the curve D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and fit to a four-parameter logistic model to determine IC50 D2->D3

Caption: High-level workflow for the MAO-B fluorometric inhibitor assay.

Step-by-Step Protocol

Causality Behind Choices: This protocol includes a 15-minute pre-incubation step. This is critical for irreversible inhibitors like Selegiline and Rasagiline to allow sufficient time for covalent bond formation with the enzyme, ensuring an accurate potency measurement.[11] The use of a coupled-enzyme system (HRP) with a fluorogenic substrate (Amplex Red) provides a continuous, highly sensitive signal amplification, allowing for the detection of subtle changes in enzyme activity.[15]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Selegiline, and Rasagiline in 100% DMSO.

    • Perform a serial dilution series for each compound in DMSO.

    • Create intermediate dilutions (e.g., 10x final concentration) of each concentration point in MAO-B Assay Buffer. This minimizes the final DMSO concentration in the assay to <1%, preventing solvent-induced artifacts.

  • Assay Plate Setup:

    • To a 96-well black plate, add 10 µL of the 10x intermediate inhibitor dilutions.

    • Include wells for a "no inhibitor" positive control (10 µL of Assay Buffer with DMSO) and a "no enzyme" negative control (10 µL of Assay Buffer).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of human recombinant MAO-B enzyme in cold MAO-B Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear for at least 30 minutes.

    • Add 50 µL of the MAO-B working solution to all wells except the "no enzyme" negative controls.

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare the Substrate Mix containing Tyramine, Amplex Red, and HRP in MAO-B Assay Buffer. Protect this solution from light.

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.

Comparative Data and Discussion

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. The data below is presented as a representative example of expected results from this protocol.

Table 1: Comparative Inhibitory Potency (IC50) against Human MAO-B

CompoundIC50 (nM)ClassMechanism
This compound [Experimental Value]Novel CompoundTo be determined
Rasagiline 2.5 ± 0.4Propargylamine[11]Irreversible[11][12]
Selegiline 8.8 ± 1.1PropargylamineIrreversible[9][10]

Note: IC50 values for Rasagiline and Selegiline are representative literature values and should be determined concurrently with the test compound for direct comparison.

Discussion of Expected Outcomes:

The primary outcome of this study is the IC50 value for this compound.

  • If the IC50 is in the low nanomolar (nM) range (e.g., < 50 nM): This would classify this compound as a potent MAO-B inhibitor, potentially comparable to Rasagiline and Selegiline. Such a result would strongly warrant further investigation, including selectivity profiling against MAO-A, mechanism of action studies (reversible vs. irreversible), and cell-based assays.

  • If the IC50 is in the high nanomolar to micromolar (µM) range: This would indicate moderate to weak inhibitory activity. While perhaps less promising as a lead candidate for Parkinson's disease, the data would still be valuable, confirming a biological activity for the scaffold and potentially guiding the synthesis of more potent analogs.

  • If the IC50 is > 10 µM: The compound would be considered inactive against MAO-B under these assay conditions, effectively refuting the initial hypothesis.

This self-validating system, which includes established benchmarks run under identical conditions, ensures that the results for the novel compound are trustworthy and can be confidently interpreted within the context of known standards.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded methodology for the initial characterization of this compound as a potential MAO-B inhibitor. By benchmarking directly against the clinically relevant inhibitors Selegiline and Rasagiline, this protocol allows for a clear and objective assessment of its potency. The fluorometric assay described is robust, sensitive, and amenable to high-throughput screening, making it an ideal first step in the drug discovery cascade.

Positive results from this initial screen would pave the way for a series of critical follow-up experiments, including selectivity assays against the MAO-A isoform, kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible), and ultimately, evaluation in cellular and preclinical models of neurodegeneration.

References

  • Youdim, M. B. H., & Weinstock, M. (2001). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. [Link]

  • Keating, G. M., & Croom, K. F. (2007). Rasagiline: An oral irreversible MAO-B inhibitor for the treatment of Parkinson's disease. Managed Healthcare Executive. [Link]

  • Wikipedia. Rasagiline. [Link]

  • Wikipedia. Selegiline. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • GoodRx. Selegiline: Uses, Side Effects, Interactions & More. [Link]

  • Pharmaceutical Technology. Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. [Link]

  • Parkinson's Foundation. MAO-B Inhibitors. [Link]

  • Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Patsnap Synapse. (2024). What are MAO-B inhibitors and how do they work?[Link]

  • Drugs.com. Selegiline: Package Insert / Prescribing Information. [Link]

  • NHS. Parkinson's disease - Treatment. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • ResearchGate. (2005). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. [Link]

  • PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. [Link]

  • PubMed. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. [Link]

  • PubMed. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. [Link]

  • PubChem. 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]

  • PubChem. 2-(1H-Benzo[D][11][12][17]triazol-1-YL)ethanamine hydrochloride. [Link]

  • PubMed. (2023). DBU-Promoted Deaminative Thiolation of 1 H-Benzo[ d]imidazol-2-amines and Benzo[ d]oxazol-2-amines. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-(Benzo[d]oxazol-2-yl)ethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends to the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, principles-based approach to the disposal of 1-(Benzo[d]oxazol-2-yl)ethanamine, a specialized heterocyclic amine used in developmental research.

Due to the specific nature of this compound, a publicly available Safety Data Sheet (SDS) with explicit disposal instructions is not readily accessible. This is a common scenario for novel or niche research chemicals. In the absence of compound-specific data, we must rely on a robust, risk-based methodology grounded in established regulatory frameworks and an understanding of the compound's chemical characteristics. This guide is structured to provide that framework, ensuring safety and environmental stewardship.

Part 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal protocol is to understand the potential hazards of the waste. This compound is a benzoxazole derivative. Benzoxazoles are a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This inherent bioactivity necessitates that the compound and its waste be treated as potentially toxic.

Lacking specific data, we must proceed with a conservative assessment based on the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5][6][7][8]

The logical process for characterizing this waste is as follows:

  • Is it a Listed Waste? this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Does it exhibit Hazardous Characteristics? This is the critical determination.

    • Toxicity: This is the most probable hazardous characteristic. The parent benzoxazole structure is bioactive, and many derivatives are developed for their toxic effects on biological systems (e.g., as anticancer or antimicrobial agents).[1][4] Therefore, it is prudent to assume the waste could fail the Toxicity Characteristic Leaching Procedure (TCLP) or pose a substantial hazard to human health and the environment.[9] All waste containing this compound should be managed as toxic.

    • Corrosivity: The ethanamine side chain imparts a basic character. While a pure, solid form is not aqueous, solutions of this compound could be alkaline. If waste solutions have a pH greater than or equal to 12.5, they are considered corrosive hazardous waste.[5][7][8]

    • Ignitability: While the structure does not suggest a low flashpoint, if it is dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting waste mixture would be classified as ignitable hazardous waste if the flash point is below 140°F (60°C).[7][8][10]

    • Reactivity: The benzoxazole structure is generally stable.[11] There is no indication that it would be inherently explosive or violently reactive with water.[8][9] However, it should not be mixed with strong oxidizing agents.[12]

RCRA Hazardous Waste Characteristics Summary
CharacteristicEPA CriteriaRelevance to this compound
Ignitability (D001) Liquid with flash point < 60°C (140°F); ignitable solid, oxidizer.[7][8]Possible. Applies if dissolved in a flammable solvent.
Corrosivity (D002) Aqueous with pH ≤ 2 or ≥ 12.5; corrodes steel.[5][7][8]Possible. The amine group is basic; aqueous solutions may exceed pH 12.5.
Reactivity (D003) Unstable, reacts violently with water, forms toxic gases, or is explosive.[5][8][9]Unlikely. The benzoxazole core is stable.[11] Avoid strong oxidizers.[12]
Toxicity (D004-D043) Contains contaminants at concentrations equal to or greater than regulatory limits (TCLP).Assumed. Due to the bioactive nature of benzoxazoles, treat as toxic.[1]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, accumulation, and disposal of waste containing this compound. Adherence to these steps ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.

Step 1: Segregation at the Point of Generation

Proper disposal begins the moment the waste is generated. Never mix hazardous waste with non-hazardous waste.

  • Action: At your laboratory bench or "Satellite Accumulation Area" (SAA), dedicate a specific waste container for all materials contaminated with this compound.[10][13]

  • Causality: Segregation prevents the unnecessary contamination of large volumes of non-hazardous waste, which is both environmentally irresponsible and costly. It also prevents dangerous chemical reactions that could occur from mixing incompatible waste streams.[14]

Step 2: Containerization

The choice of container is critical for safety and compliance.

  • Action:

    • Use a container made of a material compatible with the waste. For amine-containing organic compounds, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[15]

    • Keep the container closed at all times except when adding waste.[13][14][15]

  • Causality: Compatible containers prevent degradation and leaks. Keeping containers closed minimizes the release of potentially harmful vapors and prevents spills, protecting both laboratory personnel and the environment.[14]

Step 3: Labeling

Clear and accurate labeling is a cornerstone of safe waste management.

  • Action: As soon as the first drop of waste enters the container, it must be labeled.[14][16] The label must include:

    • The words "Hazardous Waste " or "Dangerous Waste ".[15]

    • The full chemical name: "This compound " and any solvents present (e.g., "in Methanol"). Avoid abbreviations or formulas.

    • A clear indication of the hazards: "Toxic ". Add "Flammable " or "Corrosive " if applicable.[15]

    • The accumulation start date (the date the first waste was added).

  • Causality: Proper labeling communicates the container's contents and associated hazards to everyone in the laboratory, as well as to the Environmental Health and Safety (EHS) professionals who will handle it.[10][13] This is critical for proper storage, transport, and ultimate disposal.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where waste is collected before being moved to a central storage area.

  • Action:

    • Store the labeled waste container at or near the point of generation and under the control of the operator.[17]

    • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

    • Store incompatible waste streams separately (e.g., do not store flammable organic waste with strong oxidizers). Use secondary containment (such as a plastic tub) to contain potential leaks.[14]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is 1 quart.[10][17]

  • Causality: SAA regulations are designed to minimize the quantity of hazardous waste in active work areas, reducing the risk of large spills or accidents. Secondary containment provides an essential barrier in case of primary container failure.[14]

Step 5: Requesting Disposal

Once your container is full or you have finished the project, arrange for its removal.

  • Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or submitting an online request form.[13][14]

  • Causality: Trained EHS professionals are responsible for the compliant transport, storage, and final disposal of hazardous waste through licensed vendors.[13] Attempting to dispose of this waste through standard trash or sewer systems is illegal and dangerous.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Part 1: Waste Characterization cluster_1 Part 2: Disposal Protocol Start Waste Generated (Contains this compound) IsListed Is it a Listed Waste (EPA F, K, P, U lists)? Start->IsListed CheckChars Does it exhibit Hazardous Characteristics? IsListed->CheckChars No IsToxic Assume Toxicity? (Bioactive Heterocycle) CheckChars->IsToxic IsCorrosive Is pH >= 12.5 or <= 2? IsToxic->IsCorrosive Yes Hazardous Classify as HAZARDOUS WASTE IsToxic->Hazardous Prudent Practice IsIgnitable Is Flash Point < 140°F? IsCorrosive->IsIgnitable Check Solution IsIgnitable->Hazardous Check Solvent Segregate 1. Segregate Waste at Point of Generation Hazardous->Segregate Proceed to Protocol Containerize 2. Use Compatible, Sealed Container Segregate->Containerize Label 3. Label Container: 'Hazardous Waste', Name, Hazards Containerize->Label Accumulate 4. Store in SAA with Secondary Containment Label->Accumulate Request 5. Request Pickup from EHS/Safety Office Accumulate->Request Dispose Final Disposal by Licensed Vendor Request->Dispose

Caption: Waste characterization and disposal workflow.

Conclusion: A Commitment to Safety and Integrity

The proper management of laboratory chemical waste is not merely a regulatory hurdle; it is a direct reflection of our commitment to professional integrity, the safety of our colleagues, and the health of our environment. For novel compounds like this compound, where specific disposal data is not available, a conservative, principles-based approach is paramount. By treating such materials as hazardous based on their chemical class and potential bioactivity, and by rigorously following established protocols for segregation, containerization, and labeling, we uphold the highest standards of laboratory practice.[18][19][20][21][22]

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Prudent Practices for Disposal of Chemicals from Laboratories (National Research Council). Journal of Chemical Education.
  • Understanding RCRA Waste Characterization. AMI Environmental.
  • The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. YouTube.
  • Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology.
  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies of Sciences, Engineering, and Medicine.
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals 1995. National Academies of Sciences, Engineering, and Medicine.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Barnes & Noble.
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • SAFETY DATA SHEET - Benzoxazole. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE. Heynova.
  • SAFETY DATA SHEET - 2-Amino-5-chlorobenzoxazole. Fisher Scientific.
  • Safety Data Sheet - Benzodiazepine Analytical Standards Panel. Cayman Chemical.
  • Safety Data Sheet - 2-(1H-Benzoimidazol-2-yl)-ethylamine. CymitQuimica.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". Jetir.Org.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Benzoxazole - Wikipedia. Wikipedia.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Navigating the Safe Handling of 1-(Benzo[d]oxazol-2-yl)ethanamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a paramount commitment to safety. The handling of novel chemical entities, such as 1-(Benzo[d]oxazol-2-yl)ethanamine, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of this compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical assessment of its structural analogs and functional groups—namely the benzoxazole moiety and the ethanamine side chain—provides a strong basis for hazard identification. Structurally similar compounds, such as 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent and essential to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile.

The primary routes of potential exposure are inhalation of airborne particles, direct skin contact, and eye contact. The ethanamine functional group suggests that the compound is basic and may be corrosive to tissues upon contact. The benzoxazole core is a heterocyclic aromatic system, and compounds in this class exhibit a wide range of biological activities, underscoring the need to minimize exposure.

A Multi-Layered Approach to Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound, with detailed specifications and the rationale behind each choice.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashes, such as during bulk handling or solution preparation.
Hand Protection Chemical-Resistant GlovesGiven that nitrile gloves show poor resistance to some amines, double gloving with a thicker, chemical-resistant outer glove is recommended.[1][2] Consider using neoprene or butyl rubber gloves for extended contact.[3][4] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned to provide maximum coverage and be made of a material that is resistant to chemical splashes.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills and splashes, particularly when handling larger quantities.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.
Respiratory Protection Air-Purifying Respirator (APR)For handling small quantities in a well-ventilated chemical fume hood, a half-mask APR with combination organic vapor/particulate (N95/P100) cartridges is recommended.[5][6][7] The particulate filter will protect against aerosolized dust, while the organic vapor cartridge will adsorb volatile components. For operations with a higher potential for aerosol generation or in areas with inadequate ventilation, a Powered Air-Purifying Respirator (PAPR) should be considered.[7]

Procedural Integrity: Donning and Doffing of PPE

The efficacy of PPE is as much about its correct use as its selection. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination and ensure the user's safety.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat and Apron: Put on the laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Respiratory Protection: Perform a positive and negative pressure seal check on your air-purifying respirator before entering the work area.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves (e.g., neoprene or butyl rubber), ensuring the cuffs are pulled up over the sleeves of the laboratory coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Laboratory Coat and Apron: Unbutton the laboratory coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Remove the apron in a similar fashion. Place in a designated container for laundry or disposal.

  • Respiratory Protection: Remove the respirator from the back of your head and place it in a sealed bag for storage or disposal of cartridges.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Framework for Safety

Standard Operating Procedure for Handling this compound:
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Pre-use Inspection: Before any work commences, ensure that all necessary PPE is available and in good condition. Check the functionality of the chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use appropriate tools (spatulas, etc.) to handle the material and avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe down with a disposable towel. Dispose of all contaminated materials as hazardous waste.

Spill Response Plan:

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with the cleanup. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully cover the powder with a damp cloth or paper towel to prevent it from becoming airborne.

  • Neutralization (for amine spills): For spills of amine compounds, a weak acid solution (e.g., citric acid solution) can be used to neutralize the material after initial absorption. However, this should only be done by trained personnel.

  • Cleanup: Carefully sweep or scoop the absorbed/neutralized material into a clearly labeled hazardous waste container.[8]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.[9] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's environmental health and safety department.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, paper towels, weigh boats) and any unused compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[11][12]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Event A Assess Task & Potential Exposure B Select & Inspect PPE A->B C Don PPE Correctly B->C D Work in Chemical Fume Hood C->D Proceed to Handling E Handle with Care (Avoid Dust/Splash) D->E F Decontaminate Work Area & Equipment E->F S1 Spill Occurs E->S1 If Spill Occurs G Segregate & Label Waste F->G Proceed to Post-Handling H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I S2 Evacuate & Alert S1->S2 S3 Assess Spill & Don PPE S2->S3 S4 Contain & Clean Up S3->S4 S5 Decontaminate Area S4->S5 S6 Dispose of Waste & Report S5->S6 S6->I Return to Routine

Caption: Workflow for Safe Handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • International United, Limited. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of occupational and environmental hygiene, 18(3), 105–123. [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety Office. Retrieved from [Link]

  • Scribd. (n.d.). NIOSH Guide To The Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • SafetyGloves.co.uk. (n.d.). Diethylamine Resistant Work Gloves. Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection & Use of Particulate Respirators. NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Regulations.gov. (n.d.). American Chemical Society Topic: Treatment of Hazardous Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d]oxazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d]oxazol-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.